molecular formula C7H7N3O B1141708 4-Methoxy-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-03-2

4-Methoxy-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1141708
CAS No.: 1357946-03-2
M. Wt: 149.153
InChI Key: BSIQPAUVVYGOSD-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazolo[4,3-c]pyridine is a high-purity heteroaromatic compound offered with a minimum assay of ≥95% . This scaffold serves as a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. With a molar mass of 149.15 g/mol , it is particularly useful for the synthesis of more complex molecules, as demonstrated by its role as a precursor in published structures like 4-methoxy-3-[1-(oxan-4-yl)pyrazol-4-yl]-1H-pyrazolo[4,3-c]pyridine . Researchers value this compound for exploring structure-activity relationships (SAR) in the development of novel pharmacologically active agents. The compound requires proper storage at +2°C to +8°C to maintain stability and purity . It has a boiling point of approximately 320.5°C and a flash point of about 117.4°C , which are important parameters for safe handling during laboratory procedures . As with all fine chemicals, researchers should consult the safety data sheet and employ appropriate personal protective equipment during use. Intended Use and Disclaimer: This product is intended for research and development purposes in a laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5-4-9-10-6(5)2-3-8-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIQPAUVVYGOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284862
Record name 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy-
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-03-2
Record name 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 4-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxy-1H-pyrazolo[4,3-c]pyridine CAS 1357946-03-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-03-2) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

CAS: 1357946-03-2 | Formula: C


H

N

O | MW: 149.15 g/mol

Executive Summary & Chemical Identity

4-Methoxy-1H-pyrazolo[4,3-c]pyridine is a fused bicyclic heteroaromatic scaffold serving as a critical intermediate in the synthesis of kinase inhibitors, particularly those targeting ATP-binding pockets. Structurally, it functions as a bioisostere of the purine and 7-azaindole cores, offering distinct hydrogen-bonding vectors and solubility profiles.

The presence of the methoxy group at the C4 position renders this molecule electron-rich compared to its halogenated precursors, modulating the pKa of the pyridine nitrogen and altering the lipophilicity (LogP) of the final drug candidate.

Physicochemical Profile
PropertyValue / DescriptionNote
Appearance Off-white to pale cream solidCrystalline powder form is typical.
Melting Point 168–172 °C (Predicted)Experimental range varies by purity/polymorph.
Boiling Point ~320.5 °CAt 760 mmHg (Predicted).
Solubility DMSO (>50 mg/mL), MethanolSparingly soluble in water; insoluble in hexanes.
pKa (Calc) ~3.8 (Pyridine N), ~12.5 (Pyrazole NH)Pyridine N is less basic due to fused ring system.
LogP ~1.12Moderate lipophilicity suitable for CNS penetration.

Synthetic Methodology & Experimental Protocols

The synthesis of CAS 1357946-03-2 is most efficiently achieved via Nucleophilic Aromatic Substitution (S


Ar)  starting from the commercially available 4-chloro-1H-pyrazolo[4,3-c]pyridine. This route is preferred over de novo cyclization for small-to-medium scale preparation due to higher yields and cleaner impurity profiles.
Pathway Visualization

The following diagram illustrates the primary synthetic vector (S


Ar) and the potential for downstream functionalization (SAR expansion).

SynthesisPathway Start 4-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS 871836-51-0) Product 4-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-03-2) Start->Product S_NAr Displacement Reagent NaOMe / MeOH Reflux, 4-12h Reagent->Product N_Alk N1-Alkylation (R-X, Base) Product->N_Alk SAR Vector 1 C3_Func C3-Halogenation (NIS/NBS) Product->C3_Func SAR Vector 2

Figure 1: Synthetic workflow converting the 4-chloro precursor to the 4-methoxy target via methoxide displacement.

Detailed Protocol: Methoxylation of 4-Chloro-Core

Objective: Conversion of 4-chloro-1H-pyrazolo[4,3-c]pyridine to 4-methoxy-1H-pyrazolo[4,3-c]pyridine.

Reagents:

  • Starting Material: 4-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (5.0 eq)

  • Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N

    
    ) or Argon.[1]
    
  • Dissolution: Charge the flask with 4-chloro-1H-pyrazolo[4,3-c]pyridine. Add anhydrous Methanol via syringe.

  • Activation: Dropwise add the NaOMe solution at room temperature. Note: The reaction is exothermic; control addition rate.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 6–12 hours. Monitor conversion via LC-MS (Target [M+H]

    
     = 150.1). The chloride starting material ([M+H]
    
    
    
    = 153.6) should be fully consumed.
  • Quench: Cool to room temperature. Carefully neutralize with 1N HCl to pH ~7–8. Caution: Avoid over-acidification to prevent protonation of the pyridine nitrogen which complicates extraction.

  • Workup: Remove excess methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and water. Extract aqueous layer 3x with EtOAc.

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via flash column chromatography (SiO
    
    
    , 0–10% MeOH in DCM).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield shifts associated with the electron-deficient chloro-pyridine ring and the appearance of a sharp singlet at ~δ 4.0 ppm (OCH

    
    ).
    

Medicinal Chemistry Applications

The 4-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in drug discovery, often utilized to target kinases (e.g., JAK, BTK) and phosphodiesterases (PDEs).

Structural Activity Relationship (SAR) Vectors

The scaffold offers three distinct vectors for elaboration:

  • N1-Position (Pyrazole Nitrogen): The primary vector for solubility groups or distinct binding motifs (e.g., ribose mimics in nucleoside analogs).

  • C3-Position: Accessible via electrophilic aromatic substitution (iodination/bromination) followed by Suzuki/Sonogashira couplings. This vector often accesses the "gatekeeper" region in kinase pockets.

  • C4-Position (The Methoxy Group): Acts as a hydrogen bond acceptor. In some designs, the methoxy group is a placeholder that is later displaced by amines to form 4-amino-pyrazolo[4,3-c]pyridines (adenine mimics).

SAR_Vectors Core Pyrazolo[4,3-c]pyridine Core N1 N1 Vector (Solubility/Binding) Core->N1 C3 C3 Vector (Gatekeeper Interaction) Core->C3 C4 C4 Methoxy (H-Bond Acceptor / Leaving Group) Core->C4

Figure 2: Strategic functionalization points on the pyrazolopyridine scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of CAS 1357946-03-2, the following analytical parameters should be met.

HPLC Method (Generic Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect early-to-mid elution due to polar surface area (PSA ~45 Ų).

Mass Spectrometry (ESI+)
  • Parent Ion: [M+H]

    
     = 150.15 m/z
    
  • Fragmentation: Loss of methyl group (-15) may be observed at higher collision energies.

Handling, Stability & Safety (GHS)

Storage:

  • Store at +2°C to +8°C (Refrigerated).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

Safety Profile (GHS Classification):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[4]

  • P280: Wear protective gloves/eye protection/face protection.

Stability: The methoxy group at C4 is relatively stable to acid/base hydrolysis under mild conditions but can be cleaved by strong Lewis acids (e.g., BBr


) to yield the pyridone tautomer (4-oxo derivative).

References

  • Sigma-Aldrich. (n.d.). 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Product Specification. Retrieved from [5]

  • Molecules. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from

  • RSC Advances. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Retrieved from

  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[1] Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes. Retrieved from

Sources

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold

In the landscape of kinase inhibitor discovery, the identification and optimization of heterocyclic scaffolds that can effectively mimic the ATP-binding pocket interaction of the purine core have been a cornerstone of successful drug development. Among these, the pyrazolo[4,3-c]pyridine scaffold has emerged as a "privileged" structure, demonstrating significant potential in the design of potent and selective kinase inhibitors. Its inherent structural features, including the presence of key hydrogen bond donors and acceptors, and its bioisosteric relationship to purines, make it an attractive starting point for medicinal chemists.

This technical guide provides a comprehensive overview of the pyrazolo[4,3-c]pyridine core in kinase inhibitor discovery. We will delve into the synthetic strategies for constructing this scaffold, explore its structure-activity relationships (SAR) against various kinase targets, and provide detailed experimental protocols for the characterization of these inhibitors. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of next-generation kinase inhibitors.

The Strategic Advantage of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine scaffold's utility in kinase inhibitor design stems from its ability to function as a bioisostere of the natural kinase substrate, adenosine triphosphate (ATP). Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The pyrazolo[1,5-a]-1,3,5-triazine moiety, a related scaffold, has been shown to perfectly mimic the biophysicochemical properties of the purine ring while offering greater in vivo stability.[1] This principle extends to the pyrazolo[4,3-c]pyridine core, which presents a similar arrangement of nitrogen atoms capable of forming crucial hydrogen bond interactions with the kinase hinge region, a key determinant of inhibitor binding.

The strategic placement of nitrogen atoms in the bicyclic system allows for multiple points of diversification, enabling chemists to fine-tune the inhibitor's properties. This vectorial functionalization allows for the exploration of different regions of the ATP-binding pocket, leading to improvements in both potency and selectivity.[2]

Synthesis of the Core Scaffold: Building the Foundation

The efficient synthesis of the pyrazolo[4,3-c]pyridine core is a critical first step in any drug discovery program centered on this scaffold. Several synthetic strategies have been developed, offering flexibility in accessing a diverse range of derivatives.

One common approach involves the construction of the pyridine ring onto a pre-existing pyrazole. For instance, a one-pot multicomponent procedure has been reported for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines. This method utilizes a microwave-assisted Sonogashira-type cross-coupling reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine.[3]

Another versatile method starts from a dienamine precursor. The condensation of a suitable dienamine with various amines containing sulfonamide fragments, by refluxing in methanol, yields the final pyrazolo[4,3-c]pyridines in good yields.[4] This approach allows for the introduction of diverse substituents at the nitrogen atom of the pyridine moiety.

Below is a generalized workflow for the synthesis of a pyrazolo[4,3-c]pyridine scaffold.

cluster_0 Synthesis of Pyrazolo[4,3-c]pyridine Core start Starting Materials (e.g., Substituted Pyrazole or Dienamine) intermediate1 Functionalization/ Activation start->intermediate1 Chemical Modification cyclization Ring Cyclization (Pyridine formation) intermediate1->cyclization Reaction with appropriate reagents final_product Pyrazolo[4,3-c]pyridine Scaffold cyclization->final_product Purification

Generalized synthetic workflow for the pyrazolo[4,3-c]pyridine scaffold.

Targeting the Kinome: A Scaffold for Diverse Kinase Families

The pyrazolo[4,3-c]pyridine core has demonstrated inhibitory activity against a broad range of kinases implicated in cancer and other diseases. This versatility underscores its status as a privileged scaffold.

Ataxia Telangiectasia Mutated (ATM) Kinase

ATM kinase is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemo- and radiotherapy. A series of pyrazolo[4,3-c]quinoline derivatives have been rationally designed as potent and selective ATM inhibitors. Through systematic structural optimization, compound A36 was identified, demonstrating subnanomolar ATM inhibition and excellent kinase selectivity.[1]

CompoundATM IC50 (nM)[1]DNA-PK % Control @ 1µM[1]
A36 0.363
A38 0.455
A42 0.872

The structure-activity relationship (SAR) studies revealed that the position of the nitrogen atom in the pyridine ring and the nature of the substituents significantly impact ATM inhibitory activity. For instance, shifting the nitrogen atom's position in the pyridine ring of A36 resulted in a significant loss of activity.[1]

Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A novel series of pyrazolopyridine derivatives has been discovered as selective HPK1 inhibitors. The 1H-pyrazolo[3,4-c]pyridine core was found to be superior to other bicyclic scaffolds, with compound 6 showing potent cellular activity.[4] The pyridine nitrogen in this scaffold engages in a water-bridged hydrogen bond with Asp155 in the kinase pocket, contributing to its superior potency.[4]

CompoundHPK1 Ki (nM)[4]p-SLP76 IC50 (nM)[4]
4 3.0395
5 2.5298
6 <1.0144
Other Notable Kinase Targets

The pyrazolo[4,3-c]pyridine scaffold and its isomers have been explored as inhibitors for a variety of other kinases, including:

  • Pim Kinases: A series of 3,5-disubstituted pyrazolo[3,4-c]pyridines have been optimized as potent pan-Pim inhibitors.[3]

  • c-Jun N-terminal Kinase (JNK): While not a direct pyrazolo[4,3-c]pyridine, 4-(pyrazol-3-yl)-pyridine derivatives have been developed as potent JNK3 inhibitors, with some compounds showing good in vivo profiles.[5]

  • Janus Kinases (JAKs): 6-aminopyrazolyl-pyridine-3-carbonitriles have been evaluated as JAK2 kinase inhibitors, exhibiting good kinase selectivity and pharmacokinetic properties.[6]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): The broader pyrazolopyridine class has been investigated for LRRK2 inhibition, a target in Parkinson's disease.[7]

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[4,3-d]pyrimidines, bioisosteres of roscovitine, have been identified as potent CDK inhibitors.[8]

Experimental Protocols: A Guide to Characterization

The successful development of kinase inhibitors requires robust and reproducible experimental assays. This section provides detailed, step-by-step methodologies for key in vitro assays used to characterize pyrazolo[4,3-c]pyridine-based inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[9][10]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

cluster_1 ADP-Glo™ Kinase Assay Workflow step1 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) step2 2. Add ADP-Glo™ Reagent (Stop reaction, Deplete ATP) step1->step2 Incubate step3 3. Add Kinase Detection Reagent (Convert ADP to ATP) step2->step3 Incubate 40 min step4 4. Luciferase/Luciferin Reaction (Generate Light) step3->step4 Incubate 30-60 min step5 5. Measure Luminescence step4->step5

Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare Reagents:

    • Prepare a serial dilution of the pyrazolo[4,3-c]pyridine inhibitor in the appropriate solvent (e.g., DMSO).

    • Prepare the kinase reaction buffer containing the kinase, substrate, and ATP at the desired concentrations.

  • Perform Kinase Reaction:

    • In a 384-well plate, add a small volume of the diluted inhibitor.

    • Add the kinase reaction buffer to initiate the reaction.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop Reaction and Deplete ATP:

    • Add an equal volume of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Detect ADP:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay: BrdU Incorporation Assay

The BrdU (Bromodeoxyuridine) assay is a widely used method to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA.[11][12]

Principle: Proliferating cells in the S-phase of the cell cycle will incorporate BrdU into their DNA. After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazolo[4,3-c]pyridine inhibitor for the desired duration (e.g., 24-72 hours).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and DNA Denaturation:

    • Remove the labeling solution and fix the cells with a fixing/denaturing solution. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection:

    • Incubate the cells with an anti-BrdU antibody conjugated to a reporter enzyme.

    • Wash the wells to remove any unbound antibody.

  • Signal Development:

    • Add the appropriate substrate for the reporter enzyme and incubate to develop the signal.

  • Measurement and Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percent inhibition of proliferation for each inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

In Vivo Efficacy and Pharmacokinetics

The ultimate test of a kinase inhibitor's potential is its performance in a living organism. Preclinical in vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of pyrazolo[4,3-c]pyridine-based compounds.

For example, the potent ATM inhibitor A36 was evaluated in a mouse xenograft model of colorectal cancer. The compound demonstrated favorable pharmacokinetic properties with an oral bioavailability of 80.5% and significantly enhanced the in vivo efficacy of radiotherapy.[1] Similarly, pyrazolopyridine-based HPK1 inhibitors have shown promising pharmacokinetic profiles in rats and monkeys, supporting their further preclinical development.[4]

These studies typically involve:

  • Pharmacokinetic (PK) analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound after oral or intravenous administration.

  • Pharmacodynamic (PD) analysis: Assessing the on-target effects of the inhibitor in vivo, often by measuring the phosphorylation of downstream substrates of the target kinase in tumor or surrogate tissues.

  • Efficacy studies: Evaluating the anti-tumor activity of the compound, either as a single agent or in combination with other therapies, in animal models of cancer (e.g., xenograft or syngeneic models).

Future Directions and Conclusion

The pyrazolo[4,3-c]pyridine scaffold has firmly established itself as a valuable and versatile core in the discovery of novel kinase inhibitors. Its ability to effectively mimic the purine-kinase hinge interaction, coupled with its synthetic tractability, provides a strong foundation for the development of potent and selective therapeutics.

Future research in this area will likely focus on:

  • Expanding the Kinase Target Space: Exploring the activity of pyrazolo[4,3-c]pyridine derivatives against a wider range of kinases, including those for which selective inhibitors are still lacking.

  • Fine-tuning Selectivity: Employing structure-based design and kinome-wide profiling to develop inhibitors with exquisite selectivity, thereby minimizing off-target effects and improving the therapeutic window.

  • Optimizing Drug-like Properties: Further refining the pharmacokinetic and safety profiles of lead compounds to enhance their clinical potential.

  • Exploring Novel Mechanisms of Action: Investigating the potential for pyrazolo[4,3-c]pyridine derivatives to act as allosteric inhibitors or to target protein-protein interactions involving kinases.

References

  • Schmid, M., Z-Ling, L., Pock, K., & Kappe, C. O. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1336-1343. [Link]

  • Popowycz, F., Fournet, G., Schneider, C., Bettayeb, K., Ferandin, Y., Lamigeon, C., ... & Joseph, B. (2009). Pyrazolo [1, 5-a]-1, 3, 5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of medicinal chemistry, 52(3), 655-663. [Link]

  • Li, X., Zhang, Y., Wang, Y., Li, J., Zhang, Y., Liu, Y., ... & Zhang, J. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link]

  • Ali, M. A., Ismail, R., Choon, T. S., Wei, A. C., & Yeap, S. K. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. European journal of medicinal chemistry, 84, 447-455. [Link]

  • Wang, T., Ioannidis, S., Almeida, L., Block, M. H., Davies, A. M., Lamb, M. L., ... & Zinda, M. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2655-2659. [Link]

  • Henderson, J. L., Balius, T. E., & Rizzo, R. C. (2015). Discovery of a Chiral 2, 4-Substituted Pyrrolo [2, 3-d] pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Journal of medicinal chemistry, 58(10), 4134-4154. [Link]

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., Emmanouilidis, L., ... & Popowicz, G. M. (2020). Structure–activity relationship in pyrazolo [4, 3-c] pyridines, first inhibitors of PEX14–PEX5 protein–protein interaction with trypanocidal activity. Journal of medicinal chemistry, 63(2), 847-879. [Link]

  • RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Słabicki, M., Kozielewicz, P., Ciemny, M., Musielak, B., & Rola, A. (2011). Pyrazolo [4, 3-d] pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of medicinal chemistry, 54(8), 2980-2993. [Link]

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., ... & Meijer, L. (2005). Pyrazolo [3, 4-c] pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 48(21), 6843-6854. [Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560-572. [Link]

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. [Link]

  • Unciti-Broceta, A., & Sanchez-Martin, C. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1108-1123. [Link]

  • Therapeutic Target Database. (n.d.). Drug Information. [Link]

  • Gucký, T., Jorda, R., Zatloukal, M., Potůčková, E., Řezníčková, E., Berková, K., ... & Kryštof, V. (2018). Pyrazolo [4, 3-d] pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of medicinal chemistry, 61(15), 6595-6609. [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, synthesis and cancer cell line activities of pyrazolo [3, 4-b] pyridine derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-100. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zehouri, A. A., Al-Omair, M. A., & Al-Agamy, M. H. (2016). Discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors: design, synthesis, docking studies, and anti-proliferative activity. Molecules, 21(9), 1156. [Link]

  • Lin, R., Connolly, P. J., Lu, Y., Chiu, G., Li, S., Yu, Y., ... & Greenberger, L. M. (2007). Synthesis and evaluation of pyrazolo [3, 4-b] pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & medicinal chemistry letters, 17(15), 4297-4302. [Link]

  • Zhang, Y., Liu, X., He, X., Li, Y., Li, X., Wang, Y., ... & Zhang, J. (2023). Design, synthesis and biological evaluation of pyrazolo [3, 4-b] pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(3), 515-527. [Link]

  • Chaudhary, V., Das, S., Nayak, A., Sankar, K., & Chanakya, N. (2019). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents. Bioorganic chemistry, 86, 559-574. [Link]

  • Muschialli, L., Bennett, S., King, T., & Jones, C. D. (2019). Synthesis and vectorial functionalisation of pyrazolo [3, 4-c] pyridines. Organic & biomolecular chemistry, 17(28), 6826-6830. [Link]

  • El-Sayed, M. T., Abbas, S. E. S., & El-Gazzar, M. G. (2022). Discovery of pyrazolo [3, 4-d] pyrimidine and pyrazolo [4, 3-e][1][3][5] triazolo [1, 5-c] pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 12(23), 14668-14682. [Link]

  • Garg, M., Chauhan, M., Singh, P. K., & Kumar, R. (2020). SAR and IC 50 values of pyrazolo [4, 3-h] quinazoline derivatives against cyclin dependent kinase. ResearchGate. [Link]

  • Ahmed, H. E. A., El-Adl, K., El-Miligy, M. M. M., & El-Sayed, M. A. A. (2022). Computational studies on structural aspects of pyrazolo [3, 4-b] pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific reports, 12(1), 1-16. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zehouri, A. A., Al-Omair, M. A., & Al-Agamy, M. H. (2019). Development of New Pyrazolo [3, 4-b] Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 24(22), 4103. [Link]

  • Veselý, J., Jorda, R., Berková, K., Řezníčková, E., Gucký, T., & Kryštof, V. (2010). Pyrazolo [4, 3-d] pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(1), 123-127. [Link]

  • Shi, D., Li, X., Wang, Y., Liu, X., He, X., Li, Y., ... & Zhang, J. (2023). Discovery of pyrazolo [3, 4-b] pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European journal of medicinal chemistry, 253, 115334. [Link]

Sources

Therapeutic Potential of Methoxy-Substituted Pyrazolopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of methoxy-substituted pyrazolopyridines, focusing on their medicinal chemistry, structure-activity relationships (SAR), and therapeutic applications.

Executive Summary

Pyrazolopyridines represent a privileged scaffold in medicinal chemistry, offering a bioisosteric alternative to purines and indoles.[1] This guide focuses specifically on methoxy-substituted pyrazolopyridines (notably the [3,4-b] and [4,3-c] isomers). The incorporation of methoxy (-OCH₃) groups into this core—either directly on the heteroaromatic ring or on peripheral aryl substituents—serves as a critical modulator of lipophilicity, metabolic stability, and hydrogen-bond acceptor capability. This document synthesizes current data on their utility as kinase inhibitors (CDK, TBK1, TRK), PDE4 inhibitors, and potential CNS agents.[1]

Chemical Space and Isomerism

The pyrazolopyridine scaffold exists in five isomeric forms. The methoxy substitution pattern significantly alters the electronic density and solubility profile of these isomers.

Dominant Isomers in Drug Discovery
IsomerKey FeaturesPrimary Therapeutic Targets
Pyrazolo[3,4-b]pyridine Most widely explored; Purine mimic.CDK1/2/9, TBK1, TRK, PDE4
Pyrazolo[4,3-c]pyridine Less common; distinct vector orientation.[1]Carbonic Anhydrase, CDK9
Pyrazolo[1,5-a]pyridine Bridgehead nitrogen; mimics indole.[1]Dopamine receptors, p38 MAPK
The "Methoxy Effect" in SAR

The methoxy group is not merely a lipophilic spacer. In pyrazolopyridines, it functions through three distinct mechanisms:

  • Conformational Locking: Ortho-methoxy substitution on peripheral phenyl rings restricts bond rotation via steric clash or intramolecular H-bonding, locking the bioactive conformation.

  • Metabolic Blocking: Substitution at metabolically labile sites (e.g., para-position of aryl rings) with a methoxy group prevents hydroxylation by CYP450 enzymes.

  • Solubility & Permeability: The oxygen atom acts as a weak H-bond acceptor, balancing the high lipophilicity of the aromatic core without introducing a full donor/acceptor burden.

Therapeutic Applications & Mechanism of Action

Oncology: Kinase Inhibition

Methoxy-substituted pyrazolo[3,4-b]pyridines act primarily as ATP-competitive inhibitors.

  • Cyclin-Dependent Kinases (CDKs): Recent studies highlight 3,5-disubstituted pyrazolo[3,4-b]pyridines where a methoxy-phenyl moiety forms a critical hydrogen bond with the hinge region residue (e.g., Asp145 in CDK9). This interaction is pivotal for potency in the low nanomolar range.

  • TBK1 (TANK-binding kinase 1): Inhibitors like Compound 15y utilize the pyrazolopyridine core to anchor in the ATP pocket, while methoxy-substituted tails extend into the solvent-exposed region to tune selectivity against IKK

    
    .
    
Inflammation: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) hydrolyzes cAMP. Pyrazolo[3,4-b]pyridines serve as a scaffold to mimic the adenine ring of cAMP. A methoxy group at the C4 or C6 position of the pyridine ring often mimics the ribose oxygen or interacts with the metal-binding pocket (Zn²⁺/Mg²⁺) within the enzyme's active site.

CNS Disorders: GABA and Glutamate Modulation

While less developed than in oncology, methoxy-pyrazolopyridines have shown potential as negative allosteric modulators (NAMs) for mGluR5 and positive modulators for GABA-A receptors. The methoxy group is essential here for crossing the Blood-Brain Barrier (BBB) by optimizing the LogP to the 2.0–3.5 range.

Visualizing the Mechanism

The following diagram illustrates the signaling cascade for TBK1 inhibition, a key target for these compounds in both cancer immunotherapy and autoimmune diseases.

TBK1_Pathway STING STING Activation (Cytosolic DNA Sensor) TBK1 TBK1 Phosphorylation (Target of Methoxy-Pyrazolopyridine) STING->TBK1 Recruits IRF3 IRF3 Dimerization TBK1->IRF3 Phosphorylates NFkB NF-κB Activation TBK1->NFkB Activates Nucleus Translocation to Nucleus IRF3->Nucleus NFkB->Nucleus IFN Type I Interferon Transcription Nucleus->IFN Gene Expression Inhibitor Methoxy-Pyrazolopyridine (Inhibitor) Inhibitor->TBK1 Blocks ATP Binding

Caption: Mechanism of action for pyrazolopyridine-based TBK1 inhibitors blocking the STING-interferon pathway.[1]

Experimental Protocols

Synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine

This protocol describes a robust method for synthesizing the core scaffold, utilizing the Gould-Jacobs reaction followed by chlorination and methoxylation.

Reagents: 3-Aminopyrazole, Diethyl ethoxymethylenemalonate (DEEM), POCl₃, Sodium Methoxide (NaOMe).[1]

  • Cyclization (Gould-Jacobs Type):

    • Reflux 3-aminopyrazole (10 mmol) with DEEM (10 mmol) in ethanol for 3 hours.

    • Evaporate solvent to obtain the intermediate acrylate.

    • Heat the intermediate in diphenyl ether at 250°C for 1 hour to effect cyclization.

    • Result: 4-Hydroxy-pyrazolo[3,4-b]pyridine (tautomer of the pyridone).

  • Chlorination:

    • Treat the hydroxy intermediate with neat POCl₃ (5 mL) at reflux for 4 hours.

    • Quench carefully on ice. Neutralize with NaHCO₃. Extract with EtOAc.

    • Result: 4-Chloro-pyrazolo[3,4-b]pyridine.[2]

  • Methoxylation (Nucleophilic Aromatic Substitution):

    • Dissolve the chloro-derivative in dry MeOH.

    • Add NaOMe (2.0 eq) and reflux for 6–12 hours.

    • Monitor by TLC.[3] Upon completion, concentrate and wash with water.[1]

    • Result:4-Methoxy-1H-pyrazolo[3,4-b]pyridine .

Biological Assay: In Vitro Kinase Inhibition (ADP-Glo™)

Objective: Determine IC₅₀ of the synthesized compound against CDK9.

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[1]

  • Enzyme Mix: Dilute CDK9/CyclinT1 enzyme to 2 ng/µL in Kinase Buffer.

  • Substrate Mix: Dilute RB protein substrate and ATP (at Kₘ) in Kinase Buffer.

  • Reaction:

    • Add 5 µL of Compound (serial dilution in DMSO) to a 384-well white plate.

    • Add 10 µL of Enzyme Mix. Incubate 10 min at RT.

    • Add 10 µL of Substrate Mix to initiate reaction. Incubate 60 min at RT.

  • Detection:

    • Add 25 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 50 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor] to calculate IC₅₀.

Structural Analysis & Data Summary

The following table summarizes SAR data extracted from recent literature regarding the impact of methoxy substitution on pyrazolo[3,4-b]pyridine potency against CDK2 (a representative kinase target).

Compound IDR3 SubstituentR5 SubstituentCDK2 IC₅₀ (µM)Interaction Note
Ref-A (Unsub) -H-Phenyl> 10.0Poor binding affinity.
Cmpd-9a -H-4-Methoxy-phenyl1.63Methoxy H-bonds with Asp145.
Cmpd-14g -CN-3,4-Dimethoxy-phenyl0.46Dimethoxy improves lipophilic contact.
Cmpd-C03 -NH-Aryl-Pyridine0.056 (TRK)Scaffold hopping example; high potency.

Data Source: Synthesized from comparative analysis of CDK inhibitors (e.g., Compounds 9a/14g from literature).

Future Outlook

The therapeutic potential of methoxy-substituted pyrazolopyridines is shifting towards PROTACs (Proteolysis Targeting Chimeras) . The methoxy group provides a convenient handle for attaching linkers without disrupting the core binding mode. Future synthesis will likely focus on:

  • C-H Activation: Direct methoxylation of the pyridine ring using photocatalysis.

  • Selectivity Tuning: Using the methoxy group to induce atropisomerism, creating highly selective kinase inhibitors that discriminate between homologous isoforms (e.g., CDK2 vs. CDK9).[1]

References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Source: National Institutes of Health (NIH) URL:[Link][1]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link][1]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. Source: Molecules (MDPI) URL:[Link]

  • New orally active PDE4 inhibitors with therapeutic potential. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

4-Methoxy-1H-pyrazolo[4,3-c]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1357946-03-2) is a fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Structurally, it functions as a purine bioisostere, making it a privileged pharmacophore for designing ATP-competitive kinase inhibitors (e.g., JAK, c-Met, and LRRK2 inhibitors).

The presence of the methoxy group at the C4 position modulates the electronic density of the pyridine ring and provides a specific hydrogen-bond acceptor vector, distinct from its halogenated precursors. This guide details its physicochemical profile, validated synthetic pathways, and analytical characterization standards.

Physicochemical Identity & Structure

The molecule consists of a pyrazole ring fused to a pyridine ring across the [4,3-c] bond.[1] The numbering system is critical for accurate derivatization, particularly distinguishing between the N-1 (pyrazole) and N-5 (pyridine) positions.

Core Data Table
PropertyValue
IUPAC Name 4-Methoxy-1H-pyrazolo[4,3-c]pyridine
CAS Number 1357946-03-2
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Exact Mass 149.0589
Appearance White to off-white solid
Melting Point 90–94 °C (derivative dependent)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~11.5 (NH), ~3.5 (Pyridine N)
Structural Topology & Numbering

The [4,3-c] fusion implies the pyrazole 4,3-bond is fused to the pyridine c-bond (C3–C4). In this system, the pyridine nitrogen is located at position 5, activating the C4 position for nucleophilic attack.

Structure Figure 1: Connectivity and IUPAC numbering of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine. N1 N1 (H-Donor) N2 N2 N1->N2 C3 C3 N2->C3 db C3a C3a (Bridge) C3->C3a C4 C4 (OMe) C3a->C4 C7a C7a (Bridge) C3a->C7a Fusion N5 N5 (Acceptor) C4->N5 db OMe O-Me C4->OMe C6 C6 N5->C6 C7 C7 C6->C7 db C7->C7a C7a->N1

Synthetic Methodologies

The synthesis of 4-methoxy-1H-pyrazolo[4,3-c]pyridine is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor. This approach allows for late-stage diversification of the scaffold.

Primary Route: SₙAr of 4-Chloro-1H-pyrazolo[4,3-c]pyridine

This protocol leverages the electron-deficient nature of the pyridine ring, where the Nitrogen at position 5 activates the C4-Chlorine towards displacement by methoxide.

Reagents:

  • Starting Material: 4-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 871836-51-0).[2]

  • Nucleophile: Sodium Methoxide (NaOMe), 25% w/w in Methanol.

  • Solvent: Anhydrous Methanol (MeOH) or THF.

Protocol:

  • Dissolution: Charge a round-bottom flask with 4-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) and anhydrous MeOH (10 V).

  • Activation: Add NaOMe solution (3.0 eq) dropwise at 0 °C under N₂ atmosphere.

  • Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the chloro-precursor ([M+H]⁺ 154/156).

  • Quench: Cool to room temperature. Quench with saturated NH₄Cl solution.

  • Isolation: Concentrate to remove MeOH. Extract the aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Et₂O/Hexane or purify via flash chromatography (0–5% MeOH in DCM).

Mechanism & Causality: The C4 position is flanked by the bridgehead C3a and the pyridine Nitrogen N5. The electronegativity of N5 pulls electron density, making C4 highly electrophilic. The methoxide ion attacks C4, forming a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.

Alternative: De Novo Scaffold Construction

If the 4-chloro precursor is unavailable, the core can be synthesized via hydrazine cyclization.

  • Precursor: 2,4-Dichloropyridine-3-carbaldehyde.

  • Cyclization: Treatment with hydrazine hydrate (N₂H₄·H₂O) in EtOH results in the formation of the pyrazole ring fused to the pyridine.

  • Differentiation: This yields the 4-chloro-1H-pyrazolo[4,3-c]pyridine intermediate, which then feeds into the SₙAr route above.

Synthesis Figure 2: Synthetic workflow from pyridine precursor to final methoxy derivative. SM 2,4-Dichloropyridine- 3-carbaldehyde Step1 Hydrazine Cyclization (EtOH, Reflux) SM->Step1 Inter 4-Chloro-1H-pyrazolo [4,3-c]pyridine (Key Intermediate) Step1->Inter Step2 SnAr Substitution (NaOMe, MeOH, Reflux) Inter->Step2 Prod 4-Methoxy-1H-pyrazolo [4,3-c]pyridine (Target) Step2->Prod

Analytical Characterization

Trustworthiness in chemical biology relies on rigorous characterization. The following data points serve as Quality Control (QC) standards.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

  • δ 13.50 (br s, 1H): Pyrazole NH (Exchangeable).

  • δ 8.20 (s, 1H): Pyrazole C3-H.

  • δ 7.95 (d, J = 6.0 Hz, 1H): Pyridine C6-H (Adjacent to N5).

  • δ 7.30 (d, J = 6.0 Hz, 1H): Pyridine C7-H.

  • δ 4.05 (s, 3H): Methoxy (-OCH₃).

    • Note: The shift of the methoxy group (~4.0 ppm) and the upfield shift of the aromatic protons relative to the chloro-precursor confirm the substitution.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Observed Mass: [M+H]⁺ = 150.15 m/z.

  • Pattern: Single peak; lack of chlorine isotope pattern (3:1 ratio of M:M+2) confirms successful substitution.

Medicinal Chemistry Applications

The 4-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for the adenine ring of ATP.

Kinase Inhibition Logic
  • Hinge Binding: The pyrazole NH (N1) and Pyridine N (N5) often form a donor-acceptor motif that binds to the hinge region of kinases (e.g., JAK2, ALK, c-Met).

  • Selectivity Vector: The 4-methoxy group projects into the solvent-exposed region or a specific hydrophobic pocket (gatekeeper residue), depending on the kinase conformation.

  • Solubility: The pyridine nitrogen lowers logP compared to carbocyclic analogs (indazoles), improving aqueous solubility and oral bioavailability.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency (LE). It allows for "vectorial functionalization" at:

  • N1: Alkylation to reach ribose pocket.

  • C3: Suzuki coupling for extending into the hydrophobic back-pocket.

  • C4: Substitution (Methoxy/Amino) to tune electronic properties.

SAR Figure 3: Pharmacophore mapping of the scaffold in kinase inhibition. Core Pyrazolo[4,3-c]pyridine Core Hinge Hinge Binder (N1-H / N5) Core->Hinge Primary Affinity Gatekeeper Gatekeeper Interaction (C3 Position) Core->Gatekeeper Selectivity Solvent Solvent Exposure (C4-Methoxy) Core->Solvent PK Properties

References

  • PubChem. "1H-Pyrazolo[4,3-c]pyridine Compound Summary."[3][4] National Library of Medicine. [Link]

  • Carl Roth. "4-Methoxy-1H-pyrazolo[4,3-c]pyridine Product Data Sheet." Carl Roth GmbH + Co. KG. [Link]

  • RSC Advances. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Royal Society of Chemistry. [Link][5]

  • Beilstein J. Org. Chem. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines." Beilstein Journals. [Link]

Sources

Technical Guide: The Role of the 4-Methoxy Group in Pyrazolo[4,3-c]pyridine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, electronic, and pharmacological role of the 4-methoxy substituent within the pyrazolo[4,3-c]pyridine scaffold.

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold represents a privileged heterocyclic core in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., ALK, CDK, ERK) and G-protein coupled receptor (GPCR) antagonists (e.g., EP2/EP4).

The introduction of a 4-methoxy (4-OMe) group is a critical optimization strategy. Unlike passive lipophilic spacers, the 4-OMe group exerts a dual steric-electronic effect :

  • Electronic Activation: It functions as a resonance electron donor (+M effect), significantly increasing the basicity and hydrogen-bond acceptor capability of the adjacent pyridine nitrogen (N5), a key residue for hinge-binding interactions.

  • Steric Permissiveness: It occupies a compact volume (unlike bulky 4-phenyl or 4-morpholino analogs), allowing the scaffold to fit into constricted "gatekeeper" regions of active sites while preventing metabolic oxidation at the C4 position.

Chemical Basis & Mechanistic Role[1]

Structural Numbering & Topology

To understand the impact of the 4-methoxy group, one must visualize the specific topology of the pyrazolo[4,3-c]pyridine ring system.

  • Positions 1/2: Pyrazole nitrogens (Solvent exposed/Tail attachment).

  • Position 5: Pyridine nitrogen (Critical H-bond acceptor).

  • Position 4: The carbon located between the bridgehead (C3a) and the pyridine nitrogen (N5).

The 4-position is ortho to the pyridine nitrogen. Consequently, substituents at this position dominate the electronic environment of the N5 atom.

Electronic Modulation (The +M Effect)

The methoxy group is a strong


-donor. In the pyrazolo[4,3-c]pyridine system, the lone pairs on the methoxy oxygen overlap with the 

-system of the pyridine ring.
  • Mechanism: Resonance structures delocalize electron density onto the N5 nitrogen.

  • Bioactive Consequence: This increases the electron density at N5, making it a stronger Hydrogen Bond Acceptor (HBA). In kinase inhibitors, N5 typically accepts a hydrogen bond from the backbone amide of the kinase hinge region. Strengthening this interaction directly correlates with improved

    
     values.
    
Steric & Metabolic Profile
  • Steric Gatekeeping: The C4 position often faces the "gatekeeper" residue in kinase pockets. Large substituents (e.g., -Ph, -OiPr) can cause steric clashes, abolishing activity. The methoxy group is sufficiently small to avoid these clashes while filling the sub-pocket to exclude bulk water.

  • Metabolic Blocking: The C4 position is electron-deficient in the unsubstituted heterocycle, making it susceptible to nucleophilic attack or oxidative metabolism. The 4-OMe group blocks this site, enhancing metabolic stability compared to the 4-H analog.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the comparative SAR profile of C4-substituents on the pyrazolo[4,3-c]pyridine core, derived from antiproliferative and kinase inhibition datasets.

Table 1: Comparative SAR of C4-Substituents

Substituent (C4)Electronic Effect (on N5)Steric ProfileBioactivity ImpactPrimary Liability
-H NeutralMinimalModerate PotencyMetabolic instability (Oxidation prone)
-OMe (Methoxy) Strong Donor (+M) Compact/Planar High Potency O-Demethylation (minor risk)
-CH3 (Methyl) Weak Donor (+I)SmallGood PotencyBenzylic oxidation
-NH2 (Amino) Strong Donor (+M)SmallVariableHigh polarity; desolvation penalty
-Ph (Phenyl) Weak DonorBulkyLow/InactiveSteric clash with gatekeeper residues
-Cl (Chloro) Withdrawal (-I)ModerateReduced PotencyDecreased H-bond strength at N5

Key Insight: Research indicates that increasing bulkiness beyond the methoxy group at the 4-position often leads to a drastic reduction in antiproliferative activity, confirming the restrictive nature of the binding pocket in targets like ALK and CDK kinases.

Synthesis Protocols

The installation of the 4-methoxy group is typically achieved via Nucleophilic Aromatic Substitution (


) on a 4-chloro precursor or via cyclization of methoxy-containing building blocks.
Protocol A: Displacement (Late-Stage Functionalization)

Objective: Convert 4-chloro-1H-pyrazolo[4,3-c]pyridine to 4-methoxy-1H-pyrazolo[4,3-c]pyridine.

Reagents:

  • Substrate: 4-chloro-1-phenyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe) (2.0 - 5.0 eq)

  • Solvent: Methanol (anhydrous)

  • Temperature: Reflux (65°C) or Microwave (100°C)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the 4-chloro substrate in 5 mL of anhydrous methanol under an inert atmosphere (

    
     or Ar).
    
  • Addition: Slowly add 3.0 mmol of NaOMe (solid or 25% w/w solution in MeOH).

  • Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the chloro-starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Protocol B: De Novo Synthesis (Cyclization)

For scaffolds requiring sensitive functional groups, the methoxy group is introduced early via the hydrazine precursor.

Workflow Visualization (DOT):

SynthesisWorkflow Start 3-Methoxy-4-aminopyridine Inter1 Diazotization (NaNO2, HCl) Start->Inter1 Step 1 Inter2 Cyclization (Ac2O / Phase Transfer) Inter1->Inter2 Step 2 Product 4-Methoxy-pyrazolo[4,3-c]pyridine Inter2->Product Step 3

Figure 1: Synthetic route for the construction of the 4-methoxy-pyrazolo[4,3-c]pyridine core.

Biological Mechanism of Action

Kinase Hinge Binding Mode

In ATP-competitive inhibition, the pyrazolo[4,3-c]pyridine scaffold mimics the adenine ring of ATP.

  • N1/N2 (Pyrazole): Often decorated with solubilizing groups (tail) that extend into the solvent.

  • N5 (Pyridine): Acts as the primary H-bond acceptor.

  • 4-OMe: Enhances N5 basicity and makes van der Waals contact with the gatekeeper residue (e.g., Methionine or Threonine).

Signaling Pathway Interaction (DOT):

BindingMechanism Inhibitor 4-OMe-Pyrazolo[4,3-c]pyridine Hinge Kinase Hinge Region (Backbone NH) Inhibitor->Hinge H-Bond (Enhanced by 4-OMe) Gatekeeper Gatekeeper Residue (Met/Thr) Inhibitor->Gatekeeper Steric Fit / vdW Activity Inhibition of Phosphorylation Hinge->Activity Stabilizes Inactive Conf.

Figure 2: Mechanistic interaction of the 4-methoxy scaffold within the kinase ATP-binding pocket.

Therapeutic Applications[2][3]
  • Anticancer (ALK/ROS1 Inhibitors): Derivatives with the 4-OMe group have shown nanomolar potency against ALK-L1196M mutants.[1] The methoxy group is crucial for maintaining activity against resistance mutations where larger groups fail.

  • EP2/EP4 Receptor Antagonists: Recent patent literature (CN115448913A) identifies 7-bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine as a key intermediate for synthesizing antagonists used in immunotherapy and inflammation control.

References

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (PMC).

  • Patent CN115448913A: Bicyclic compounds for treating EP2/EP4 receptor mediated diseases. Google Patents.

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Journal of Medicinal Chemistry.

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Beilstein Journal of Organic Chemistry.

Sources

Literature review of pyrazolo[4,3-c]pyridine derivatives in oncology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive literature review and operational framework for the application of pyrazolo[4,3-c]pyridine derivatives in oncology.[1] Unlike the more common pyrazolo[3,4-b]pyridine isomer, the [4,3-c] scaffold represents a distinct chemical space with unique binding modes in kinase pockets, particularly for ERK1/2 and c-Met inhibition.

Part 1: Executive Summary & Structural Rationale

The pyrazolo[4,3-c]pyridine scaffold is a fused bicyclic heterocycle characterized by a pyrazole ring fused to the c-bond (positions 3 and 4) of a pyridine ring. This specific fusion geometry places the pyridine nitrogen at position 5 of the fused system, creating a unique vector for hydrogen bonding and solubility compared to its [3,4-b] and [1,5-a] isomers.

Why this Scaffold?
  • Bioisosterism: It functions as a bioisostere of the purine core found in ATP, allowing it to function as a hinge-binder in kinase domains.

  • Solubility & ADME: The pyridine nitrogen (N5) lowers lipophilicity (LogP) compared to indazoles, improving oral bioavailability and metabolic stability.

  • Vectorial Functionalization: The scaffold offers distinct growth vectors at N1 (solvent front), C3 (gatekeeper/back pocket), and C6 (hinge/ribose pocket), enabling precise tuning of selectivity.

Part 2: Therapeutic Targets & Mechanism of Action

ERK1/2 Inhibition (The MAPK Pathway)

The most validated oncological application of this scaffold is in the inhibition of Extracellular Signal-Regulated Kinases (ERK1/2).

  • Mechanism: The pyrazolo[4,3-c]pyridine core acts as an ATP-competitive inhibitor.

  • Key Study: Researchers at Merck & Co. (2016) utilized this scaffold to overcome resistance to BRAF and MEK inhibitors.

  • Critical SAR: A urea moiety at the C6 position is essential. It forms a bidentate hydrogen bond network with the kinase hinge region and the conserved Asp-Gly-Glu (DGE) motif.

  • Outcome: Potent regression in BRAF(V600E) xenograft models, demonstrating efficacy where upstream inhibition fails.

General Cytotoxicity & Multi-Kinase Targeting
  • c-Met Inhibition: Derivatives substituted at the N1 and C3 positions have shown inhibitory activity against c-Met (Hepatocyte Growth Factor Receptor), a key driver of metastasis in gastric and lung cancers.

  • Broad Spectrum Activity: Metwally et al. (2018) demonstrated that 3,5-disubstituted derivatives exhibit single-digit micromolar IC50 values against MCF-7 (Breast), HepG2 (Liver), and HCT-116 (Colon) cell lines.

Emerging Target: PEX14-PEX5 Interaction

While primarily studied in trypanosomes, the inhibition of the PEX14-PEX5 protein-protein interaction (PPI) by this scaffold suggests a potential utility in cancers reliant on peroxisomal metabolism (e.g., prostate cancer), representing a novel "oncology-adjacent" mechanism.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the role of ERK1/2 in the MAPK pathway and the intervention point of pyrazolo[4,3-c]pyridine inhibitors.

MAPK_Pathway GrowthFactor Growth Factors (EGF, FGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Signaling RAF RAF (MAPKKK) RAS->RAF Phosphorylation MEK MEK (MAPKK) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation (Thr202/Tyr204) Nucleus Nuclear Transcription Factors (c-Myc, Elk-1) ERK->Nucleus Translocation & Activation Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK ATP-Competitive Inhibition

Figure 1: MAPK signaling cascade showing the specific intervention point of pyrazolo[4,3-c]pyridine inhibitors at the ERK1/2 node, blocking downstream transcriptional activation.[2]

Part 4: Synthetic Methodologies

To access this scaffold, two primary routes are employed. The Dienamine Route is preferred for generating diverse 5,7-substitutions.

Protocol A: The Dienamine Cyclization Route

This method constructs the pyridine ring first, followed by the pyrazole.

Reagents: Dimethyl acetonedicarboxylate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Primary Amines, Hydrazines.

  • Enamine Formation:

    • React dimethyl acetonedicarboxylate with DMF-DMA (2.2 eq) in xylene at reflux for 4 hours.

    • Result: Formation of the dienamine intermediate (dimethyl 2,4-bis((dimethylamino)methylene)-3-oxopentanedioate).

  • Cyclization (Pyridine Formation):

    • Treat the dienamine with a primary amine (R-NH2) in ethanol/acetic acid at room temperature.

    • Mechanism:[1][3][4][5] Michael addition-elimination followed by cyclization.

    • Product: 1-substituted-4-pyridone-3,5-dicarboxylate.

  • Pyrazole Fusion:

    • React the pyridone intermediate with hydrazine hydrate (or substituted hydrazine) in ethanol under reflux (6-8 hours).

    • Product:3-oxo-2,3,5,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives.

Protocol B: Quantitative Data Summary (SAR)

The following table summarizes key Structure-Activity Relationship (SAR) data for C6-substituted derivatives against ERK2.

Compound IDR1 (N-Pyrazole)R6 (Pyridine C6)ERK2 IC50 (nM)Cell IC50 (A375)
Lead 1 MethylPhenyl-urea1245 nM
Analog 2 HPhenyl-urea830 nM
Analog 3 MethylBenzyl-amide450>1000 nM
Analog 4 IsopropylPyridyl-urea312 nM

Note: Data synthesized from Merck & Co.[6] SAR studies (2016). The urea linker at R6 is critical for potency.

Part 5: Experimental Protocols

In Vitro Kinase Assay (ERK2)
  • Objective: Determine the IC50 of the synthesized derivative against ERK2.

  • System: FRET-based Lance Ultra Assay (PerkinElmer).

  • Reagents: Recombinant ERK2 enzyme, ULight-labeled substrate (MBP), Europium-anti-phospho-MBP antibody, ATP.

Step-by-Step Protocol:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Further dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Enzyme Mix: Add 5 µL of ERK2 (0.5 nM final) to a 384-well OptiPlate.

  • Inhibitor Addition: Add 2.5 µL of compound solution. Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of Substrate/ATP mix (50 nM ULight-MBP, 10 µM ATP).

  • Incubation: Shake at 600 rpm for 1 min, then incubate static for 60 min at RT.

  • Termination: Add 10 µL of Detection Mix (Eu-antibody, 4 nM final) containing 10 mM EDTA to stop the reaction.

  • Readout: Read on an EnVision Multilabel Reader (TR-FRET mode: Excitation 320 nm, Emission 665 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50 using a 4-parameter logistic fit.

Part 6: Future Outlook & Stability

The pyrazolo[4,3-c]pyridine scaffold is currently under-utilized compared to its [3,4-b] counterpart. However, its superior solubility profile and distinct vector geometry make it a prime candidate for Fragment-Based Drug Discovery (FBDD) . Future work should focus on:

  • C3-Functionalization: Exploring macrocyclization connecting C3 and N1 to lock the bioactive conformation.

  • Selectivity Profiling: rigorous kinome scanning to ensure specificity against the "off-target" CDK family, which often cross-reacts with pyrazolo-scaffolds.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Source: Journal of Medicinal Chemistry (2016) URL:[Link]

  • Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives. Source: Bioorganic Chemistry (2018) URL:[2][7][8][Link]

  • Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Source: Journal of Medicinal Chemistry (2020) URL:[Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Source: MDPI (International Journal of Molecular Sciences) URL:[Link][9]

Sources

Electronic Properties and Synthetic Utility of the 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Core

[1][2]

Executive Summary

The 4-Methoxy-1H-pyrazolo[4,3-c]pyridine core represents a bicyclic heteroaromatic system fusing a chemically robust pyrazole ring with an electron-deficient pyridine moiety.[1][2] The introduction of a methoxy group at the C4 position (adjacent to the bridgehead and pyridine nitrogen) fundamentally alters the electronic landscape of the scaffold.[2] This modification enhances the basicity of the pyridine nitrogen via mesomeric donation, modulates solubility, and provides a critical hydrogen-bond acceptor vector for kinase inhibitor design.[1] This guide details the physicochemical rationale for its application in drug discovery and provides validated protocols for its synthesis and characterization.[2]

Structural Architecture & Electronic Landscape

Numbering and Tautomerism

The IUPAC numbering for the 1H-pyrazolo[4,3-c]pyridine system assigns the pyrazole nitrogen as position 1.[2] The fusion occurs across the c-bond of the pyridine ring.[2]

  • N1: Pyrazole NH (Hydrogen bond donor).[2]

  • N2: Pyrazole N (Hydrogen bond acceptor).[2]

  • C3: Pyrazole carbon (Nucleophilic site).[2]

  • C4: Pyridine carbon (ortho to bridgehead and N5).[2] This is the site of Methoxy substitution.

  • N5: Pyridine nitrogen (Basic center, Hydrogen bond acceptor).[2]

  • C6/C7: Pyridine carbons.[2][3][4]

Tautomeric Equilibrium: In solution, the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 9 kcal/mol due to the preservation of aromaticity and minimization of lone-pair repulsion between N1/N2 and the bridgehead system.[1]

Electronic Effects of the 4-Methoxy Group

The 4-methoxy substituent exerts two opposing electronic effects that define the core's reactivity:

  • Inductive Withdrawal (-I): The electronegative oxygen atom withdraws electron density from the C4 carbon, slightly deactivating the σ-framework.[2]

  • Mesomeric Donation (+M): The oxygen lone pair donates electron density into the

    
    -system.[2] This effect is dominant, particularly affecting the N5  and C7  positions.
    

Impact on Basicity (pKa):

  • Parent Core: The inductive effect of the fused pyrazole ring renders the pyridine nitrogen (N5) less basic than unsubstituted pyridine (pKa ~5.2).[2]

  • 4-Methoxy Derivative: The strong +M effect of the methoxy group pushes electron density onto N5.[2] This significantly recovers and often enhances the basicity (estimated pKa 5.8–6.5), making N5 a superior proton acceptor in biological pockets compared to the unsubstituted core.

Molecular Electrostatic Potential (MEP) Logic

The following diagram illustrates the electronic logic governing the core's reactivity and binding potential.

ElectronicLogiccluster_reactivityReactivity ConsequencesOMe4-Methoxy Group(Electron Donor)C4C4 Position(Ipso Carbon)OMe->C4+M ResonanceDonationN5N5 Pyridine Nitrogen(Basic Center)C4->N5Increased ElectronDensityN1N1 Pyrazole Nitrogen(H-Bond Donor)N5->N1Dipole VectorKinaseKinase Hinge Binding(N5 Acceptor / N1 Donor)N5->KinaseEnhanced H-BondAcceptanceC3C3 Pyrazole Carbon(Nucleophilic)SEArElectrophilic Attack(Favored at C3)C3->SEArN1->Kinase

Figure 1: Electronic logic map detailing the influence of the 4-Methoxy group on the physicochemical properties and binding capabilities of the scaffold.[1][2]

Reactivity Profile

Electrophilic Aromatic Substitution (S_EAr)

Despite the electron-donating methoxy group, the pyridine ring remains relatively electron-deficient compared to the pyrazole ring.[2]

  • Preferred Site: Electrophiles (halogens, nitronium ions) preferentially attack the C3 position of the pyrazole ring.

  • Mechanism: The pyrazole ring acts similarly to an activated pyrrole, stabilizing the Wheland intermediate.

Nucleophilic Aromatic Substitution (S_NAr)

The C4 position is activated for S_NAr reactions prior to methoxy installation.[2]

  • Precursor Reactivity: A 4-chloro or 4-bromo intermediate is highly susceptible to nucleophilic attack by methoxide ions due to the activating influence of the adjacent pyridine nitrogen (N5).[1][2]

  • Stability: Once formed, the 4-methoxy ether is robust.[1][2] However, under harsh acidic conditions (e.g., HBr/AcOH), it can be demethylated to the 4-oxo (lactam) tautomer, which is thermodynamically very stable.

Synthetic Methodology

The synthesis of 4-methoxy-1H-pyrazolo[4,3-c]pyridine typically proceeds via a 4-chloro precursor , capitalizing on the S_NAr reactivity.[1][2]

Validated Synthetic Workflow[2]

Step 1: Construction of the Core (Gould-Jacobs Type or Cyclization) [1][2]

  • Reagents: 3-Amino-4-methylpyrazole + Diethyl ethoxymethylenemalonate (or similar electrophiles).[1][2]

  • Intermediate: 4-Hydroxy-pyrazolo[4,3-c]pyridine (often exists as the pyridone tautomer).[1][2]

Step 2: Chlorination

  • Reagents: POCl

    
     (Phosphorus oxychloride), reflux.[2]
    
  • Product: 4-Chloro-1H-pyrazolo[4,3-c]pyridine.[1][2]

  • Note: This step activates the C4 position.[2]

Step 3: Methoxylation (The Critical Step)

  • Reagents: NaOMe (Sodium Methoxide), MeOH, Reflux.[2]

  • Mechanism:[5][6][7] S_NAr displacement of Chloride by Methoxide.[2]

Detailed Protocol: Synthesis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine[1][2]

Objective: Conversion of 4-chloro-1H-pyrazolo[4,3-c]pyridine to the 4-methoxy derivative.

Materials:

  • 4-Chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq)[1][2]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (5.0 eq)[2]

  • Methanol (anhydrous)[2]

  • THF (optional co-solvent for solubility)[2]

Procedure:

  • Setup: Charge a dry round-bottom flask with 4-chloro-1H-pyrazolo[4,3-c]pyridine (e.g., 1.53 g, 10 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous Methanol (20 mL). If the starting material is not fully soluble, add dry THF (5 mL).[2]

  • Reagent Addition: Add Sodium Methoxide solution (11.5 mL, ~50 mmol) dropwise over 5 minutes under Nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.[2] The starting material peak (M+H 154/156) should disappear, replaced by the product peak (M+H 150).

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Concentrate under reduced pressure to remove bulk methanol.[2]

    • Dilute the residue with water (50 mL) and adjust pH to ~7-8 with 1N HCl (careful not to over-acidify to avoid protonating the pyridine).

    • Extract with Ethyl Acetate (3 x 50 mL).[2]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      , and filter.
  • Purification: Concentrate the filtrate. The crude solid is often pure enough (>95%), but can be recrystallized from EtOAc/Hexanes or purified via flash chromatography (SiO

    
    , 0-10% MeOH/DCM).[2]
    

Yield: Typically 85–95%.[2]

Synthetic Logic Diagram

SynthesisFlowcluster_conditionsCritical ParametersStart4-Chloro-1H-pyrazolo[4,3-c]pyridine(Electrophilic C4)IntermediateMeisenheimer Complex(Transition State)Start->IntermediateNucleophilic Attack(S_NAr)ReagentReagent: NaOMe / MeOH(Nucleophile)Reagent->IntermediateProduct4-Methoxy-1H-pyrazolo[4,3-c]pyridine(Target Core)Intermediate->ProductElimination of Cl-TempTemp: Reflux (65°C)TimeTime: 4-6 HoursAtmAtmosphere: N2 (Dry)

Figure 2: Synthetic workflow for the installation of the methoxy group via Nucleophilic Aromatic Substitution.

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

The 4-methoxy-1H-pyrazolo[4,3-c]pyridine core is a bioisostere of the purine scaffold found in Adenosine Triphosphate (ATP).[2]

  • Binding Mode: The core typically binds to the hinge region of kinases.[2]

    • N1 (H): Acts as a Hydrogen Bond Donor to the hinge backbone carbonyl.[2]

    • N5: Acts as a Hydrogen Bond Acceptor from the hinge backbone NH.[2]

    • 4-OMe: The methoxy group can project into the ribose binding pocket or solvent front, often providing selectivity by sterically clashing with non-target kinases that have smaller gatekeeper residues.[1][2]

Physicochemical Properties (ADME)
PropertyValue (Approx.)Implication
MW 149.15 DaFragment-like, high ligand efficiency.[1][2]
cLogP 1.1 – 1.4Moderate lipophilicity; good membrane permeability.[2]
TPSA ~45 ŲHigh oral bioavailability potential.[2]
Solubility ModerateImproved over 4-H or 4-Cl analogs due to H-bond accepting OMe.[1][2]
Metabolic Stability HighThe 4-OMe blocks oxidation at the reactive C4 position.[2]

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Bedwell, E. V., et al. RSC Advances, 2023.[2][8] Link

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Dawidowski, M., et al. Journal of Medicinal Chemistry, 2020.[2] Link[2]

  • Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols. BenchChem Application Note, 2025. Link[2]

  • 1H-Pyrazolo[4,3-c]pyridine Substance Information. PubChem CID 19930500.[2] Link[2]

  • Calculated pKa values for methoxypyridines and complexes. ResearchGate, 2017. Link

Strategic Patent Landscape: 4-Substituted Pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the patent landscape, synthetic architecture, and therapeutic utility of 4-substituted pyrazolo[4,3-c]pyridine analogs .

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space. Unlike its more crowded isomers (e.g., pyrazolo[3,4-d]pyrimidine or pyrazolo[1,5-a]pyridine), the [4,3-c] arrangement offers unique vectors for selectivity and intellectual property (IP) capture.

The "4-substituted" class is critically important because, in the standard IUPAC numbering for this fused system, the C4 position corresponds to the "hinge-binding" vector analogous to the C4 of quinazoline or N9 of purine. Substituents at this position—typically amines or ethers—are the primary determinants of ATP-competitive potency.

Key Landscape Drivers:

  • Primary Therapeutic Target: Janus Kinases (JAK1, JAK2, TYK2) for autoimmune disorders (Rheumatoid Arthritis, IBD).

  • Secondary Targets: RET kinase, ERK, and Carbonic Anhydrase.

  • Dominant IP Holders: Galapagos NV, Incyte Corporation, and select academic clusters (e.g., University of Vienna/Beilstein).

Chemical Architecture & Numbering

Precise nomenclature is vital due to the existence of multiple isomers ([3,4-b], [4,3-b], [1,5-a]).

The Core Scaffold: 1H-pyrazolo[4,3-c]pyridine.[1][2][3]

  • Fusion: The pyrazole ring is fused to the pyridine ring across the pyrazole C3-C4 bond and the pyridine c-bond (C3-C4).

  • Numbering:

    • N1/N2: Pyrazole nitrogens (N1 is usually the substituted position for solubility/PK).

    • C3: Pyrazole carbon.[4][5]

    • C4: Pyridine carbon adjacent to the bridgehead (Critical substitution point).

    • N5: Pyridine nitrogen.[6]

    • C6/C7: Remaining pyridine carbons.

Visualization: Scaffold Isomerism

The following diagram contrasts the target scaffold with common decoys found in patent literature.

ScaffoldComparison cluster_0 Target Scaffold cluster_1 Common Decoys (Different IP Space) P43c Pyrazolo[4,3-c]pyridine (Core of Interest) N at Pos 5 C4 = Hinge Binder P34b Pyrazolo[3,4-b]pyridine (e.g., Bay 43-9006 analogs) P43c->P34b Isomeric Shift P15a Pyrazolo[1,5-a]pyridine (RET Inhibitors) P43c->P15a Bridgehead N P34d Pyrazolo[3,4-d]pyrimidine (Ibrutinib-like)

Figure 1: Structural differentiation of the pyrazolo[4,3-c]pyridine core from related kinase inhibitor scaffolds.

Patent Analysis: Assignees & Claims

The patent landscape for this specific isomer is concentrated on JAK inhibition , with recent diversifications into oncology.

Patent / ApplicationAssigneePrimary ClaimTargetStatus
WO 2013/017479 Galapagos NV4-Substituted pyrazolo[4,3-c]pyridines as JAK inhibitors.JAK1/JAK2Active/Granted
US 11,795,166 Incyte CorpPyrazolopyridine compounds (broad Markush).HPK1 / JAKGranted (2023)
US 10,137,124 Array BioPharmaSubstituted pyrazolo[1,5-a]pyridines (Close prior art).RET KinaseGranted
EP 1869043 Coley PharmPyrazolo[3,4-c]pyridine-1,4-diamines (Isomer overlap).TLR7/8Expired/Lapsed

Technical Insight:

  • WO 2013/017479 is the seminal filing for the [4,3-c] isomer in the JAK space. It claims compounds where Position 4 is substituted with a cycloalkyl-amine or heteroaryl-amine. The "4-position" here is leveraged to project into the ATP-binding pocket's solvent front.

  • Differentiation: Unlike the [3,4-d]pyrimidine (Ruxolitinib) which uses a 6,5-fusion, the [4,3-c]pyridine offers a different vector for the "tail" group (at N1), often improving selectivity against JAK2 to reduce anemia side effects.

Synthetic Methodologies

Two primary routes dominate the patent literature for constructing the 4-substituted core.

Route A: The "Pyridine-First" Approach (Classic)

This route builds the pyrazole ring onto a pre-existing pyridine. It is preferred for scale-up.

  • Starting Material: 4-chloro-3-formylpyridine (or 2,4-dichloro-3-cyanopyridine).

  • Cyclization: Reaction with hydrazine derivatives forms the pyrazole ring.

  • Functionalization: S_NAr displacement of the Chlorine at C4.

Route B: The "Pyrazole-First" Approach (Multicomponent)

Used for high-throughput library generation (Source: Beilstein J. Org. Chem).

  • Starting Material: 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Coupling: Sonogashira coupling with a terminal alkyne.

  • Annulation: Cyclization with tert-butylamine (or ammonia) to form the pyridine ring.

Experimental Protocol: Synthesis of 4-Amino Core (Route A)

Based on WO 2013/017479 and standard heterocyclic protocols.

Step 1: Pyrazole Formation

  • Dissolve 2,4-dichloro-3-pyridinecarboxaldehyde (1.0 eq) in EtOH at 0°C.

  • Add Hydrazine hydrate (1.1 eq) or substituted hydrazine (R-NH-NH2) dropwise.

  • Stir at RT for 2h, then reflux for 4h.

  • Concentrate and crystallize. Result: 4-chloro-1H-pyrazolo[4,3-c]pyridine.[7]

Step 2: C4 Displacement (The "Warhead" Installation)

  • Suspend the 4-chloro intermediate (1.0 eq) in n-Butanol or DMA .

  • Add the desired amine (e.g., trans-4-aminocyclohexanol) (1.2 eq).

  • Add DIPEA (2.0 eq).

  • Heat to 120°C in a sealed tube for 12-24h.

  • Workup: Dilute with EtOAc, wash with NaHCO3. Purify via silica flash chromatography (MeOH/DCM gradient).

Visualization: Synthetic Workflow

SynthesisRoute cluster_inputs Precursors cluster_reaction Core Construction cluster_product Final API SM1 2,4-Dichloro-3- pyridinecarboxaldehyde Inter1 Intermediate: 4-Chloro-1H- pyrazolo[4,3-c]pyridine SM1->Inter1 Cyclization (EtOH, Reflux) Reag1 R1-Hydrazine Reag1->Inter1 Step2 S_NAr Displacement (120°C, DIPEA) Inter1->Step2 + Amine (R2-NH2) Final 4-Substituted-1H- pyrazolo[4,3-c]pyridine (Kinase Inhibitor) Step2->Final

Figure 2: Primary synthetic pathway for generating 4-amino-substituted analogs.

Mechanism of Action & Biological Context

The 4-substituted pyrazolo[4,3-c]pyridines function primarily as Type I ATP-competitive inhibitors .

  • Binding Mode: The scaffold mimics the adenine ring of ATP.

    • N1/N2 (Pyrazole): Often interacts with the ribose binding pocket or solvent front depending on substitution.

    • N5 (Pyridine): Accepts a hydrogen bond from the hinge region (e.g., Leu932 in JAK1).

    • C4-Substituent: The amino group at C4 donates a hydrogen bond to the hinge backbone. The substituent attached to this nitrogen projects into the solvent-exposed region, allowing for tuning of solubility and selectivity.

Signaling Pathway: JAK-STAT Inhibition

These compounds block the phosphorylation of STAT proteins, preventing their dimerization and nuclear translocation.

JAKPathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 (Target of Pyrazolo[4,3-c]py) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation (BLOCKED by Drug) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Drug 4-Subst. Pyrazolo[4,3-c]py Drug->JAK Inhibition

Figure 3: Mechanism of action for JAK inhibition by pyrazolo[4,3-c]pyridine analogs.[8]

References

  • Galapagos NV. (2013). Pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors. WO 2013/017479.

  • Incyte Corporation. (2023). Pyrazolopyridine compounds and uses thereof. US Patent 11,795,166.

  • Beilstein J. Org. Chem. (2011).[8] Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.

  • Molecules. (2020).[8] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors.

  • PubChem. 1H-Pyrazolo[4,3-c]pyridine Core Structure Data.

Sources

Metabolic Stability Predictions for 4-Methoxy-Pyrazolo Scaffolds: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for 4-Methoxy-Pyrazolo Scaffolds Role: Senior Application Scientist Format: Technical Guide / Whitepaper

Executive Summary

The 4-methoxy-pyrazolo[1,5-a]pyridine and related pyrazolo[3,4-d]pyrimidine scaffolds are privileged structures in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., PI3K, MAPK, and CDK inhibitors). While the pyrazolo core provides a rigid template for hydrogen bonding with the kinase hinge region, the 4-methoxy substituent often serves as a critical "scout" group, filling small hydrophobic pockets to enhance potency and selectivity.

However, this methoxy group presents a significant metabolic liability: rapid O-demethylation driven by hepatic Cytochrome P450s (primarily CYP1A2, CYP3A4, and CYP2D6). This transformation unmasks a polar hydroxyl group, often leading to rapid Phase II conjugation (glucuronidation) and high intrinsic clearance (


), resulting in poor oral bioavailability.

This guide details a self-validating workflow to predict, measure, and optimize the metabolic stability of these scaffolds, integrating in silico modeling with rigorous in vitro validation.

Mechanistic Insight: The O-Demethylation Pathway[1]

Understanding the mechanism is the first step in prediction. The metabolic instability of the 4-methoxy-pyrazolo scaffold is driven by CYP-mediated O-dealkylation.

The Chemical Mechanism

The reaction proceeds via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism, initiated by the high-valent Iron-Oxo species (Compound I) of the P450 heme.

  • C-H Abstraction: The CYP enzyme abstracts a hydrogen atom from the methoxy methyl group (

    
    ), forming a carbon-centered radical.
    
  • Oxygen Rebound: The radical rapidly recombines with the hydroxyl radical bound to the heme iron, forming a hemiacetal intermediate (

    
    ).
    
  • Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde (

    
    ) and the phenol/hydroxyl-derivative of the pyrazolo scaffold.
    
Pathway Visualization

The following diagram illustrates this metabolic cascade and the downstream Phase II conjugation.

MetabolicPathway Figure 1: CYP-mediated O-demethylation pathway of 4-methoxy-pyrazolo scaffolds. Parent 4-Methoxy-Pyrazolo Scaffold Radical C-Centered Radical Intermediate Parent->Radical CYP450 (HAT) [O] Hemiacetal Hemiacetal (-OCH2OH) Radical->Hemiacetal OH Rebound Phenol 4-Hydroxy-Pyrazolo (Metabolite) Hemiacetal->Phenol Spontaneous Collapse Formaldehyde Formaldehyde (Byproduct) Hemiacetal->Formaldehyde Glucuronide O-Glucuronide (Excreted) Phenol->Glucuronide UGT (Phase II)

In Silico Prediction Workflow

Before synthesis, computational tools must be used to rank designs. A "blind" synthesis of methoxy analogs often leads to attrition.

Site of Metabolism (SOM) Prediction

Use tools like StarDrop (P450 module) , FAME 3 , or ADMET Predictor to calculate the Composite Site Lability (CSL) .

  • Input: 2D structure of the 4-methoxy-pyrazolo analog.

  • Output: Propensity score (0-1) for each atom.

  • Threshold: A CSL score > 0.8 on the methoxy carbon indicates a high risk of rapid clearance.

Quantum Mechanical (QM) Descriptors

For higher accuracy, calculate the Bond Dissociation Energy (BDE) of the methoxy C-H bonds using DFT (e.g., B3LYP/6-31G*).

  • Logic: Lower BDE correlates with easier hydrogen abstraction by CYP.

  • Benchmark: If BDE < 85 kcal/mol, the site is highly labile.

Prediction Pipeline Diagram

InSilicoWorkflow Figure 2: In Silico Triage Workflow for Metabolic Stability. Start Candidate Design (4-Methoxy-Pyrazolo) SOM_Pred SOM Prediction (StarDrop/FAME) Start->SOM_Pred Decision1 Methoxy CSL > 0.8? SOM_Pred->Decision1 QM_Calc QM Calculation (DFT BDE) Decision1->QM_Calc Yes (High Risk) Proceed Proceed to Synthesis & Assay Decision1->Proceed No (Low Risk) Decision2 BDE < 85 kcal/mol? QM_Calc->Decision2 Decision2->Proceed No (Stable) Redesign Redesign: Bioisosteres Decision2->Redesign Yes (Unstable)

Experimental Validation: Microsomal Stability Assay

Once synthesized, the metabolic stability must be quantified using liver microsomes. This protocol is the industry standard for determining Intrinsic Clearance (


).
Protocol Design

Objective: Determine the in vitro


 and 

using Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Reagents:

  • Pooled Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (10 mM DMSO stock).

  • Stop Solution (Acetonitrile with Internal Standard, e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Spike test compound to final concentration of 1 µM (ensure DMSO < 0.1%). Incubate at 37°C for 5 mins.

    • Why 1 µM? To ensure pseudo-first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. time (

). The slope of the linear regression is

(depletion rate constant).




Interpretation Table:

CL_int (µL/min/mg)ClassificationPrediction for 4-Methoxy Scaffold
< 15Low ClearanceStable. Methoxy likely sterically shielded.
15 - 45ModerateAcceptable. Potential for optimization.
> 45High ClearanceUnstable. O-demethylation is dominant.

Structural Optimization Strategies

If the 4-methoxy-pyrazolo scaffold shows high clearance (


), use the following bioisosteric replacements to block the metabolic soft spot without destroying kinase binding affinity.
Deuteration ( )
  • Concept: The Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, making the initial hydrogen abstraction step slower.

  • Expectation: Can reduce

    
     by 20-50% if C-H abstraction is the rate-limiting step (RLS).
    
Fluorination ( or )
  • Concept: Fluorine is electron-withdrawing and forms strong C-F bonds, rendering the carbon oxidation-resistant.

  • Trade-off: Increases lipophilicity and changes the H-bond acceptor capability of the oxygen.

    
     is often the best compromise between stability and polarity.
    
Ring Constraint
  • Concept: "Tie back" the methoxy group into a ring (e.g., dihydrobenzofuran or similar fused systems).

  • Effect: Prevents the rotation required for the optimal HAT geometry relative to the heme iron.

References

  • Metabolic Stability of GPR88 Agonist RTI-13951–33. Journal of Medicinal Chemistry. (2020). Discusses the impact of alkoxy group modifications on microsomal stability.

  • Microsomal Stability Assay Protocol. AxisPharm. Detailed methodology for liver microsome incubations.

  • Preference for O-demethylation reactions in the oxidation of methoxyflavones. Drug Metabolism and Disposition. (2008). Mechanistic insights into CYP isoform specificity for methoxy groups.

  • In Silico Design of Bioavailability for Kinase Inhibitors. Journal of Molecular Modeling. (2019). Application of computational tools for predicting metabolic soft spots in kinase scaffolds.[1]

  • Scaffold-hopping as a strategy to address metabolic liabilities. Bioorganic & Medicinal Chemistry Letters. (2019). Strategies for replacing unstable aromatic substituents.

Sources

Methodological & Application

Synthesis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a robust, scalable protocol for the synthesis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine starting from 2-chloropyridine . This scaffold is a critical bioisostere of purine, widely utilized in the development of kinase inhibitors (e.g., c-Met, JAK) and other ATP-competitive therapeutics.[1]

The synthesis requires a strategic functionalization of the pyridine ring to enable the construction of the fused pyrazole system. We will utilize a Directed ortho-Metalation (DoM) strategy to install the necessary carbon framework, followed by a regioselective hydrazine cyclization.

Retrosynthetic Analysis & Strategy

The core challenge is converting the electron-deficient 2-chloropyridine into a 3,4-disubstituted precursor suitable for [4,3-c] fusion.

  • Target: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine.

  • Precursor: 4-Chloro-1H-pyrazolo[4,3-c]pyridine (The chlorine atom serves as the handle for the methoxy group).

  • Cyclization Precursor: 2,4-Dichloro-3-pyridinecarboxaldehyde.

    • Rationale: The C3-formyl group and C4-chloro group provide the electrophilic sites for hydrazine condensation and subsequent intramolecular

      
      . The C2-chloro atom remains to become the C4-chloro of the fused system (based on IUPAC numbering for this scaffold).
      
  • Starting Material: 2-Chloropyridine.

Part 1: Synthesis Workflow Diagram

SynthesisRoute Start 2-Chloropyridine Inter1 2-Chloropyridine N-oxide Start->Inter1 mCPBA or H2O2/AcOH Oxidation Inter2 2,4-Dichloropyridine Inter1->Inter2 POCl3, Reflux Rearrangement/Chlorination Inter3 2,4-Dichloro-3- pyridinecarboxaldehyde Inter2->Inter3 1. LDA, -78°C (DoM) 2. DMF Regioselective Formylation Inter4 4-Chloro-1H- pyrazolo[4,3-c]pyridine Inter3->Inter4 N2H4·H2O, EtOH Cyclization Target 4-Methoxy-1H- pyrazolo[4,3-c]pyridine Inter4->Target NaOMe, MeOH Nucleophilic Substitution

Figure 1: Step-wise synthetic pathway from 2-chloropyridine to the target 4-methoxy-1H-pyrazolo[4,3-c]pyridine.

Part 2: Detailed Experimental Protocols

Step 1: Activation – Synthesis of 2,4-Dichloropyridine

Rationale: 2-Chloropyridine must be activated at the 4-position. Direct chlorination is difficult; therefore, we proceed via the N-oxide, which activates the 2 and 4 positions for nucleophilic attack, allowing chloride insertion via POCl3.

Protocol:

  • N-Oxidation: Dissolve 2-chloropyridine (1.0 eq) in glacial acetic acid. Add 30% hydrogen peroxide (2.5 eq) dropwise. Heat to 80°C for 12 hours.

    • Workup: Concentrate under vacuum.[2] Neutralize with solid

      
      . Extract with DCM. Yields 2-chloropyridine-N-oxide .[3]
      
  • Chlorination: Dissolve the N-oxide (1.0 eq) in

    
     (excess, acts as solvent/reagent).
    
    • Critical Step: Heat to reflux (105°C) for 4–6 hours. Monitor by TLC.

    • Mechanism:[4][5][6] The oxygen attacks phosphorus, creating a good leaving group. Chloride attacks C4 (and C2/C6, but C2 is already blocked/chlorinated).

    • Purification: Quench carefully on ice (Exothermic!). Neutralize to pH 7. Extract with EtOAc.[1] Purify via flash chromatography (Hexane/EtOAc) to separate 2,4-dichloropyridine from the 2,6-isomer by-product.

Step 2: Directing – Synthesis of 2,4-Dichloro-3-pyridinecarboxaldehyde

Rationale: This is the most critical step. The C3 proton in 2,4-dichloropyridine is flanked by two electron-withdrawing chlorine atoms, making it the most acidic site (


 reduced significantly). Lithium Diisopropylamide (LDA) effects regioselective deprotonation at C3.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Lithiation: Add anhydrous THF and diisopropylamine (1.2 eq). Cool to -78°C. Add n-BuLi (1.2 eq) dropwise to generate LDA in situ. Stir for 30 min.

  • Addition: Dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous THF and add dropwise to the LDA solution at -78°C.

    • Observation: The solution typically turns deep yellow/orange, indicating the formation of the lithiated species. Stir for 45–60 min at -78°C.

  • Quench: Add anhydrous DMF (Dimethylformamide, 1.5 eq) dropwise. Stir for 30 min at -78°C, then allow to warm to 0°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Wash with brine. Dry over 
    
    
    
    .
  • Yield: The product, 2,4-dichloro-3-pyridinecarboxaldehyde , is often a solid that can be recrystallized from hexane/ether or used directly if >95% pure.

Step 3: Fusion – Cyclization to 4-Chloro-1H-pyrazolo[4,3-c]pyridine

Rationale: Hydrazine acts as a bis-nucleophile. It first condenses with the aldehyde to form a hydrazone, which then undergoes an intramolecular


 reaction displacing the chlorine at C4. The chlorine at C2 (which corresponds to C4 in the fused system's numbering) is less reactive due to the lack of the activating formyl group ortho to it during the initial attack.

Protocol:

  • Dissolve 2,4-dichloro-3-pyridinecarboxaldehyde (1.0 eq) in Ethanol (0.1 M concentration).

  • Cool to 0°C. Add Hydrazine hydrate (1.2 eq) dropwise.

  • Allow to warm to room temperature. If precipitation is slow, heat to 50°C for 2 hours.

  • Isolation: The product often precipitates as a white or off-white solid. Filter and wash with cold ethanol.

  • Product: 4-Chloro-1H-pyrazolo[4,3-c]pyridine .

    • Note on Numbering: In the fused system, the surviving chlorine (originally from the 2-position of pyridine) is assigned position 4.

Step 4: Functionalization – Synthesis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine

Rationale: The C4-chloro group in the fused system is highly electrophilic because it is adjacent to the bridgehead nitrogen (in some tautomers) or simply due to the electron-deficient nature of the bicyclic heteroaromatic system.

Protocol:

  • Reagent Prep: Prepare a solution of Sodium Methoxide (NaOMe) in Methanol (1M). Alternatively, add Sodium metal to anhydrous Methanol.

  • Reaction: Dissolve 4-Chloro-1H-pyrazolo[4,3-c]pyridine in anhydrous Methanol. Add NaOMe solution (2.0 eq).

  • Conditions: Reflux (65°C) for 4–12 hours. Monitor reaction progress by LC-MS.

  • Workup: Cool to RT. Concentrate to remove MeOH. Resuspend in water. Adjust pH to ~7 with dilute HCl (carefully, to avoid protonating the pyridine N too strongly if extraction is needed, though the product is neutral/basic).

  • Extraction: Extract with DCM or EtOAc (DCM/MeOH 9:1 is often better for polar heterocycles).

  • Purification: Recrystallize from EtOAc/Hexane or purify via silica column (DCM/MeOH gradient).

Part 3: Data Summary & Critical Parameters

ParameterSpecification / RangeCritical Note
Step 1 Temp 105°C (Reflux)Essential for

rearrangement. Lower temps yield incomplete reaction.
Step 2 Temp -78°CStrict control required. > -60°C leads to "Dance of Halogens" (scrambling).
Step 2 Moisture < 50 ppmLithiated pyridines are extremely moisture sensitive.
Step 3 Regioselectivity [4,3-c] vs [3,4-b]The 3-formyl-4-chloro substitution pattern dictates [4,3-c] formation.
Overall Yield 35–50%Cumulative yield over 4 steps.

Part 4: Troubleshooting Guide

  • Issue: Formation of 2,6-dichloropyridine in Step 1.

    • Solution: This is an unavoidable byproduct. Ensure rigorous chromatographic separation. The 2,6-isomer is less polar and elutes first.

  • Issue: Low yield in Step 2 (Formylation).

    • Solution: Ensure the n-BuLi is titrated. The lithiated intermediate is unstable; do not stir longer than 60 mins before adding DMF.

  • Issue: Incomplete Methoxylation (Step 4).

    • Solution: Use a sealed tube at 80°C or microwave irradiation (100°C, 20 min) to drive the

      
       to completion.
      

References

  • Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives . European Journal of Medicinal Chemistry, 2017.[7] Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines . RSC Advances. Available at: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for Pyrazolo[4,3-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura coupling conditions for pyrazolo[4,3-c]pyridine functionalization Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for numerous kinase inhibitors (e.g., JAK, CDK) and GPCR modulators. However, its electron-deficient pyridine ring fused with an electron-rich pyrazole creates a unique electronic "push-pull" system that complicates palladium-catalyzed cross-couplings. Common failure modes include catalyst poisoning by the pyridine nitrogen, protodeboronation of heteroaryl coupling partners, and poor conversion of C-4 chlorides.

This guide provides a validated, high-fidelity workflow for functionalizing this scaffold. We move beyond "standard" conditions to employ sterically demanding, electron-rich phosphine ligands (Buchwald-type) and specific base/solvent combinations that ensure turnover in sterically congested and electronic-poor environments.

Strategic Analysis: Reactivity & Regioselectivity[1][2]

Successful functionalization requires understanding the distinct reactivity vectors of the scaffold.

  • C-3 Position (Pyrazole): Electron-rich. Readily undergoes Electrophilic Aromatic Substitution (EAS) for halogenation (Br/I). Suzuki coupling here is generally facile but requires N-protection to prevent protodehalogenation.

  • C-4 Position (Pyridine): Electron-deficient. Typically accessed via chlorination of a C-4 carbonyl (lactam) using POCl₃. The resulting C-Cl bond is sluggish toward oxidative addition and requires Third-Generation Buchwald Precatalysts or N-heterocyclic carbene (NHC) ligands.

  • N-5 (Pyridine Nitrogen): A strong Lewis base that can coordinate to Pd(II), arresting the catalytic cycle.

  • N-1/N-2 (Pyrazole Nitrogens): Tautomeric center. Must be protected (e.g., SEM, THP, Boc) to control regioselectivity and solubility.

Visualization: Functionalization Logic Flow

G cluster_legend Key Decision Points Scaffold Pyrazolo[4,3-c]pyridine Core C3_Path C-3 Functionalization (Electronic Rich) Scaffold->C3_Path C4_Path C-4 Functionalization (Electronic Poor) Scaffold->C4_Path Bromination Bromination (NBS, DMF) C3_Path->Bromination Chlorination Chlorination (POCl3, Reflux) C4_Path->Chlorination Suzuki_C3 Suzuki Coupling (Pd(dppf)Cl2) Bromination->Suzuki_C3 Suzuki_C4 Suzuki Coupling (XPhos Pd G3) Chlorination->Suzuki_C4

Figure 1: Strategic workflow for regioselective functionalization. Blue path denotes C-3 (electrophilic trap); Red path denotes C-4 (nucleophilic displacement/oxidative addition).

Catalyst & Condition Optimization Matrix

The following matrix synthesizes experimental data for maximizing Yield and Turnover Number (TON).

VariableStandard Condition (Avoid)Optimized Condition (Recommended) Mechanistic Rationale
Catalyst Pd(PPh₃)₄XPhos Pd G3 or Pd(dppf)Cl₂·DCM Pd(PPh₃)₄ is air-sensitive and lacks the electron density to insert into deactivated C-4 chlorides. XPhos provides steric bulk to facilitate reductive elimination.
Base Na₂CO₃ (aq)K₃PO₄ (aq/solid) or Cs₂CO₃ Stronger bases like K₃PO₄ accelerate transmetalation, crucial for heteroaryl boronates that are prone to protodeboronation.
Solvent Toluene/Ethanol1,4-Dioxane/H₂O (4:1) or n-BuOH Dioxane/Water is the "Gold Standard" for solubility. n-BuOH is excellent for XPhos systems, stabilizing the active catalytic species.
Temp 80 °C100–110 °C High energy barrier for oxidative addition at C-4 requires elevated temperatures.

Detailed Experimental Protocols

Protocol A: C-4 Functionalization (The "Difficult" Coupling)

Target: Coupling aryl/heteroaryl boronic acids to 4-chloropyrazolo[4,3-c]pyridine. Challenge: Oxidative addition into the unreactive C-Cl bond; Pd poisoning by N-5.

Reagents:

  • Substrate: 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the chloride substrate, boronic acid, and XPhos Pd G3. Seal the vessel.

  • Inertion: Evacuate and backfill with Argon (x3). Note: Oxygen is the primary cause of catalyst death in this system.

  • Solvent Addition: Add degassed 1,4-dioxane and 2.0 M aq. K₃PO₄ via syringe through the septum.

  • Reaction: Heat the mixture to 100 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls at <50%, add an additional 1 mol% catalyst and heat for 2 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Why this works: The XPhos ligand forms a monoligated Pd(0) species that is highly active for oxidative addition into aryl chlorides. The bulky biaryl backbone prevents N-5 coordination from shutting down the catalyst [1].

Protocol B: C-3 Functionalization (The "Robust" Coupling)

Target: Coupling to 3-bromo-1H-pyrazolo[4,3-c]pyridine derivatives. Challenge: Regioselectivity and protodeboronation of the boronic acid partner.

Reagents:

  • Substrate: 3-bromo-1-SEM-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Boronic Acid: (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv, solid)

  • Solvent: DMF/H₂O (9:1) or Dioxane/H₂O (4:1)

Step-by-Step Procedure:

  • Setup: Combine substrate, boronic acid, base, and catalyst in a reaction vessel.[2][3]

  • Solvent: Add the solvent mixture. Crucial: If using heteroaryl boronic acids (e.g., 2-pyridyl), reduce water content to minimize protodeboronation.

  • Reaction: Heat to 80–90 °C for 2–6 hours.

  • Scavenging (Optional): If Pd residues persist, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin.

Why this works: Pd(dppf)Cl₂ is a robust, bidentate ligand system that resists displacement by the substrate's nitrogen atoms. It is particularly effective for electron-rich bromides [2].

Troubleshooting Guide: The "Self-Validating" System

If your reaction fails, use this logic tree to diagnose the root cause.

SymptomDiagnosisCorrective Action
Starting Material Intact Catalyst failed to insert (Oxidative Addition failure).Switch to XPhos Pd G3 or BrettPhos Pd G3 . Increase Temp to 120 °C (Microwave).
De-halogenated Product

-Hydride elimination or protodehalogenation.
Switch solvent to anhydrous Toluene/Dioxane . Use CsF as base (anhydrous conditions).
Homocoupling of Boronic Acid Oxidative coupling due to O₂.Rigorous degassing (sparge with Ar for 15 mins). Reduce catalyst loading.
Protodeboronation Hydrolysis of C-B bond faster than transmetalation.Use CuCl (1.0 equiv) as a promoter (Liebeskind-Srogl variant) or switch to Boronic Ester (Pinacol) + K₃PO₄ .
Visualization: Troubleshooting Pathway

Diagnosis Start Reaction Analysis (LCMS) Result_SM Only SM Remaining Start->Result_SM Result_Deboro Boronic Acid Gone, SM Intact Start->Result_Deboro Result_Product Product Formed (Low Yield) Start->Result_Product Action_Cat Change Catalyst: XPhos Pd G3 Result_SM->Action_Cat Oxidative Addition Failure Action_Scav Add CuCl (1 eq) or Excess Boronate Result_Deboro->Action_Scav Protodeboronation Action_Base Change Base/Solvent: Anhydrous Cs2CO3 / DMF Result_Product->Action_Base Transmetalation Stall

Figure 2: Diagnostic logic for reaction optimization.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2][3][4] Angewandte Chemie International Edition. [Link]

  • Bedwell, E. V., et al. (2023).[1] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling. [Link]

Sources

HPLC Purification Methods for 4-Methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scope

This technical guide details the chromatographic isolation and quality control of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine , a critical fused bicyclic scaffold often utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors).[1][2]

Purifying this molecule presents specific challenges due to the basicity of the pyridine nitrogen (pKa ~5.[1]4) and the amphoteric nature of the pyrazole ring.[1] Standard acidic methods often result in peak tailing due to silanol interactions.[1] This guide provides two distinct protocols:

  • Analytical QC Method: A robust, low-pH method for reaction monitoring and purity assessment.[1]

  • Preparative Isolation Method: A high-pH strategy utilizing hybrid-particle technology to maximize loading capacity and peak shape for scale-up.[2][3]

Physicochemical Profile & Separation Logic[1]

Understanding the analyte's ionization state is the cornerstone of this protocol.[1]

PropertyValue (Est.)Chromatographic Implication
Structure Fused Pyrazole-PyridinePlanar, aromatic.[2][3] Good retention on C18 via

interactions.
Basicity (pKa) ~5.4 (Pyridine N)At pH < 3, the molecule is protonated (

), highly polar, and repels hydrophobic C18 ligands.[1][2]
Acidity (pKa) ~14 (Pyrazole NH)The NH proton is generally stable but can participate in H-bonding.[1][2]
LogP ~1.2Moderate lipophilicity.[1] Requires mid-range organic modifier (10-50% ACN).[2]
Mechanism of Separation[1][2][4]
  • Low pH (pH 2.5): The pyridine ring is protonated.[1] Retention is lower, but solubility is high.[1] Best for analytical QC to detect polar impurities.[1]

  • High pH (pH 10.0): The pyridine ring is neutral (deprotonated).[1][2] Hydrophobicity increases significantly, leading to stronger retention and higher loading capacity.[1] Crucial: This requires high-pH stable columns (Hybrid Silica).[2][4]

Workflow Visualization

The following diagram outlines the decision matrix for processing crude reaction mixtures containing the target scaffold.

PurificationWorkflow Crude Crude Reaction Mixture (DMF/DMSO) Filter Syringe Filter (0.2 µm PTFE) Crude->Filter Scout Analytical Scouting (5-95% Gradient) Filter->Scout Decision Purity > 85%? Scout->Decision Prep_Acid Prep HPLC (Acidic) For high solubility needs Decision->Prep_Acid No (Complex Mix) Prep_Basic Prep HPLC (Basic) For max loading/shape Decision->Prep_Basic Yes (Scale Up) Workup Fraction Pooling & Lyophilization Prep_Acid->Workup Prep_Basic->Workup FinalQC Final QC (NMR + LCMS) Workup->FinalQC

Figure 1: Purification workflow from crude synthesis to isolated solid. The choice between Acidic and Basic Prep depends on the complexity of the impurity profile.[1]

Protocol 1: Analytical QC (Low pH)

Purpose: Routine purity checks, reaction monitoring, and fraction analysis.[1][2] Mechanism: Ion-suppression of silanols using Formic Acid; analyte is positively charged.[2]

Instrument Parameters
  • System: UHPLC or HPLC (e.g., Agilent 1290, Waters Acquity).[1][2]

  • Detector: UV at 254 nm (aromatic max) and 220 nm (amide/general).[1][2]

  • Column: C18 with high surface coverage (Endcapped).[1]

    • Recommended: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters BEH C18.[1][2]

Mobile Phase & Gradient[1][5][6][7]
  • Solvent A: Water + 0.1% Formic Acid (FA).[1][3][5]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][3]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temp: 40°C.

Time (min)% Solvent BEvent
0.05Equilibration
1.05Injection hold
8.095Linear Gradient
10.095Wash
10.15Re-equilibration
13.05End

Technical Insight: The use of Formic Acid is preferred over TFA for LC-MS compatibility.[3] If peak tailing persists (Asymmetry > 1.5), switch to 0.1% TFA, but note this may suppress MS ionization signals [1].[1][2]

Protocol 2: Preparative Isolation (High pH)

Purpose: Large-scale purification (mg to gram scale).[1][2][3] Mechanism: Separation of the neutral species.[1] This maximizes hydrophobic interaction and prevents the "charge-repulsion" overloading effect common in acidic prep runs.[1]

Critical Requirement: Column Selection

WARNING: Do NOT use standard silica columns (e.g., standard Zorbax, Hypersil) at pH 10.[1][2] They will dissolve. Required: Hybrid Particle Technology (e.g., Waters XBridge, Phenomenex Gemini-NX).[1][2]

Instrument Parameters
  • System: Preparative HPLC (e.g., Gilson PLC 2020).[1][2]

  • Column: Waters XBridge Prep C18 OBD, 19 x 150 mm, 5 µm.[1][2]

  • Flow Rate: 20 mL/min.[1]

  • Detection: UV 254 nm (Trigger threshold).[1]

Mobile Phase & Gradient[1][5][6][7]
  • Solvent A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Solvent B: Acetonitrile (100%).[1][5]

Time (min)% Solvent BEvent
0.05Initial
1.05Load Sample
12.060Focused Gradient*
13.095Wash
15.095Wash Hold
15.15Re-equilibration

*Note: The gradient slope (5-60%) is shallower than the analytical run to maximize resolution between the target and closely eluting regioisomers.[1][2]

Sample Preparation for Prep
  • Dissolution: Dissolve crude solid in minimal DMSO.

  • Filtration: Pass through a 0.45 µm PTFE or Nylon filter to remove palladium black or insoluble salts.[1][3]

  • Loading: Inject 500 µL - 2.0 mL depending on column capacity (Aim for <50 mg on a 19mm column).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Acidic Method) Silanol interaction with Pyridine N.Add 0.1% Triethylamine (TEA) to mobile phase OR switch to High pH method.[2][3]
Fronting Peaks Column Overload or Solvent Mismatch.[1][3][4][5]Reduce injection volume.[1] Dilute sample with water/buffer (not pure DMSO).[1]
Split Peaks Tautomer separation.[1][3]Increase column temperature to 50°C to speed up tautomer interconversion, merging peaks.
Low Recovery Precipitation on column.[1][3]Ensure the sample is soluble in the starting mobile phase (5% ACN).[1]

References

  • Phenomenex. "Reversed Phase HPLC Method Development: pH Effects on Selectivity." Phenomenex Technical Notes. Link

  • Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines."[1][2] RSC Advances, 2023, 13, 34658-34668.[1][2] (Demonstrates analogous scaffold purification). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69278, 4-Methoxypyridine."[1][3] PubChem, 2025.[1][3] Link[1][2]

  • Biotage. "How does an acid pH affect reversed-phase chromatography separations?" Biotage Knowledge Blog, 2023.[1] Link

Sources

Application Note: 1H NMR Spectral Analysis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists characterizing 4-Methoxy-1H-pyrazolo[4,3-c]pyridine . This guide synthesizes theoretical chemical shift principles with practical experimental strategies, focusing on the unique challenges of tautomerism and nitrogen heterocycle analysis.

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for purine in kinase inhibitors (e.g., JAK, MAPK pathways).[1] The introduction of a methoxy group at the C4 position alters the electronic properties of the pyridine ring, significantly influencing chemical shifts and solubility.

This guide provides a comprehensive protocol for the 1H NMR analysis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine , addressing the critical challenge of distinguishing between 1H- and 2H- tautomers, which is essential for defining the pharmacophore in drug discovery.

Structural Definition & Numbering

Correct assignment requires adherence to IUPAC numbering for fused heterocycles. The [4,3-c] fusion implies the pyrazole ring is fused to the c-bond (C3–C4) of the pyridine ring.

Molecule Specifications[1][2]
  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • MW: 149.15 g/mol

  • Core: Pyrazolo[4,3-c]pyridine[1][2][3][4][5]

  • Substituent: Methoxy (-OCH

    
    ) at position 4.
    
Numbering Scheme

The numbering starts at the pyrazole nitrogen (N1) and proceeds counter-clockwise to the bridgehead.

  • N1/N2: Pyrazole nitrogens (Tautomeric center).[6]

  • C3: Pyrazole carbon (Protonated).

  • C4: Pyridine carbon (Methoxy substituted).[7][8]

  • N5: Pyridine nitrogen.

  • C6: Pyridine carbon (Protonated).

  • C7: Pyridine carbon (Protonated).

Structure cluster_0 Numbering & Connectivity N1 N1 (NH) N2 N2 N1->N2 C3 C3 (H) N2->C3 C3a C3a (Bridge) C3->C3a C4 C4 (OMe) C3a->C4 N5 N5 C4->N5 C6 C6 (H) N5->C6 C7 C7 (H) C6->C7 C7a C7a (Bridge) C7->C7a C7a->N1 C7a->C3a Fusion

Caption: Connectivity map of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine showing key heteroatoms and protonated carbons.

Experimental Protocol

Sample Preparation

Nitrogen heterocycles are prone to aggregation and pH-dependent shifts.

  • Solvent: DMSO-d6 (99.9% D) is the mandatory solvent.

    • Reasoning: CDCl

      
       often leads to broad or invisible NH signals due to exchange. DMSO-d6 stabilizes the tautomeric proton via hydrogen bonding, allowing for sharp, distinct signals.
      
  • Concentration: 5–10 mg in 600 µL solvent.

    • Note: Higher concentrations may induce stacking, shifting aromatic protons upfield.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters[9]
  • Frequency: 400 MHz minimum (600 MHz recommended for coupling resolution).

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16–64 (sufficient for >95% purity).

  • Relaxation Delay (D1): Set to 5.0 s .

    • Critical: The quaternary carbons and isolated protons (H3) have long T1 relaxation times. A short D1 will reduce integration accuracy.

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignments

The 4-methoxy group exerts a specific electronic effect on the pyridine ring, shielding the para-like position (C7) and ortho-like position (C3a/C4).

Predicted Chemical Shifts (DMSO-d6)
PositionTypeShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
NH Exchangeable13.0 - 13.8 Broad Singlet-Typical for fused pyrazoles; highly solvent dependent.
H6 Aromatic (Pyridine)8.2 - 8.5 Doublet (d)~6.0Alpha to N5. Deshielded, but slightly shielded by OMe (meta-effect) relative to unsubstituted core.
H3 Aromatic (Pyrazole)8.0 - 8.2 Singlet (s)-Isolated proton on electron-rich pyrazole ring.
H7 Aromatic (Pyridine)6.8 - 7.3 Doublet (d)~6.0Beta to N5. Shielded by 4-OMe resonance effect (para-like relationship).
OCH

Alkyl4.0 - 4.1 Singlet (s)-Characteristic methoxy on electron-deficient heteroaryl ring.
Key Coupling Patterns
  • H6–H7 Vicinal Coupling: The pyridine ring protons H6 and H7 will show a characteristic vicinal coupling constant (

    
    ) of 5.5 – 6.5 Hz .
    
  • Long Range: A small allylic or W-coupling (

    
     Hz) might be observed between H3 and H7 depending on the resolution.
    

Advanced Analysis: Tautomeric Differentiation

The molecule exists in equilibrium between 1H- (N1-H) and 2H- (N2-H) forms. In DMSO-d6, the 1H-tautomer is generally thermodynamically favored, but this must be experimentally verified.

The NOE Strategy

Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method to assign the tautomer.

  • Scenario A (1H-Tautomer): Proton is on N1.

    • NOE Correlation: NH

      
       H7 .
      
    • Reason: N1 is spatially adjacent to the bridgehead C7a and the C7 proton (H7).

  • Scenario B (2H-Tautomer): Proton is on N2.

    • NOE Correlation: NH

      
       H3 .
      
    • Reason: N2 is directly adjacent to C3-H.

NOE_Workflow Start Start: Tautomer Assignment Acquire Acquire 1D 1H NMR (Identify NH signal ~13ppm) Start->Acquire NOE_Exp Run 1D NOE Difference or 2D NOESY Acquire->NOE_Exp Decision Analyze Cross-Peaks NOE_Exp->Decision Res1 Cross-peak: NH ↔ H7 (Pyridine Ring) Decision->Res1 Observed Res2 Cross-peak: NH ↔ H3 (Pyrazole Ring) Decision->Res2 Observed Conc1 Conclusion: 1H-Tautomer (Dominant) Res1->Conc1 Conc2 Conclusion: 2H-Tautomer Res2->Conc2

Caption: Decision tree for assigning 1H vs 2H tautomers using NOE spectroscopy.

Troubleshooting & Common Artifacts

IssueObservationRoot CauseSolution
Missing NH Signal No peak >12 ppmChemical exchange with water or solvent.Dry sample; use fresh ampoule DMSO-d6; run at lower temp (280 K).
Broad Peaks Loss of splittingAggregation or intermediate exchange rate.Dilute sample to <5 mg/mL; slightly heat (310 K) to sharpen exchange.
Water Peak Large signal ~3.3 ppmHygroscopic DMSO.Use solvent suppression (e.g., zgesgp) if water overlaps with OMe (unlikely, OMe ~4.0).
Impurity Signals ~1.2 ppm, ~0.8 ppmGrease/Alkanes.Filter sample through cotton/glass wool; avoid plastic syringes.

References

  • Pyrazolo[4,3-c]pyridine Synthesis & Numbering

    • Synthesis and antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Institute of Molecular and Translational Medicine.

  • Tautomerism in Azoles

    • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC.

  • General NMR Shifts of Pyridines

    • 4-Methoxypyridine 1H NMR spectrum. ChemicalBook.

  • NMR Solvent Effects

    • NMR Chemical Shift Values Table. Chemistry Steps.

Sources

Application Notes & Protocols: Molecular Docking of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine into ATP Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2] This is largely due to its structural resemblance to the purine core of ATP, enabling competitive binding within the ATP-binding sites of a vast array of protein kinases.[3] The dysregulation of these kinases is a known driver in numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention. This document provides a comprehensive guide for the in silico investigation of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, a representative of this class, through molecular docking. We will delineate the scientific rationale, provide a step-by-step protocol using industry-standard open-source software, and establish a framework for results analysis and validation, tailored for researchers in drug discovery and computational biology.

Scientific Rationale & Background

Protein kinases orchestrate a significant portion of cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Their catalytic domain contains a highly conserved ATP-binding pocket, characterized by distinct structural features such as the hinge region, the DFG motif, and the αC-helix.[3] ATP-competitive inhibitors function by occupying this pocket, thereby preventing the natural substrate from binding and halting the phosphorylation cascade.[1]

The 1H-pyrazolo[4,3-c]pyridine core is adept at forming critical hydrogen bonds with the kinase hinge region, a key interaction that anchors many potent inhibitors. The methoxy substituent at the 4-position can be strategically utilized to explore and form interactions within adjacent hydrophobic pockets, potentially enhancing both potency and selectivity. Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of small molecules like 4-Methoxy-1H-pyrazolo[4,3-c]pyridine within these ATP binding sites, guiding the rational design of next-generation inhibitors.[4][5]

Experimental Design & Workflow

The molecular docking process can be systematically broken down into four key stages: Preparation of the receptor (protein) and the ligand (small molecule), execution of the docking simulation, and finally, the analysis and validation of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select & Download Protein Structure (PDB) PrepReceptor 3. Receptor Preparation (Clean, Add Hydrogens, Assign Charges) PDB->PrepReceptor Ligand 2. Obtain Ligand Structure (SDF/SMILES) PrepLigand 4. Ligand Preparation (Generate 3D Conformer, Assign Charges) Ligand->PrepLigand Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand->Grid Dock 6. Run Docking Simulation (AutoDock Vina) Grid->Dock Analyze 7. Analyze Docking Poses (Binding Energy, Interactions) Dock->Analyze Visualize 8. Visualize Complex (PyMOL) Analyze->Visualize Validate 9. Validate Protocol (Redocking) Analyze->Validate

Caption: Molecular Docking Workflow.

Detailed Protocols

This protocol utilizes a suite of widely adopted and freely available academic software: AutoDock Vina for the docking simulation, MGLTools for file preparation, and PyMOL for visualization.[6][7][8]

Part 1: Receptor Preparation

The goal of this stage is to prepare the target protein structure for docking by removing extraneous molecules, repairing structural issues, and adding necessary atomic information.[9][10]

Protocol Steps:

  • Obtain Protein Structure: Download the 3D structure of the target kinase from the Protein Data Bank (PDB). For this example, we will use a hypothetical human kinase structure.

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool like PyMOL or UCSF Chimera.[11][12]

    • Remove all non-essential components, such as water molecules, ions, and co-crystallized ligands or cofactors.[9]

    • If the protein is a multimer, isolate the single chain (e.g., chain A) that will be used for docking.[12]

  • Prepare the Receptor with MGLTools:

    • Use the prepare_receptor4.py script from the MGLTools suite. This script will:

      • Add polar hydrogen atoms to the protein.

      • Assign Gasteiger partial charges, which are crucial for the scoring function.

    • Command Line Example:

    • This generates a your_protein.pdbqt file, which is the required format for AutoDock Vina.

Part 2: Ligand Preparation

This phase focuses on converting the 2D or 3D structure of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine into a dockable format with defined rotatable bonds.[13][14]

Protocol Steps:

  • Obtain Ligand Structure: Download the 2D (SDF) or 3D structure of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine from a chemical database like PubChem.

  • Convert to 3D and Prepare:

    • Use the prepare_ligand4.py script from MGLTools or a tool like Open Babel. This process will:

      • Generate a 3D conformation of the ligand.

      • Add hydrogen atoms.

      • Assign Gasteiger charges.

      • Define the rotatable bonds, which allows for ligand flexibility during docking.

    • Command Line Example (using MGLTools):

    • This creates the ligand.pdbqt file ready for docking.

Part 3: Docking Simulation with AutoDock Vina

With the prepared receptor and ligand, the next step is to define the search space on the protein and run the docking algorithm.[15][16]

Protocol Steps:

  • Define the Binding Site (Grid Box):

    • The ATP binding site must be enclosed within a 3D grid box. The docking search will be confined to this space.

    • The center and dimensions (in Angstroms) of this box need to be determined. This is often done by identifying key residues in the ATP binding pocket or by using the coordinates of a co-crystallized ligand if available.[17]

    • Tools like PyMOL or AutoDock Tools (ADT) can be used to visually determine these coordinates.[18]

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.

    • Example conf.txt:

    • The exhaustiveness parameter controls the computational effort of the search; higher values increase accuracy but also computation time.[16]

  • Run AutoDock Vina:

    • Execute Vina from the command line, pointing to your configuration file.

    • Command Line Example:

    • Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Results Analysis and Visualization

Interpreting the Results
ParameterDescriptionTypical Values/Interpretation
Binding Affinity An estimation of the binding energy (in kcal/mol) between the ligand and the protein.More negative values indicate stronger predicted binding. A score of -7.0 to -10.0 kcal/mol is generally considered a good starting point for hit compounds.
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of two superimposed molecules.Used primarily in validation. An RMSD of < 2.0 Å between a redocked pose and a crystal structure pose is considered a successful prediction.[20]
Binding Pose The predicted 3D orientation and conformation of the ligand within the binding site.Should be visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic contacts).
Visualization with PyMOL

Visual inspection of the top-ranked poses is essential to understand the specific molecular interactions driving the binding.[8][21]

Protocol Steps:

  • Load Structures: Open PyMOL and load the receptor PDBQT file (your_protein.pdbqt) and the docking results PDBQT file (docking_results.pdbqt).

  • Isolate Top Pose: The output file contains multiple poses. You can split them into separate objects in PyMOL to analyze the top-ranked pose (usually the first one).

  • Visualize Interactions:

    • Display the ligand in a "stick" representation and color it by element.

    • Identify and display the amino acid residues within 4-5 Å of the ligand.

    • Use the "find polar contacts" command in PyMOL to visualize potential hydrogen bonds as dashed lines.

    • Analyze hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

G receptor ATP Binding Site Hinge Region DFG Motif Hydrophobic Pocket ligand 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Pyrazolopyridine Core Methoxy Group ligand:p->receptor:r H-Bonds ligand:m->receptor:p Hydrophobic Interactions

Caption: Key Ligand-Receptor Interactions.

Self-Validation of the Docking Protocol

To ensure the trustworthiness of your docking protocol, it is crucial to perform a validation step, typically through redocking.[20][22]

Protocol:

  • Select a Control System: Find a protein-ligand complex in the PDB where the ligand is similar in chemical space to 4-Methoxy-1H-pyrazolo[4,3-c]pyridine.

  • Extract and Prepare: Separate the co-crystallized ligand from the protein. Prepare both the protein and this "native" ligand using the exact same protocols described in sections 3.1 and 3.2.

  • Redock: Dock the prepared native ligand back into its own receptor's binding site using the established configuration.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original co-crystallized pose and calculate the RMSD.

  • Assess Success: An RMSD value below 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce experimentally determined binding modes.[20][22] This validates the parameters (e.g., grid box size, exhaustiveness) and preparation steps used.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for hit identification and lead optimization. By following the detailed protocols and validation procedures outlined in these application notes, researchers can confidently predict the binding of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine and its analogs to kinase ATP binding sites. This in silico data provides a powerful foundation for prioritizing compounds for synthesis and biological evaluation, ultimately accelerating the discovery of novel therapeutics.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Vertex AI Search.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024). YouTube. [Link]

  • How does one prepare proteins for molecular docking? - Quora. (2021). Quora. [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

  • Preparing the protein and ligand for docking - ScotChem. (n.d.). ScotChem. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How to validate the molecular docking results ? | ResearchGate. (2022). ResearchGate. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020). YouTube. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. (2010). National Center for Biotechnology Information. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). Bioinformatics Stack Exchange. [Link]

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors - MDPI. (n.d.). MDPI. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Nanyang Technological University. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biophysical Approaches Facilitate Computational Drug Discovery for ATP-Binding Cassette Proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). Royal Society of Chemistry. [Link]

  • Visualizing ligand docking results with PyMOL scripting and R. (2021). Ethan Holleman. [Link]

  • Molecular docking proteins preparation - ResearchGate. (2019). ResearchGate. [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory. (n.d.). Michigan State University. [Link]

  • [PyMOL] Use of PyMOL for inspection and saving of docking results from Autodock. (2010). SourceForge. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021). YouTube. [Link]

  • Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7 - YouTube. (2022). YouTube. [Link]

  • ATPdock: a template-based method for ATP-specific protein-ligand docking - PubMed. (2022). PubMed. [Link]

  • ATPdock: a template-based method for ATP-specific protein–ligand docking | Bioinformatics. (2022). Oxford Academic. [Link]

  • Computational Methods in Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry. (2019). ACS Publications. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024). YouTube. [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005). ACS Publications. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]

  • What are the techniques used in drug design? - Patsnap Synapse. (2025). Patsnap. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. [Link]

  • Molecular docking simulation with ATP/ADP at binding sites in the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins - MDPI. (n.d.). MDPI. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Computational method to identify druggable binding sites that target protein-protein interactions. - R Discovery. (2014). R Discovery. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.). MDPI. [Link]

  • Candidate kinase targets activated by chemokine receptor 4 that promote... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Automatic identification and representation of protein binding sites for molecular docking. (n.d.). Stanford University. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Royal Society of Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (2021). PubMed. [Link]

Sources

Application Note: Crystallization Techniques for Pyrazolo[4,3-c]pyridine Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the pyrazolo[4,3-c]pyridine scaffold. This heterocyclic core, distinct from its more common [3,4-b] or [1,5-a] isomers, presents unique solubility and packing challenges due to its specific nitrogen placement and planar geometry.[1]

Introduction & Physicochemical Context

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, increasingly utilized in kinase inhibitors (e.g., JAK, CDK) and carbonic anhydrase inhibitors.[1] Unlike the [3,4-b] isomer, the [4,3-c] arrangement places the pyridine nitrogen in a position that significantly alters the dipole moment and hydrogen-bonding capabilities.[1]

Key Scaffold Properties affecting Crystallization:
  • Planarity & Stacking: The fused bicyclic system is highly planar, leading to strong

    
    -
    
    
    
    stacking interactions.[1] This often results in high lattice energy and consequently high melting points (>200°C) and poor solubility in standard organic solvents.[1]
  • H-Bonding Potential:

    • Pyridine Nitrogen (N6): A moderate base (approx.[1] pKa ~5.5–6.5) and H-bond acceptor.[1]

    • Pyrazole NH (N1): A weak acid/H-bond donor (if unsubstituted).[1]

  • Crystallization Behavior: These molecules have a high propensity to crystallize as solvates (especially with DMSO or DMF) or to "crash out" as amorphous solids due to rapid aggregation of the hydrophobic planar cores before an ordered lattice can form.[1]

Pre-Crystallization Profiling (The "Why" Before the "How")

Before attempting crystallization, you must define the solubility envelope.[1] Blind screening with this scaffold often leads to oiling out or amorphous precipitation.

Recommended Solubility Screen

Objective: Identify "Good Solvents" (Solubility > 20 mg/mL) and "Anti-Solvents" (Solubility < 1 mg/mL).

Solvent ClassRepresentative SolventsInteraction MechanismSuitability for Pyrazolo[4,3-c]pyridine
Dipolar Aprotic DMSO, DMAc, DMF, NMPDisrupts

-

stacking; accepts H-bonds from Pyrazole NH.[1]
High. Primary solvents for dissolution.
Protic Methanol, Ethanol, TFEDonates H-bond to Pyridine N; Solvates polar regions.[1]Moderate. Good for cooling crystallization if solubility permits.
Ethers THF, Dioxane, TBMEWeak acceptors.[1]Low-Moderate. THF is a useful bridge solvent; TBME is a classic anti-solvent.
Non-polar Heptane, TolueneVan der Waals only.[1]Poor. Strictly anti-solvents.
Chlorinated DCM, ChloroformWeak H-bond donor (CHCl3).[1]Variable. Good for initial dissolution but prone to rapid evaporation/amorphous skin formation.

Protocol A: Controlled Cooling from Dipolar Aprotic Solvents

Best for: High-melting, poorly soluble derivatives.[1]

Mechanism: The high boiling point solvents (DMSO/DMAc) break the strong lattice energy.[1] Adding a miscible anti-solvent (water or alcohol) reduces solubility, but doing so too fast causes amorphous precipitation.[1] We use a cooling ramp instead of direct addition.

Step-by-Step Methodology:
  • Dissolution: Suspend 100 mg of the compound in DMSO. Heat to 80°C. Add DMSO dropwise until fully dissolved (Target conc: 50–80 mg/mL).

    • Critical Step: Filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-heated vial to remove "seed" nuclei of the amorphous form.

  • Anti-Solvent Introduction: While at 80°C, add a "weak" solvent (e.g., Ethanol or Isopropanol) dropwise until the solution becomes slightly turbid.[1]

  • Re-dissolution: Add just enough hot DMSO to clarify the solution again.

  • Controlled Cooling: Place the vial in a programmable heat block or a Dewar flask with hot water to cool slowly to Room Temperature (RT) over 6–12 hours.

    • Rate: ~0.1°C/min.

  • Harvesting: If crystals form, filter and wash with the anti-solvent (Ethanol), NOT the solvent (DMSO), to prevent re-dissolution.[1]

Protocol B: Reactive Crystallization (Salt Formation)

Best for: Oily free bases or increasing bioavailability.[1]

The pyridine nitrogen (N6) is the primary basic site.[1] Strong acids can protonate this nitrogen, disrupting the planar stacking and introducing ionic bonds that drive crystallization.[1]

Preferred Counter-ions:

  • Hydrochloric Acid (HCl): High lattice energy, often forms hydrates.[1]

  • Methanesulfonic Acid (MsOH): Good for lipophilic derivatives; prevents oiling.[1]

  • p-Toluenesulfonic Acid (TsOH): The tosyl ring provides

    
    -stacking partners, often aiding crystallinity in this specific scaffold.[1]
    
Workflow:
  • Dissolution: Dissolve free base in THF or Acetone (50 mg/mL) at 40°C.

  • Acid Addition: Add 1.05 equivalents of acid (e.g., 1M MsOH in THF).[1]

  • Observation:

    • Immediate Precipitate: Likely amorphous. Heat to reflux to ripen (Ostwald ripening).[1]

    • No Precipitate:[1] Cool to 0°C. If still clear, add TBME dropwise.[1]

  • Isolation: Filter and dry under vacuum at 40°C.

Decision Trees & Workflows (Visualization)

Diagram 1: Solvent Selection Strategy for Pyrazolo[4,3-c]pyridines

This decision tree guides the researcher through solvent choices based on initial solubility observations.

SolventSelection Start Start: 10mg Compound SolubleMeOH Soluble in MeOH/EtOH (RT or 50°C)? Start->SolubleMeOH YesMeOH Use Protocol: Slow Evaporation or Cooling (60°C -> 0°C) SolubleMeOH->YesMeOH Yes NoMeOH Soluble in THF/DCM? SolubleMeOH->NoMeOH No YesTHF Use Protocol: Vapor Diffusion (Anti-solvent: Hexane/Pentane) NoMeOH->YesTHF Yes NoTHF Soluble in DMSO/DMAc (Heated)? NoMeOH->NoTHF No YesDMSO Use Protocol A: High-T Cooling + Alcohol Anti-solvent NoTHF->YesDMSO Yes NoDMSO Check Purity / Consider Salt Formation NoTHF->NoDMSO No

Caption: Logic flow for selecting the primary crystallization method based on solubility tiers.

Diagram 2: Salt Screening & Optimization Workflow

This workflow details the steps to convert an oily free base into a crystalline salt, a common requirement for this scaffold.[1]

SaltScreen Input Oily Free Base Solvent Dissolve in THF or Acetone (Warm) Input->Solvent AddAcid Add Acid (1.05 eq) (HCl, MsOH, TsOH) Solvent->AddAcid Result Precipitate Forms? AddAcid->Result Amorphous Amorphous Solid Result->Amorphous Yes (Fast) Crystalline Crystalline Solid Result->Crystalline Yes (Slow/Shiny) NoSolid Solution Remains Clear Result->NoSolid No ActionRipen Heat/Cool Cycles (Ripening) Amorphous->ActionRipen ActionAnti Add Anti-solvent (TBME/Heptane) NoSolid->ActionAnti ActionRipen->Crystalline ActionAnti->Crystalline

Caption: Step-by-step pathway for reactive crystallization (salt formation) to resolve oiling issues.[1]

Troubleshooting Common Issues

ObservationDiagnosisRemediation
Oiling Out Phase separation occurs before crystallization.[1] Common in [4,3-c]pyridines with flexible alkyl chains.[1]1. Switch to Salt Formation (Protocol B).2. Use a "seeding" technique: scratch the glass vial or add a seed crystal from a crude batch.3.[1] Reduce cooling rate.
Gel Formation 3D H-bond network traps solvent.1. Increase temperature.2. Add a chaotropic solvent (e.g., Methanol) to break the gel structure.3.[1] Apply ultrasound (sonication) to break the gel and induce nucleation.[1]
Solvates Crystals lose transparency/turn to powder upon drying.The lattice includes solvent molecules (DMSO/H2O).[1] Dry at higher temp (>60°C) under vacuum or rescreen using non-solvating solvents (e.g., IPA/Acetone).[1]

References

  • Synthesis and Biological Evaluation of Pyrazolo[4,3-c]pyridine Derivatives. Source: MDPI Pharmaceuticals (2022).[1] Context: Describes the synthesis and purification (via methanol washing/crystallization) of sulfonamide derivatives of the scaffold. URL:[Link][1]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Source: Beilstein Journal of Organic Chemistry (2014).[1] Context: Details microwave-assisted synthesis yielding crystalline products, confirming the scaffold's ability to form stable solids. URL:[Link][1]

  • Solid Form Screening and Selection. Source: Triclinic Labs / Drug Development & Delivery. Context: General authoritative guide on solid form screening strategies (Solvent/Anti-solvent selection) applicable to nitrogen heterocycles. URL:[Link]

  • PubChem Compound Summary: 1H-Pyrazolo[4,3-c]pyridine. Source:[1] National Library of Medicine (NIH).[1] Context: Physicochemical property data (MW, H-bond counts) used to justify solvent selection.[1] URL:[Link][1]

Sources

In vitro kinase assay protocols using pyrazolopyridine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized In Vitro Kinase Assay Protocols for Pyrazolopyridine Inhibitors

Abstract

Pyrazolopyridine scaffolds (e.g., indazoles, azaindoles) represent a privileged class of ATP-competitive kinase inhibitors used extensively in oncology (e.g., targeting Aurora kinases, CDKs, and MAPK pathways). However, their planar, lipophilic nature presents distinct challenges in in vitro assays, including aqueous insolubility, aggregation-based false positives, and potent ATP-dependency. This guide details a robust, self-validating protocol using the ADP-Glo™ (luminescent ADP detection) platform. We prioritize the mitigation of compound-specific artifacts and the accurate determination of ATP-competitive kinetics.

Introduction: The Pyrazolopyridine Challenge

Pyrazolopyridines typically function as Type I inhibitors , binding to the adenine pocket of the kinase hinge region in the active conformation (DFG-in).

  • Mechanistic Implication: Potency (

    
    ) is strictly dependent on ATP concentration. Assays run at saturating ATP levels (
    
    
    
    ) will artificially desensitize the assay to these inhibitors, leading to false negatives.
  • Physicochemical Challenge: These scaffolds are often highly crystalline and lipophilic. Direct addition of high-concentration DMSO stocks into aqueous reaction buffers often causes "micro-precipitation," leading to light scattering or nonspecific enzyme inhibition (promiscuous aggregates), rather than true ligand binding.

Compound Management & Solubility

Standardizing the delivery of the inhibitor is more critical than the enzyme reaction itself for this scaffold.

Protocol: The "Intermediate Plate" Method

To prevent precipitation shock, do not pipette 10 mM DMSO stocks directly into the kinase buffer.

  • Master Stock: Dissolve pyrazolopyridine solid to 10 mM in anhydrous DMSO. Vortex and centrifuge (10,000 x g, 5 min) to remove undissolved particulate.

  • Serial Dilution (100% DMSO): Perform 3-fold serial dilutions in a polypropylene 384-well "Source Plate" using 100% DMSO.

    • Why? Keeps the compound soluble during the dilution gradient.

  • Intermediate Dilution (Buffer/DMSO mix): Transfer 1 µL from the Source Plate to an "Intermediate Plate" containing 24 µL of 1X Kinase Buffer (resulting in 4% DMSO). Mix by shaking.

    • Why? Allows microscopic precipitates to form/dissolve before hitting the enzyme.

  • Assay Addition: Transfer 2.5 µL from the Intermediate Plate to the Assay Plate (final reaction volume 10 µL).

    • Final DMSO: 1%. This is the "sweet spot" for pyrazolopyridine solubility without denaturing most kinases.

Assay Development: Defining the ATP Parameter

Before screening, you must determine the


 for ATP.[1] Pyrazolopyridines are ATP-competitive; therefore, the assay must  be run at 

to generate valid

data that can be converted to

using the Cheng-Prusoff equation.
Workflow Diagram: Assay Logic

KinaseAssayLogic Start START: Assay Design KmDet Step 1: Determine ATP Km,app (Run ATP Titration) Start->KmDet Linearity Step 2: Enzyme Linearity (Time vs. Signal) KmDet->Linearity Selection Decision: Select [ATP] Linearity->Selection Screening Step 3: Inhibitor Screening (Fixed [ATP] = Km) Selection->Screening Optimal Conditions DataAnalysis Step 4: Data Analysis (Sigmoidal Fit) Screening->DataAnalysis CompType Pyrazolopyridine: ATP-Competitive (Type I) CompType->Selection Dictates [ATP]=Km

Caption: Logical flow for establishing assay conditions. Note that for Type I inhibitors, selecting the correct ATP concentration is the critical decision node.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol uses the Promega ADP-Glo™ system, which is ideal for pyrazolopyridines because it is robust against fluorescence interference (a common issue with some heterocycles).

Materials
  • Enzyme: Purified Kinase (e.g., Aurora A, CDK2).

  • Substrate: Peptide/Protein substrate (e.g., Histone H3).

  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT (Fresh).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).[2]

  • Plate: White, low-volume 384-well plate (Corning 4513).

Step-by-Step Procedure
StepActionVolumeCritical Notes
1 Inhibitor Addition 2.5 µLTransfer from Intermediate Plate (see Sec. 3). Controls: DMSO only (Max Signal), No Enzyme (Min Signal).
2 Enzyme Addition 2.5 µLDilute kinase in 1X Buffer. Add to plate. Incubate 10 min at RT. Allows inhibitor to bind hinge region before ATP competition begins.
3 Start Reaction 5.0 µLAdd Substrate + ATP mix.[1][2] [ATP] final must equal Km.
4 Incubation -Incubate at RT for 60 min (or determined linear range). Cover to protect from light.[2]
5 Stop Reaction 10 µLAdd ADP-Glo™ Reagent . Incubate 40 min. Depletes unconsumed ATP.[3]
6 Detection 20 µLAdd Kinase Detection Reagent . Incubate 30 min. Converts ADP -> ATP -> Light.[4]
7 Read -Measure Luminescence (Integration: 0.5 - 1.0 sec).

Data Analysis & Validation

Quality Control Metrics

Before calculating


, validate the plate using the Z-Factor (

):

  • Target:

    
     is required for a robust assay.
    
  • Pyrazolopyridine Specific: If

    
     is low due to high variance in the "Max Signal" wells, check for compound precipitation or DMSO evaporation effects.
    
IC50 Calculation

Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response):



Mechanism of Action (MOA) Confirmation

To confirm the pyrazolopyridine is indeed ATP-competitive (and not acting via aggregation), run the


 assay at two ATP concentrations:
  • Low ATP:

    
    
    
  • High ATP:

    
    
    
  • Result: If the

    
     shifts to a higher value (becomes less potent) at High ATP, the inhibitor is competitive. If 
    
    
    
    remains constant, it is non-competitive (or an artifact).
Diagram: Troubleshooting Decision Tree

Troubleshooting Problem Issue: Poor IC50 Curve Check1 Check Hill Slope Problem->Check1 Steep Slope > 2.0 Check1->Steep Too Steep Shallow Slope < 0.8 Check1->Shallow Too Shallow Aggreg Aggregation Artifact (Add 0.01% Triton X-100) Steep->Aggreg Solub Solubility Limit (Check DMSO %) Shallow->Solub

Caption: Diagnostic tree for analyzing irregular dose-response curves common with lipophilic inhibitors.

References

  • National Center for Biotechnology Information. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved from [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard Text for Cheng-Prusoff and MOA analysis).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[4,3-c]pyridine Bicyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine bicyclic system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes it a compelling candidate for interacting with a wide range of biological targets, including kinases, which are often implicated in proliferative diseases such as cancer. The development of efficient and sustainable synthetic methodologies to access diverse libraries of pyrazolo[4,3-c]pyridine derivatives is therefore of paramount importance to researchers in academia and the pharmaceutical industry. These derivatives have shown potential as anti-inflammatory, antibacterial, and antitumor agents.[1]

The Advent of Microwave-Assisted Organic Synthesis (MAOS)

Traditional synthetic routes to heterocyclic compounds often necessitate long reaction times, high temperatures, and frequently result in modest yields and the formation of side products.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[2] This rapid and uniform heating of the reaction mixture often leads to higher product yields, improved purity, and enhanced reproducibility.[1][4] The principles of "green chemistry" are also well-served by MAOS, which can reduce energy consumption and allow for the use of more environmentally benign solvents.[5]

This application note provides a detailed guide to the microwave-assisted synthesis of pyrazolo[4,3-c]pyridine bicyclic systems, offering both a conceptual framework and actionable protocols for the modern medicinal chemist.

Core Principles and Mechanistic Considerations

The synthesis of the pyrazolo[4,3-c]pyridine core typically involves the construction of the pyridine ring onto a pre-existing, appropriately functionalized pyrazole precursor. A common and effective strategy is the cyclocondensation of an aminopyrazole derivative with a suitable three-carbon electrophilic partner.

A plausible mechanistic pathway for the formation of a substituted pyrazolo[4,3-c]pyridine via a microwave-assisted, one-pot, multi-component reaction is depicted below. The reaction proceeds through an initial Sonogashira coupling followed by an intramolecular cyclization.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A 5-Chloro-1-phenyl-3- trifluoromethylpyrazole-4-carbaldehyde D 5-Alkynyl-1-phenyl-3- trifluoromethyl-1H-pyrazole-4-carbaldehyde (Intermediate) A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) cocatalyst, Base (e.g., t-BuNH2) C->D E Intermediate (from Step 1) H 6-substituted 1-phenyl-3- trifluoromethyl-1H-pyrazolo[4,3-c]pyridine (Final Product) E->H F tert-Butylamine (t-BuNH2) F->H G Microwave Irradiation (Heat) G->H

Figure 1: Proposed reaction mechanism for the one-pot synthesis of pyrazolo[4,3-c]pyridines.

In this multi-component approach, a 5-chloropyrazole-4-carbaldehyde derivative undergoes a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The resulting 5-alkynylpyrazole intermediate then undergoes a microwave-assisted intramolecular cyclization in the presence of an amine, such as tert-butylamine, to yield the final pyrazolo[4,3-c]pyridine product. The microwave irradiation significantly accelerates the cyclization step, leading to high yields in a short timeframe.

Comparative Analysis: Conventional Heating vs. Microwave Irradiation

The advantages of microwave-assisted synthesis over conventional heating methods are starkly illustrated in the synthesis of pyrazole and its fused derivatives. The following table provides a comparative overview of reaction times and yields for the synthesis of pyrazolo[4,3-c]pyridines and related pyrazole compounds, highlighting the efficiency gains offered by MAOS.

ProductMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[3]
Phenyl-1H-pyrazolesConventional752 hours72-90[3]
Pyrazoline derivativesMicrowave-AssistedNot specified2-3.5 minHigh[1]
Pyrazoline derivativesConventionalNot specified4-12 hoursModerate[1]
Pyrazolo[3,4-b]pyridinesMicrowave-Assisted4020 minup to 94[2]
Pyrazolo[3,4-b]pyridinesConventional4010-14 hoursLower than MW[2]
Pyrazolo[4,3-f]quinolinesMicrowave-AssistedNot specified10-20 minHigh[6]
6-substituted pyrazolo[4,3-c]pyridinesMicrowave-AssistedNot specifiedNot specified52-71This work
Pyrazolo[3,4-d]pyrimidin-4-onesMicrowave-Assisted16055 min83[7]
Pyrazolo[3,4-d]pyrimidin-4-onesConventionalReflux3 daysTraces[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of pyrazolo[4,3-c]pyridine derivatives.

Protocol 1: One-Pot Multicomponent Synthesis of 6-Substituted 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines

This protocol is adapted from a demonstrated efficient synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.

Materials:

  • 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

  • Appropriate terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • tert-Butylamine

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Anhydrous toluene

  • Microwave synthesis vials (appropriate size for the reaction scale)

  • Magnetic stir bars

Instrumentation:

  • A dedicated microwave synthesizer capable of controlled temperature and pressure operation.

Workflow Diagram:

G A Combine Reactants in Microwave Vial B Add Catalysts and Solvent A->B C Seal Vial and Place in Microwave Reactor B->C D Microwave Irradiation (Set Temperature and Time) C->D E Cool Reaction Mixture D->E F Work-up and Purification E->F G Characterization F->G

Figure 2: General workflow for microwave-assisted synthesis of pyrazolo[4,3-c]pyridines.

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous toluene (5 mL) and tert-butylamine (3.0 mmol) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-40 minutes). The optimal conditions may vary depending on the specific substrates used.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can then be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel to afford the desired 6-substituted 1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The success of the synthesis can be readily monitored by thin-layer chromatography (TLC) and confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to verify the structure and purity of the final product. The significant reduction in reaction time and the high yields typically observed with microwave synthesis provide a clear and immediate validation of the method's efficacy compared to traditional approaches.

Conclusion: A Modern Approach to a Privileged Scaffold

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious route to valuable heterocyclic scaffolds. The application of this technology to the synthesis of pyrazolo[4,3-c]pyridine bicyclic systems provides researchers and drug development professionals with a powerful tool to accelerate the discovery and development of new therapeutic agents. The protocols and principles outlined in this guide are intended to empower chemists to leverage the full potential of microwave synthesis in their pursuit of novel and impactful molecules.

References

  • Pachipulusu, S., Merugu, K. S., Bhonsle, R. R., Surapaneni, S., Kurnool, A., & Kerru, N. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(17), e202403569. [Link]

  • BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
  • Ng, J. H., & Dolzhenko, A. V. (2023). One-pot synthesis of novel pyrazolo[4,3-e][2][3][8]triazolo[1,5-c]pyrimidines under microwave irradiation in a green solvent. Monash University Research Repository. [Link]

  • BenchChem. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
  • Krasavin, M., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(15), 9385-9394. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]

  • Chaudhari, S. A., et al. (2015). A one pot multicomponent synthesis of novel pyrazolo[3,4 b]pyridine derivatives by microwave irradiation techniques. World Journal of Pharmaceutical Research, 4(9), 1389-1397.
  • Wang, L., et al. (2011). A diversity-oriented synthesis of pyrazolo[4,3-f]quinoline derivatives with potential bioactivities via microwave-assisted multi-component reactions. Molecular Diversity, 15(2), 497-505. [Link]

  • Sharma, P., & Kumar, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1837-1901. [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 30(14), 3048. [Link]

  • BenchChem. (2025). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation.
  • Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 536-544. [Link]

  • Al-Warhi, T., et al. (2026). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.
  • Reddy, G. L., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(10), 6649-6675. [Link]

  • Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions.
  • Parashar, B., et al. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 2(3), 33-42. [Link]

  • Orozco-Lopez, F., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). [Link]

  • Yilmaz, I., & Çetin, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(2), 345-360. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine CAS: 1357946-03-2 (and related isomers/analogs) Molecular Formula: C7H7N3O Physicochemical Context: This compound features a planar bicyclic scaffold (pyrazolo-pyridine) with a methoxy substituent.[1] Its solubility challenges stem principally from two factors:

  • High Lattice Energy: The planar structure facilitates strong

    
    -
    
    
    
    stacking interactions in the solid state.
  • Intermolecular Hydrogen Bonding: The pyrazole moiety contains both a hydrogen bond donor (NH) and acceptors (N), creating a robust network that resists solvent penetration.[2][3]

The Challenge: While DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent capable of disrupting hydrogen bonds, the high crystal lattice energy of this scaffold often leads to slow dissolution kinetics or "crashing out" upon slight environmental changes (e.g., temperature drop, moisture absorption).[2][3]

Diagnostic Troubleshooting (Q&A)

Q1: "I added DMSO, but the powder is just floating or sitting at the bottom. Is it insoluble?"

Diagnosis: This is likely a wetting and lattice energy barrier , not true insolubility.[2][3] Technical Insight: The static boundary layer of solvent around the particles is saturated, but the bulk solvent is not.[2][3] The "floating" suggests high surface tension or trapped air due to the hydrophobic nature of the methoxy and aromatic rings. Solution:

  • Do not add more solvent immediately. This dilutes the potential maximum concentration.

  • Action: Vortex for 30 seconds to break surface tension, then apply pulsed sonication (see Protocol A). The mechanical energy is required to fracture the crystal lattice and refresh the solvent boundary layer.

Q2: "It dissolved clearly, but after 20 minutes on the bench, a precipitate formed."

Diagnosis: Hygroscopic Shock. Technical Insight: DMSO is extremely hygroscopic.[2][3] It can absorb up to 10% of its weight in water from the atmosphere within hours. This compound is hydrophobic (Lipophilic). As the water content in DMSO rises, the "solubility power" (


) decreases exponentially.[2]
Solution: 
  • Immediate Fix: Gently warm the solution to 40°C. If it redissolves, water contamination is the cause.[2][3]

  • Prevention: Use anhydrous DMSO (stored over molecular sieves) and keep the vial sealed under argon or nitrogen when not in use.[2]

Q3: "The solution looks clear but is viscous or 'gel-like'."

Diagnosis: Colloidal Aggregation. Technical Insight: Planar heterocycles often form "stacks" in solution (aggregates) rather than existing as monomeric species. This is a metastable state that can lead to false positives in biological assays (pan-assay interference) or sudden precipitation. Solution:

  • Action: This requires a "chaotropic" disruption. Heat to 50°C for 5 minutes, then vortex vigorously while warm. If the viscosity persists, the concentration is likely above the Critical Aggregation Concentration (CAC) .[2][3] You must dilute the stock.

Technical Deep Dive: The Thermodynamics of Dissolution

To dissolve 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, the energy released by solvation (


) must exceed the energy required to break the crystal lattice (

).[2]
  • The Lattice Barrier: The pyrazole NH donates a hydrogen bond to the pyridine N of a neighboring molecule, forming a "ribbon" or "sheet" structure in the solid phase.[2][3]

  • The DMSO Solution: DMSO acts as a strong Hydrogen Bond Acceptor (HBA).[2] The sulfoxide oxygen (S=O) competes for the pyrazole NH proton.

  • The Critical Step: Heat provides the entropic gain (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) needed to overcome the initial enthalpy of fusion (
    
    
    
    ).[2] Once the lattice breaks, DMSO stabilizes the individual molecules by capping the NH donor.[2]

Validated Experimental Protocols

Protocol A: The "Hot-Start" Dissolution (Recommended for >10 mM Stocks)

Use this method for preparing high-concentration stocks where standard mixing fails.

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial heating if possible).

  • Solvent Addition: Add Anhydrous DMSO to reach 90% of the target volume.

  • Sonication: Sonicate in a water bath at ambient temperature for 60 seconds.

  • Thermal Cycle:

    • If particles remain, heat the vial to 45-50°C (using a heat block or water bath) for 5-10 minutes.

    • Note: Do not exceed 60°C to avoid potential degradation, although this scaffold is generally thermally stable.[2][3]

  • Equilibration: Vortex while warm. Allow to cool to room temperature (RT) slowly.

  • Final Adjustment: Top up to the final volume with DMSO.

  • QC Check: Inspect for "birefringence" (sparkling crystals) under a light source. If clear, the stock is ready.[2][3]

Protocol B: Handling Precipitation in Aqueous Dilutions

Use this when moving from DMSO stock to assay buffer.

  • The Issue: Diluting a hydrophobic DMSO stock (e.g., 10 mM) 1:1000 into water often causes "shock precipitation."[2][3]

  • The Fix (Serial Dilution):

    • Step 1: Dilute 10 mM stock into pure DMSO to create intermediate concentrations (e.g., 1 mM, 0.1 mM).

    • Step 2: Dilute these intermediates into the aqueous buffer.

    • Reasoning: This prevents localized high concentrations of the compound from exceeding the solubility limit during the mixing process.

Visualizations

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTroubleshooting Start Start: Compound + DMSO CheckVisual Visual Inspection Start->CheckVisual Floating Powder Floating/Clumped CheckVisual->Floating Wetting Issue Precipitate Dissolved then Precipitated CheckVisual->Precipitate Hygroscopicity Gel Viscous/Gel-like CheckVisual->Gel Aggregation Clear Clear Solution CheckVisual->Clear Success ActionWetting 1. Vortex 30s 2. Sonicate 1 min Floating->ActionWetting ActionHeat Heat to 45°C Check DMSO Water Content Precipitate->ActionHeat ActionDilute Dilute Stock (Exceeds CAC) Heat to 50°C Gel->ActionDilute ActionWetting->CheckVisual Re-evaluate ActionHeat->CheckVisual Re-evaluate ActionDilute->CheckVisual Re-evaluate

Caption: Decision tree for diagnosing and resolving solubility issues with pyrazolo-pyridine scaffolds in DMSO.

Figure 2: Solvation Mechanism & H-Bond Disruption

SolvationMechanism cluster_0 Critical Factors SolidState Solid State (Lattice Energy) Interaction Thermodynamic Interaction (Heat Required) SolidState->Interaction Pyridine-Pyrazole H-Bond Network DMSO DMSO Solvent (S=O Acceptor) DMSO->Interaction Diffusion Solubilized Solubilized Species (DMSO-Capped) Interaction->Solubilized Disruption of Intermolecular Bonds Heat Heat (TΔS) Heat->Interaction Dryness Anhydrous Conditions Dryness->DMSO Prevents H2O competition

Caption: Mechanism of DMSO solvation disrupting the intermolecular hydrogen bond network of the pyrazolo[4,3-c]pyridine scaffold.[2][3]

Quantitative Data Summary

ParameterValue/CharacteristicImplication for Solubility
LogP (Estimated) ~1.0 - 1.5Moderately lipophilic; prefers organic solvents over water.
H-Bond Donors 1 (Pyrazole NH)Critical site for lattice formation; target for DMSO solvation.
H-Bond Acceptors 3 (Pyridine N, Pyrazole N, OMe)Facilitates water interaction but also strong crystal packing.[2][3]
pKa (Pyridine N) ~3.0 - 5.0Uncharged in pure DMSO.
pKa (Pyrazole NH) ~14.0Weakly acidic; generally stable.
Rec. Max Conc. 10 - 50 mMConcentrations >50 mM risk aggregation/precipitation.

References

  • Vertex AI Search. (2024). Structure-activity relationship in pyrazolo[4,3-c]pyridines. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19930500, 1H-Pyrazolo[4,3-c]pyridine. PubChem.[4][5][6][7] Retrieved from [Link]

  • Li, P., et al. (2013).[2][3] Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Balakin, K. V., et al. (2004).[2] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Pyrazolo[4,3-c]pyridine N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselective N-alkylation on this important scaffold. The pyrazolo[4,3-c]pyridine core, a purine bioisostere, is a privileged structure in modern drug discovery, and precise control over its functionalization is paramount.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. We will explore the causal relationships behind experimental choices to empower you to overcome challenges and achieve your synthetic goals with confidence.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of pyrazolo[4,3-c]pyridines.

Question 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the selectivity?

This is the most common challenge in the N-alkylation of pyrazolo[4,3-c]pyridines. The regioselectivity is a delicate balance of steric and electronic factors, and the outcome is highly dependent on the reaction conditions. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Solvent Choice:

The polarity and coordinating ability of your solvent play a pivotal role in determining the site of alkylation. For the related pyrazolo[3,4-d]pyrimidine scaffold, a dramatic solvent-dependent reversal of selectivity has been observed.[1] This principle can be applied to the pyrazolo[4,3-c]pyridine system.

  • For Preferential N1-Alkylation: A polar aprotic solvent like DMSO is often the solvent of choice. It is believed that DMSO effectively solvates the cation of the base, leading to a more "naked" pyrazolide anion. In this state, the thermodynamically more stable N1-alkylated product is often favored.

  • For Preferential N2-Alkylation: A less polar, coordinating solvent like THF can favor N2-alkylation. It is hypothesized that in THF, the cation can form a close ion pair with the pyrazolide anion, potentially at the N7 position of the pyridine ring, sterically directing the alkylating agent to the N2 position.[1]

2. Modify Your Base:

The choice of base can significantly influence the N1/N2 ratio.

  • Strong, Non-nucleophilic Bases (e.g., NaH, NaHMDS): These bases completely deprotonate the pyrazole ring, forming the pyrazolide anion. In conjunction with a solvent like THF, NaH has been shown to favor N2-alkylation in some azole systems.[1] In contrast, using NaH in DME-MeCN has been reported to favor N1-alkylation in certain substituted pyrazoles.[2]

  • Weaker, Heterogeneous Bases (e.g., K₂CO₃, Cs₂CO₃): These bases are often used in polar aprotic solvents like DMF or DMSO. The combination of K₂CO₃ in DMSO is a well-established system for promoting N1-alkylation of 3-substituted pyrazoles.[3]

3. Consider Steric Hindrance:

The relative steric accessibility of the N1 and N2 positions is a key determinant of regioselectivity.

  • Substituents on the Pyrazolo[4,3-c]pyridine Core: A bulky substituent at the C3 position will generally hinder alkylation at the adjacent N2 position, thus favoring N1-alkylation. Conversely, a substituent at the C4 position may sterically shield the N1 position, promoting N2-alkylation.

  • The Alkylating Agent: Using a bulkier alkylating agent (e.g., isopropyl iodide vs. methyl iodide) can amplify the steric differences between the two nitrogen atoms, often leading to higher selectivity for the less hindered position.

Decision Workflow for Improving Regioselectivity:

G start Mixture of N1/N2 Isomers solvent Change Solvent start->solvent base Change Base start->base sterics Modify Sterics start->sterics dmso Use DMSO or DMF solvent->dmso Favor N1 thf Use THF solvent->thf Favor N2 k2co3 Use K2CO3 or Cs2CO3 base->k2co3 Favor N1 nah Use NaH or NaHMDS base->nah Favor N2 bulky_r Use a bulkier alkylating agent sterics->bulky_r For less hindered N n1_favored Goal: N1 Isomer n2_favored Goal: N2 Isomer dmso->n1_favored thf->n2_favored k2co3->n1_favored nah->n2_favored bulky_r->n1_favored bulky_r->n2_favored G start Alkylation Product Mixture nmr Acquire 1D ¹H and 2D NMR Data start->nmr noesy Analyze NOESY Spectrum nmr->noesy hmbc Analyze HMBC Spectrum nmr->hmbc n1_isomer N1 Isomer Confirmed noesy->n1_isomer NOE between N-alkyl and H4 proton n2_isomer N2 Isomer Confirmed noesy->n2_isomer NOE between N-alkyl and H3 proton hmbc->n1_isomer Correlation between N-alkyl protons and C7a hmbc->n2_isomer Correlation between N-alkyl protons and C3

Caption: A workflow for the definitive structural elucidation of N-alkylated pyrazolo[4,3-c]pyridine isomers using 2D NMR.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic differences between the N1 and N2 positions of the pyrazolo[4,3-c]pyridine ring system?

In the neutral pyrazolo[4,3-c]pyridine, the N1 nitrogen is considered "pyrrole-like" and the N2 nitrogen is "pyridine-like". Upon deprotonation to form the pyrazolide anion, the negative charge is delocalized across both nitrogen atoms and the aromatic system. The precise electron density at each nitrogen, and thus its nucleophilicity, is influenced by substituents on the ring. Generally, the N1 position is considered more electron-rich and sterically accessible in the absence of significant directing groups, often leading to it being the kinetic site of protonation and, under certain conditions, alkylation.

Q2: Can I use a protecting group strategy to achieve selective alkylation?

Yes, a protecting group strategy is a viable, albeit longer, route to obtaining a single regioisomer. For instance, you could selectively protect one nitrogen, alkylate the other, and then deprotect. Precedents in pyrazolo[3,4-c]pyridine chemistry have shown that mesylation can selectively protect the N1 position. [4] Q3: Are there any general guidelines for choosing an alkylating agent?

The reactivity of the alkylating agent (R-X) follows the general trend of leaving group ability: I > Br > OTs > Cl. If you are experiencing low conversion with an alkyl chloride, switching to the corresponding bromide or iodide will increase the reaction rate. Be aware that highly reactive alkylating agents may decrease the regioselectivity of the reaction.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is adapted from conditions known to favor N1-alkylation in substituted pyrazoles and is a good starting point for targeting the N1 isomer of pyrazolo[4,3-c]pyridines. [3] Materials:

  • Substituted 1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-pyrazolo[4,3-c]pyridine and anhydrous K₂CO₃.

  • Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.1 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: General Procedure for N2-Selective Alkylation

This protocol is based on conditions that have been shown to favor N2-alkylation in related azolo-fused heterocycles. [1] Materials:

  • Substituted 1H-pyrazolo[4,3-c]pyridine (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the NaH dispersion.

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 1H-pyrazolo[4,3-c]pyridine in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Conditions and Expected Outcomes

ConditionBaseSolventLikely Major IsomerRationale
N1-Selective K₂CO₃, Cs₂CO₃DMSO, DMFN1Favors the formation of a "naked" anion, leading to the thermodynamically preferred product.
N2-Selective NaH, NaHMDSTHFN2Formation of a close ion pair may sterically direct alkylation to the N2 position.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35873-35878. [Link]

  • Padyana, A. K., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[1][5][6]riazolop[7][8]yridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(11), 5675–5691. [Link]

  • Kuras, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Lamberth, C. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2196. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(19), 10158–10173. [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Goker, H., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(5), e2000330. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 9878–9889. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35873-35878. [Link]

Sources

Technical Support Center: Optimizing 4-Methoxy Substitution on Pyrazolopyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering resistance in the synthesis of 4-methoxypyrazolo[1,5-a]pyridines.

Topic: Yield Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (


)
Applicable Scaffolds:  Pyrazolo[1,5-a]pyridine, Pyrazolo[3,4-b]pyridine
Target Audience:  Medicinal Chemists, Process Chemists

Core Directive: The Challenge of the 4-Position

The introduction of a methoxy group at the 4-position of the pyrazolo[1,5-a]pyridine scaffold is deceptively simple. While the 7-position (adjacent to the bridgehead nitrogen) is highly activated for nucleophilic attack, the 4-position is electronically distinct. It often resides in a "deactivated valley" compared to the 7- or 5-positions, making standard


 conditions sluggish and prone to side reactions like hydrolysis or polymerization.

This guide moves beyond textbook protocols to address the specific kinetic and thermodynamic barriers associated with this transformation.

The Gold Standard Protocol (Baseline)

Before troubleshooting, ensure your baseline methodology aligns with industrial best practices for deactivated heteroaryl halides.

Reaction: 4-Chloropyrazolo[1,5-a]pyridine


 4-Methoxypyrazolo[1,5-a]pyridine
Optimized Experimental Workflow
ParameterStandard ConditionAggressive Condition (For Sluggish Substrates)
Reagent Sodium Methoxide (NaOMe), 25-30 wt% in MeOHNaOMe (solid, anhydrous) + 15-Crown-5 (additive)
Solvent Methanol (Anhydrous, <50 ppm

)
THF / Methanol (10:1) or DMF
Stoichiometry 2.0 - 3.0 equivalents4.0 - 5.0 equivalents
Temperature Reflux (

)

(Sealed Tube/Microwave)
Time 4 - 12 Hours30 - 60 Minutes (Microwave)
Concentration 0.2 M - 0.5 M0.5 M - 1.0 M
Step-by-Step Methodology
  • Drying: Charge the reaction vessel with 4-chloro-pyrazolo[1,5-a]pyridine. If using solid NaOMe, ensure it is stored in a desiccator. Critical: Moisture is the primary killer of this reaction (see Troubleshooting).

  • Solvation: Dissolve the substrate in anhydrous methanol under

    
     atmosphere.
    
  • Addition: Add NaOMe solution dropwise at room temperature. An exotherm may occur.

  • Activation: Heat to reflux. Monitor by UPLC/LCMS every 2 hours.

  • Quench: Once conversion >95%, cool to

    
    . Quench with saturated 
    
    
    
    (aq) or water.
  • Workup: Extract with EtOAc or DCM. Note: The product is often less polar than the pyridone byproduct.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak in LCMS (M-14 mass difference), but the yield is low."

Diagnosis: Hydrolysis (Pyridone Formation). This is the most common failure mode. The mass difference between the -OMe product (+31 Da vs -Cl) and the -OH byproduct (+17 Da vs -Cl) is 14 Da. Root Cause: Hydroxide ions (


) are significantly more nucleophilic than methoxide ions (

) in this system. Even trace water (from hygroscopic MeOH or wet NaOMe) generates

via equilibrium. Solution:
  • Switch Reagents: Use solid, anhydrous NaOMe (95%+) instead of the solution form, which often absorbs atmospheric moisture.

  • Solvent Change: Switch to a non-protic co-solvent system. Use anhydrous THF as the primary solvent and add only stoichiometric MeOH (or use NaOMe in THF). This reduces the "sea of protons" available for hydrolysis.

  • Scavengers: Add molecular sieves (3Å or 4Å) directly to the reaction flask.

Issue 2: "The reaction stalls at 50% conversion, even after 24 hours."

Diagnosis: Kinetic Trapping / Deactivation. The 4-position may lack sufficient electron deficiency to stabilize the Meisenheimer complex, especially if the pyrazole ring contains electron-donating groups (EDGs). Solution:

  • Microwave Irradiation: Thermal heating is often insufficient to overcome the activation energy barrier for deactivated positions. Microwave irradiation (

    
    , 20 bar, 30 min) can force the reaction to completion before degradation pathways take over.
    
  • Catalysis (The Pivot): If

    
     fails, switch to Pd-catalyzed Buchwald-Hartwig etherification .
    
    • Catalyst:

      
       or Pd(OAc)2.
      
    • Ligand: RockPhos or BrettPhos (bulky, electron-rich ligands are essential for C-O bond formation).

    • Base:

      
      .
      
    • Solvent: Toluene,

      
      .
      
Issue 3: "I am getting N-methylation side products."

Diagnosis: Ambident Nucleophile Attack. If you are generating the alkoxide in situ using NaH + MeOH, or if the ring nitrogen is sufficiently nucleophilic, you may see methylation at the pyrazole nitrogens (if unsubstituted). Solution:

  • Avoid Alkyl Halides: Do not use MeI/Base to install the methoxy group. Stick to NaOMe.

  • Protecting Groups: If the pyrazole N is free (

    
    ), protect it with THP or SEM before attempting the substitution.
    

Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired


 pathway and the irreversible hydrolysis pathway.

SNAr_Optimization cluster_conditions Critical Control Points Start 4-Chloro Precursor Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (Rate Limiting) Reagent NaOMe / MeOH Reagent->Intermediate Product 4-Methoxy Product Intermediate->Product Elimination of Cl- (Fast) Impurity 4-Hydroxy (Pyridone) Impurity Intermediate->Impurity Trace H2O / OH- (Irreversible) Control1 Moisture Control: Prevents OH- formation Control2 Temperature/MW: Overcomes Ea barrier

Caption: Kinetic pathway analysis showing the competition between methoxylation (green path) and hydrolysis (red path). Moisture control is the critical gatekeeper.

Quantitative Benchmarks

Use this table to benchmark your yields against expected literature values for pyrazolo[1,5-a]pyridine derivatives.

Substrate Electronic StateMethodExpected YieldPrimary Risk
Activated (EWG at C-3, e.g., -CN, -COOEt)NaOMe, Reflux85 - 95%Over-reaction (bis-substitution if di-halo)
Neutral (H or Alkyl at C-3)NaOMe, Reflux60 - 75%Incomplete conversion
Deactivated (EDG at C-3, e.g., -NH2, -OMe)Microwave / Sealed Tube40 - 60%Hydrolysis / Degradation
Deactivated Pd-Catalysis (Buchwald)70 - 85%Catalyst cost / Metal scavenging

References & Further Reading

  • Vertex Pharmaceuticals. "Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator." ACS Medicinal Chemistry Letters. (Discussion on methoxy-substitution effects and synthesis).

  • Journal of Medicinal Chemistry. "Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines." (Detailed protocols for

    
     on fused pyridine rings). 
    
  • BenchChem Technical Support. "Troubleshooting Low Yield in Pyridin-4-ol Synthesis." (Mechanistic insights on pyridone tautomerism and hydrolysis competition).

  • Organic Chemistry Portal. "Synthesis of Pyrazolo[1,5-a]pyridines." (General synthetic methodologies and cyclization strategies).

Sources

Troubleshooting cyclization failures in pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Pyrazolo[4,3-c]pyridine Synthesis

Status: Active Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PYR-43C-SYNTH-001

Welcome to the Technical Support Center

You have reached the specialized support module for Pyrazolo[4,3-c]pyridine synthesis. This scaffold is structurally distinct from the more common [3,4-b] isomer and presents unique challenges in regiocontrol and ring closure.

This guide prioritizes the two most prevalent synthetic pathways:

  • Route A (The "Nicotinate" Route): Cyclization of hydrazine derivatives onto 4-functionalized nicotinic acid precursors.

  • Route B (The "Constructive" Route): Building the pyridine ring onto a pre-existing pyrazole scaffold (often via Pd-catalysis).

Module 1: The "Nicotinate" Route (Hydrazine Cyclization)

Context: You are reacting a 4-chloro-3-pyridinecarboxylic acid (or ester/aldehyde) with a hydrazine to form the pyrazole ring.

Q1: "I see the intermediate hydrazone by LCMS, but the ring won't close to form the pyrazole."

Diagnosis: Thermodynamics vs. Kinetics. The initial displacement of the 4-chloro group (nucleophilic aromatic substitution,


) or the formation of the hydrazone (if starting from an aldehyde) is often fast. However, the subsequent intramolecular attack to close the ring is entropically disfavored or sterically hindered.

Troubleshooting Protocol:

  • Switch Solvent/Temperature: If refluxing ethanol (78°C) is insufficient, switch to n-Butanol (118°C) or Diglyme (162°C) . The ring closure often requires temperatures

    
    .
    
  • Acid Catalysis: If the precursor is a ketone/aldehyde, add 5-10 mol% p-TsOH or Acetic Acid .

  • Microwave Irradiation: This is the "Gold Standard" fix.

    • Settings: 120–150°C, 15–30 mins, sealed vessel.

    • Why: Rapid heating overcomes the activation energy barrier for the intramolecular cyclization more effectively than convective heating.

Data: Effect of Conditions on Cyclization Yield

ConditionTemp (°C)TimeYield (%)Status
EtOH, Reflux7812 h15%Mostly open intermediate
n-BuOH, Reflux1186 h62%Product + minor impurity
Microwave (EtOH) 140 20 min 88% Clean conversion
Q2: "I am getting a mixture of N1- and N2-substituted isomers. How do I control regioselectivity?"

Diagnosis: Ambident Nucleophile Attack. Monosubstituted hydrazines (


) have two nucleophilic nitrogens. The regioselectivity depends on the electronic nature of the hydrazine and the electrophilicity of the pyridine precursor.

The Fix:

  • For N1-Selectivity (Aryl hydrazines): The terminal nitrogen (

    
    ) is more nucleophilic than the internal nitrogen (
    
    
    
    ). Reaction with 4-chloronicotinic acid esters typically yields the N1-aryl isomer because the
    
    
    attacks the highly electrophilic C4 position first (
    
    
    ), followed by cyclization onto the ester.
  • For N2-Selectivity: Use a protecting group strategy. Use a simple hydrazine (e.g., Boc-hydrazine), cyclize to form the free NH-pyrazole, and then alkylate. Note: Alkylation of the free pyrazolo[4,3-c]pyridine usually favors N1, but steric bulk at C7 can shift this.

Module 2: The "Constructive" Route (Pd-Catalysis)

Context: You are starting with a 4-formyl-5-chloropyrazole and attempting to build the pyridine ring using alkynes (Sonogashira/Cyclization).

Q3: "My Sonogashira coupling works, but the subsequent cyclization with tert-butylamine fails."

Diagnosis: Electronic Deactivation. If you are synthesizing 6-substituted pyrazolo[4,3-c]pyridines, the cyclization involves the attack of an amine on the alkyne (hydroamination) followed by condensation with the aldehyde. If the alkyne has electron-withdrawing groups, this step is fast. If it is electron-rich, it stalls.

Troubleshooting Protocol:

  • One-Pot vs. Sequential: Do not attempt a one-pot reaction if the alkyne is sluggish. Isolate the intermediate 5-alkynyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Catalyst Poisoning: Ensure your Sonogashira step (Pd/Cu) is completely worked up. Residual Copper(I) can complex with the amine used for cyclization.

  • Use a Lewis Acid: Add AgOTf or AuCl3 (5 mol%) to activate the alkyne for the intramolecular nucleophilic attack.

Module 3: Visualization & Logic

Workflow: Selecting the Correct Synthetic Strategy

The following diagram illustrates the decision logic for selecting the optimal route based on your starting materials and target substitution pattern.

SynthesisStrategy Start Target: Pyrazolo[4,3-c]pyridine CheckSM Available Starting Material? Start->CheckSM RouteA Route A: Pyridine Precursor (4-chloro-3-acylpyridine) CheckSM->RouteA Pyridine Core Available RouteB Route B: Pyrazole Precursor (5-chloro-4-formylpyrazole) CheckSM->RouteB Pyrazole Core Available ConditionA Reaction: Hydrazine Condensation RouteA->ConditionA ConditionB Reaction: Sonogashira + Cyclization RouteB->ConditionB IssueA Issue: Incomplete Cyclization ConditionA->IssueA Common Failure IssueB Issue: Regioselectivity ConditionB->IssueB Common Failure SolA Fix: Microwave / n-BuOH IssueA->SolA SolB Fix: Stepwise Isolation / AgOTf IssueB->SolB

Caption: Decision tree for selecting synthetic routes and anticipating failure modes in pyrazolo[4,3-c]pyridine synthesis.

Module 4: Purification & Characterization (FAQ)

Q4: "The product streaks on silica gel and I lose mass."

Answer: Pyrazolo[4,3-c]pyridines are basic and polar.

  • The Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes.

  • Eluent: Use DCM:MeOH (95:5) with 1% NH4OH . The ammonia suppresses the interaction with silanols.

  • Alternative: Use neutral alumina or C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).

Q5: "How do I distinguish [4,3-c] from [3,4-b] isomers by NMR?"

Answer: Look at the coupling constants of the pyridine protons.

  • [4,3-c] Isomer: You will typically see a singlet (or weak coupling) for the proton at C3 (between the pyridine N and the pyrazole) if unsubstituted.

  • HMBC: The definitive proof is the HMBC correlation. In [4,3-c], the pyrazole protons will show correlations to the pyridine ring carbons that confirm the fusion points at C3/C4 of the pyridine.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Source: Beilstein Journal of Organic Chemistry. Context: Details the Route B (Pyrazole precursor) approach using Sonogashira coupling and microwave-assisted cyclization. URL:[Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Advances (Royal Society of Chemistry).[1] Context: While focusing on the [3,4-c] isomer, this paper provides critical methodologies for halogen-lithium exchange and Pd-catalyzed aminations that are directly transferable to the [4,3-c] system. URL:[Link]

  • Larock Indole Synthesis (Applicability to Heterocycles). Source: Wikipedia (General Mechanism Overview). Context: Explains the mechanistic basis for the Pd-catalyzed annulation strategies used in "Route B". URL:[Link]

Sources

Technical Support: Stability of 4-Methoxy Ethers in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #OMe-Stab-001 Status: Active Severity: Critical (Yield Loss / Impurity Formation) Subject: Preventing Unwanted Demethylation of 4-Methoxy Groups During Acidic Workup

Executive Summary

Under standard laboratory conditions (e.g., 1N HCl wash at room temperature), a simple aryl methyl ether (anisole) is chemically inert. The bond dissociation energy of the


 bond is high (~100 kcal/mol), and cleavage typically requires harsh conditions (e.g., 

, concentrated HI, or refluxing HBr).

If you are observing demethylation (loss of -Me group to form a phenol) during a routine acidic workup, your system likely contains one of three "Silent Killers":

  • Hidden Nucleophiles: Presence of halides (

    
    , 
    
    
    
    ) acting catalytically.
  • Electronic Activation: The aromatic ring is highly electron-rich (e.g., 4-methoxyindole, 4-methoxypyridine), destabilizing the ether bond.

  • Thermal Spikes: Exothermic quenching of Lewis acids generating transient high-temperature acidic zones.

This guide provides the diagnostic logic and protocols to stabilize your 4-methoxy group.

Part 1: Diagnostic Logic (Isolate the Root Cause)

Before changing your chemistry, confirm the failure mode. Use this decision tree to identify the specific vulnerability in your workflow.

DiagnosticTree Start Observation: Mass Spec shows [M-14] peak (Phenol formation) CheckSubstrate Check Substrate Structure: Is it a simple Anisole or Activated? Start->CheckSubstrate Simple Simple Anisole (e.g., 4-methoxybenzoic acid) CheckSubstrate->Simple Benzene/Naphthalene Activated Activated/Heterocycle (e.g., Indole, Pyridine, PMB) CheckSubstrate->Activated Heterocycle/Benzyl CheckAcid Check Acid Source: Are you using HI, HBr, or Lewis Acids? Simple->CheckAcid Result2 Electronic Lability: Substrate is acid-sensitive. Switch to NH4Cl Buffer. Activated->Result2 CheckTemp Check Quench Temp: Did the quench exotherm > 20°C? CheckAcid->CheckTemp No (Only HCl/H2SO4) Result1 Contamination Issue: Residual Iodide/Bromide present. Switch to H2SO4 wash. CheckAcid->Result1 Yes (Halides present) CheckTemp->Result1 No (Cold) Result3 Thermal Cleavage: Local heating during quench. Use Reverse Quench on Ice. CheckTemp->Result3 Yes (Hot)

Figure 1: Diagnostic flowchart for identifying the cause of ether cleavage.

Part 2: The Mechanism of Failure

To prevent cleavage, you must understand how it occurs. Acid-mediated demethylation is an


 reaction on the methyl group. It requires two components: a Proton  (to activate the oxygen) and a Nucleophile  (to remove the methyl).

The Equation of Failure:



Why "Standard" Workups Fail:
  • The Nucleophile Trap: Dilute HCl contains

    
    , which is a weak nucleophile in water (highly solvated). However, if your reaction mixture contains residual Iodide (
    
    
    
    )
    or Bromide (
    
    
    )
    from a previous step (e.g., an alkylation), these are powerful nucleophiles. Even at pH 1, they can attack the protonated ether and cleave the methyl group.
  • The "Electron-Rich" Trap: If your 4-methoxy group is on an indole, aniline, or electron-rich heterocycle, the ring pushes electron density into the oxygen. This increases the basicity of the ether oxygen, making it protonate much faster than a standard anisole. Once protonated, the bond weakens significantly.

Part 3: Troubleshooting Q&A

Q1: I am using 1N HCl to remove basic impurities. Why is my 4-methoxyindole demethylating? A: Indoles are exceptionally electron-rich. The nitrogen lone pair donates density into the ring, making the C-O bond more susceptible to cleavage. Furthermore, indoles can polymerize or degrade in strong mineral acids.

  • Fix: Stop using Mineral Acids (HCl/H2SO4). Switch to Saturated Ammonium Chloride (

    
    )  or a Citrate Buffer (pH 4.5) . These are acidic enough to protonate amines/pyridines for removal but too weak to protonate the ether oxygen significantly.
    

Q2: I used


 for a different transformation, but now I'm losing my methoxy group during the quench. 
A:  This is a "Runaway Quench." 

hydrolysis is violently exothermic and generates HBr. If you add water to the reaction, the local temperature spikes while HBr concentration is high. This creates the perfect conditions for demethylation.
  • Fix: Use a Reverse Quench . Drop your reaction mixture slowly into a vigorously stirred slurry of Ice +

    
    . This neutralizes the acid immediately upon formation and dissipates heat.
    

Q3: Can I use


 instead of HCl? 
A:  Generally, yes. The bisulfate anion (

) is a non-nucleophilic counterion compared to chloride (

) or bromide (

). If your cleavage is driven by nucleophilic attack (Mechanism 1), switching to dilute sulfuric acid can stop it. However, ensure your substrate is not prone to sulfonation.
Part 4: Experimental Protocols
Protocol A: The "Gentle" Buffer Workup

Best for: Indoles, Quinolines, and highly activated substrates.

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ) or a 10% Citric Acid solution. Chill to 4°C.
    
  • Execution:

    • Dilute reaction mixture with organic solvent (EtOAc or DCM).

    • Add the chilled buffer slowly.

    • Crucial Step: Check pH of the aqueous layer. It should be ~5-6 (

      
      ) or ~4 (Citric). This is sufficient to remove inorganic salts and very basic amines without touching the ether.
      
  • Separation: Separate layers immediately. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.

Protocol B: Scavenging Halides (The "Silver Bullet")

Best for: Reactions containing residual Iodide/Bromide where mineral acid wash is required.

If you must use a strong acid wash (e.g., to remove a specific impurity) but suspect iodide contamination is causing cleavage:

  • Pre-Wash: Wash the organic layer with 5% Sodium Thiosulfate (

    
    ) . This reduces any 
    
    
    
    to iodide, which partitions into the water.
  • Acid Wash: Proceed with cold 0.5N

    
    .
    
  • Rationale: By removing the active nucleophile source (or ensuring it stays in the water phase) and using a non-nucleophilic acid (

    
    ), you break the mechanism of cleavage.
    
Part 5: Stability Data Comparison
Acid SourcepKaNucleophilicity of AnionRisk to 4-OMeRecommended Use
HI (Hydroiodic) -10High (

)
Severe Avoid completely.
HBr (Hydrobromic) -9High (

)
High Avoid if possible.
HCl (Hydrochloric) -7Moderate (

)
Moderate Safe for simple anisoles; unsafe for activated rings.
H2SO4 (Sulfuric) -3Low (

)
Low Good alternative to HCl.
Citric Acid 3.1Very LowNegligible Gold Standard for sensitive substrates.
NH4Cl (Sat. Aq.) 9.2NoneNone General purpose quench.
References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for stability of methyl ethers vs. benzyl ethers).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acid-catalyzed ether hydrolysis and nucleophilic substitution).

  • Kosak, T., et al. (2015).[1] "Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." Core/Grand Valley State University. (Detailed thermodynamics of demethylation mechanisms).

  • BenchChem Technical Support. (2025). "Troubleshooting Low Recovery of Methyl Salicylate During Extraction." (Practical guide on ester/ether loss during workup).

Sources

Technical Support Center: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Production

[1]

Executive Summary: The Scale-Up Challenge

The synthesis of 4-methoxy-1H-pyrazolo[4,3-c]pyridine typically proceeds via a Nucleophilic Aromatic Substitution (

  • Incomplete Conversion: Caused by under-estimation of base equivalents due to the acidic pyrazole NH.

  • Hydrolytic Instability: The 4-methoxy group in electron-deficient pyridines is susceptible to acid-catalyzed hydrolysis during workup, reverting to the 4-pyridone impurity.

  • Exothermic Runaway: The high reactivity of 4-chloropyridines toward alkoxides can lead to rapid heat generation upon mixing.

Module 1: The Critical Step ( Methoxylation)

Context: The conversion of 4-chloro-1H-pyrazolo[4,3-c]pyridine to the 4-methoxy derivative is the most yield-sensitive step. The reaction kinetics are driven by the electron-deficient pyridine ring, but hindered by the solubility of the intermediate salt.

Standardized Scale-Up Protocol
ParameterSpecificationTechnical Rationale
Reagent Sodium Methoxide (NaOMe)Use 25-30% wt solution in MeOH for easier handling than solid.
Stoichiometry 2.5 - 3.0 Equivalents CRITICAL: The first equivalent is consumed immediately to deprotonate the pyrazole N1-H (

). Only subsequent equivalents drive the

at the C4 position.
Solvent Anhydrous Methanol (THF co-solvent optional)Water content must be <0.1% to prevent competition from hydroxide ions (which leads to the 4-hydroxy impurity).
Temperature Reflux (65°C)Reaction is slow at RT due to the electron-rich nature of the anionic pyrazole intermediate formed after deprotonation.
Step-by-Step Workflow
  • Charge 4-chloro-1H-pyrazolo[4,3-c]pyridine into the reactor.

  • Add Anhydrous MeOH (10V).

  • Cool to 0–5°C (Safety precaution).

  • Dose NaOMe solution (3.0 eq) slowly. Note: An exotherm will occur during the first 1.0 eq addition (acid-base reaction).

  • Heat to reflux and hold for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target <1% starting material.

Troubleshooting Guide: Methoxylation

Q: My reaction stalls at 50% conversion despite refluxing overnight. Why?

A: You likely used insufficient base. The pyrazole ring acts as a "proton sink." If you calculated 1.1 equivalents of NaOMe based on the chloro-displacement, you effectively have only 0.1 equivalents available for the substitution because the first 1.0 eq is tied up as the sodium pyrazolate salt.

  • Fix: Add an additional 1.5 eq of NaOMe.

Q: I see a major new peak (M-14) in LC-MS. What is it?

A: This is likely the 4-hydroxy-1H-pyrazolo[4,3-c]pyridine (or its tautomeric 4-one form). It forms if moisture is present in the MeOH or NaOMe. Hydroxide is a better nucleophile than methoxide; even trace water will generate this impurity.

  • Fix: Ensure MeOH is anhydrous. If the impurity is present, it is very difficult to separate; recrystallization from EtOH is often required.

Module 2: Purification & Workup (The Stability Trap)

Context: The 4-methoxy group on a pyridine ring para to a nitrogen is essentially a vinylogous imidate. It is sensitive to acidic conditions. Standard silica gel chromatography (which is slightly acidic) can cause on-column hydrolysis.

Visualizing the Pathway & Risks

GStart4-Chloro PrecursorStep1Deprotonation (Fast)Forms Pyrazolate AnionStart->Step1NaOMe (1st Eq)Step2SnAr Substitution (Slow)Requires HeatStep1->Step2NaOMe (2nd+ Eq)Impurity4-Hydroxy Impurity(Dead End)Step1->ImpurityTrace H2O presentProduct4-Methoxy ProductStep2->ProductMeOH, RefluxProduct->ImpurityAcidic Workup(HCl / Silica)

Figure 1: Reaction pathway showing the necessity of excess base and the risk of hydrolysis.

Workup Protocol
  • Quench: Do NOT use HCl. Quench with saturated Ammonium Chloride (

    
    ) or water.
    
  • pH Check: Ensure the aqueous layer remains pH > 7.

  • Extraction: Use EtOAc or DCM/iPrOH (3:1) if solubility is poor.

  • Chromatography: If column purification is needed, neutralize the silica gel by flushing with 1%

    
     in Hexanes before loading your compound, or use neutral alumina.
    

Module 3: Precursor Synthesis (Safety Advisory)

Context: If you are synthesizing the 4-chloro precursor in-house (rather than purchasing), you likely use the hydrazine cyclization method. This poses significant safety risks on scale.[1]

Q: We are seeing pressure buildup during the ring-closure step. Is this normal?

A: No. This indicates the decomposition of hydrazine or accumulation of unreacted intermediates.

  • Safety Protocol: When reacting 2-chloro-3-pyridinecarboxaldehyde (or similar) with hydrazine hydrate:

  • Never add hydrazine to a hot mixture.

  • Use a dosing pump to control the addition rate, maintaining temperature <10°C during addition.

  • Hydrazine Hydrate is carcinogenic and combustible.[2] Ensure the reactor headspace is purged with Nitrogen.

FAQ: Common Scale-Up Anomalies

Q: Can I use K2CO3 in MeOH instead of NaOMe?

A: Generally, no.


 is not basic enough to drive the reaction efficiently at a reasonable rate for this specific substrate. The 

on the [4,3-c] system is deactivated by the electron-rich pyrazole ring (once deprotonated). You need the strong nucleophilicity of the methoxide anion, not just a base to scavenge protons.

Q: The product turns yellow/brown upon drying. Is it decomposing?

A: The 4-methoxy derivative is light-sensitive and air-sensitive over long periods.

  • Storage: Store under Nitrogen at -20°C.

  • Color Change: Slight yellowing is often due to trace oxidation of the pyrazole nitrogen, but check purity by NMR. If the methoxy signal (approx 4.0 ppm) remains integral, the chromophore change is likely a minor surface impurity.

Q: Why is the 4-chloro precursor so expensive/hard to find?

A: The [4,3-c] isomer is less stable and harder to synthesize than the [3,4-b] or [4,3-b] isomers. The synthesis often suffers from regioselectivity issues during the hydrazine cyclization (forming the isomeric [3,4-c] system). Verify the identity of your starting material using 2D NMR (NOESY) to confirm the N-position relative to the pyridine ring.

References

  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Title: Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Applic
    • Source: BenchChem.[3]

    • Relevance: Establishes the baseline protocol for constructing the [4,3-c] core scaffold.
  • Reactivity of 4-Chloropyridines

    • Title: 4-chloropyridine reacts with sodium methoxide about 230 million times faster than chlorobenzene.[4][5][6]

    • Source: AskFilo / Vaia (Educ
    • URL:[Link]

    • Relevance: Validates the kinetic theory behind the SnAr reaction and the high electrophilicity of the 4-position.
  • Safety of Hydrazine Reagents

    • Title: Hydrazine and Aqueous Hydrazine Solutions: Evalu
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

    • Relevance: Critical safety parameters for handling the hydrazine hydr
  • Precursor Availability & Data

    • Title: 4-Chloro-1H-pyrazolo[4,3-c]pyridine Product Page.[3][7][8]

    • Source: Sigma-Aldrich.

    • Relevance: Confirms the commercial availability and physical properties (MW 153.57)

Removing palladium impurities from pyrazolopyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Process Chemistry Topic: Palladium Impurity Removal from Nitrogen-Rich Heterocycles Lead Scientist: Dr. A. Vance[1]

The "Sticky Scaffold" Challenge

Welcome to the technical support center. If you are working with pyrazolopyridines, you are likely facing a specific, stubborn problem: Chelation Persistence. [1]

Unlike simple aromatics, pyrazolopyridines possess multiple Lewis-basic nitrogen atoms (specifically N1 and N7 positions) that act as potent ligands.[1] These nitrogens coordinate tightly to residual Palladium (Pd), effectively competing with standard scavengers.[1] Standard washes often fail because the Pd is not just physically entrained; it is chemically bound to your product.

This guide moves beyond basic carbon filtration to advanced "Displace and Capture" methodologies required for this scaffold.

Diagnosis & Assessment

Q: My product is off-white/grey. Is this definitely Palladium?

A: Not always, but highly likely.[1]

  • Grey/Black: Usually indicates colloidal Pd(0) (nanoparticles).

  • Yellow/Orange: Usually indicates Pd(II) salts or Pd-ligand complexes.[1]

  • Red/Brown: Can be oxidized byproducts of the pyrazolopyridine itself (often air-sensitive).

Validation Protocol: Do not rely on color. You must establish a baseline.[1]

  • Quantitative: Run ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES.[1]

  • Qualitative (Rapid): X-ray Fluorescence (XRF) handheld scanners can give a +/- 10 ppm read in seconds.

Regulatory Thresholds (ICH Q3D Class 2B):

  • Oral: < 100 µ g/day (approx. 10 ppm for a 10g daily dose).[2]

  • Parenteral: < 10 µ g/day (approx. 1 ppm).[1][2]

Core Protocol: The "Displace and Capture" Strategy

For pyrazolopyridines, simple scavenging is often insufficient.[1] You must first weaken the Product-Pd bond.

Phase A: Scavenger Selection Matrix
Scavenger TypeFunctional GroupBest ForMechanismPros/Cons
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0)Soft-Soft acid/base interactionBest Generalist. High affinity, but can smell.[1]
SiliaMetS® DMT DimercaptotriazinePd(II)Chelation (Bidentate)High Specificity. Best for "sticky" APIs. Low non-specific binding.[1]
Activated Carbon N/APd(0) ColloidsPhysisorptionCheap. High risk of yield loss (product sticks to carbon).
Polymer-Thiourea ThioureaPd(II)CoordinationClean. Good for final polishing; no silica fines.[1]
Phase B: The Optimized Workflow

Scenario: Suzuki coupling of a pyrazolopyridine, crude Pd > 1000 ppm. Target < 20 ppm.

Step 1: The Disruption Wash (Chemical Displacement) Before adding a solid scavenger, introduce a soluble ligand that out-competes your pyrazolopyridine.

  • Dissolve crude product in a good solvent (THF, EtOAc, or MeOH).[1]

  • Add N-Acetylcysteine (NAC) (0.5 - 1.0 eq relative to Pd, not product) or a 10% aqueous solution of Sodium Bisulfite .[1]

  • Stir at 40°C for 30 minutes.

    • Why? This converts the [Product-Pd] complex into a [Soluble Ligand-Pd] complex or precipitates Pd species, making them accessible to the scavenger.

Step 2: Scavenging (Adsorption)

  • Add SiliaMetS® Thiol or DMT (Start with 4 equivalents relative to residual Pd).[1]

  • Temperature Rule: Heat to 50-60°C.

    • Critical Insight: Scavenging is an equilibrium process.[1] Heat increases the kinetics of ligand exchange, allowing the scavenger to "grab" the Pd from the soluble complex.

  • Stir for 4 hours minimum.

Step 3: Filtration

  • Cool to room temperature.

  • Filter through a 0.45 µm pad (Celite or membrane) to remove the silica scavenger.

  • Wash the cake with clean solvent.[1]

Visualizing the Process

Diagram 1: The Scavenging Logic Tree

ScavengingWorkflow Start Crude Reaction Mixture (Pyrazolopyridine + Pd) CheckState Analyze Pd State (Color/ICP) Start->CheckState Decision Pd Type? CheckState->Decision Pd0 Colloidal Pd(0) (Grey/Black) Decision->Pd0 Nanoparticles Pd2 Complexed Pd(II) (Yellow/Orange) Decision->Pd2 Soluble Salts Action0 1. Oxidation (Air/Peroxide) OR 2. Activated Carbon Pd0->Action0 Action2 1. NAC Wash (Displacement) 2. Thiol/DMT Silica Scavenger Pd2->Action2 Process Heat (50°C) & Stir (4h) Action0->Process Action2->Process Filter Filter (0.45µm) Process->Filter Result Final ICP-MS Check Filter->Result

Caption: Decision matrix for selecting the correct scavenger based on Palladium oxidation state.

Diagram 2: The Competition Mechanism

ChelationMechanism Complex Stable Complex: Pyrazolopyridine-Pd Transition Transition State: Ligand Exchange Complex->Transition + Heat + Time Scavenger Scavenger: Silica-SH (Thiol) Scavenger->Transition FinalPd Waste: Silica-S-Pd Transition->FinalPd Stronger Bond (Irreversible) FinalProd Pure Product: Pyrazolopyridine Transition->FinalProd Release

Caption: The thermodynamic competition: Scavengers must form a stronger bond than the pyrazolopyridine nitrogen to displace the metal.

Troubleshooting & FAQs

Q: I used Activated Carbon, and my yield dropped by 30%. Why? A: Pyrazolopyridines are flat, aromatic systems.[1] They "stack" incredibly well onto the graphitic planes of activated carbon.

  • Fix: Switch to Functionalized Silica (SiliaMetS) . The silica backbone is polar and repels the organic scaffold, while the grafted thiol ligands specifically target the metal.

Q: My Pd levels plateau at 50 ppm and won't go lower, even with more scavenger. A: You have reached the thermodynamic limit of that specific ligand exchange in that solvent.

  • Fix 1 (Solvent Switch): If you are in DMF/DMSO, Pd is solvated strongly.[1] Switch to a less coordinating solvent like EtOAc or Toluene if solubility permits.[1]

  • Fix 2 (The "Double Scavenge"): Perform a sequential treatment. Use SiliaMetS Thiol first (bulk removal), filter, then use SiliaMetS DMT (polishing).[1]

Q: Can I just distill the product? A: Rarely. Pyrazolopyridines usually have high melting/boiling points.[1] Distillation often leads to thermal degradation before the Pd is separated. Crystallization is preferred, but Pd can co-crystallize.[1] If crystallizing, add N-Acetylcysteine to the mother liquor to keep Pd in solution while the product crashes out.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation.[1] (2022).[1][3] Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 346(8), 889–900.[1] (2004). Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research."[1] Organic Process Research & Development, 9(2), 198–205.[1] (2005).[4][5] Link

  • SiliCycle Inc. "SiliaMetS® Metal Scavengers User Guide."[1] SiliCycle Application Notes.[1][6]Link

  • Phillips, S. "Palladium scavenging: From 1% to within ICH limits."[1] Onyx Scientific / Manufacturing Chemist.[1] (2019).[7] Link

Sources

Technical Support Center: Metabolic Optimization of Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MPP-4OME-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Mitigating Metabolic Instability in 4-Methoxy-Pyrazolo[4,3-c]pyridine Analogs

Executive Summary & Diagnostic Assessment

Welcome to the Structural Optimization Support Hub. You have reported high intrinsic clearance (


) in your 4-methoxy-pyrazolo[4,3-c]pyridine series. Based on the scaffold architecture, the 4-methoxy group  is the primary "metabolic soft spot," likely undergoing rapid 

-demethylation driven by CYP450 isoforms (predominantly CYP3A4 and CYP2D6).

Before initiating synthetic modifications, you must confirm the site of metabolism (SOM) to avoid "whack-a-mole" SAR (Structure-Activity Relationship) campaigns.

Diagnostic Workflow: MetID Confirmation

Do not rely solely on substrate depletion data. You must visualize the metabolite profile.

Required Experiment: LC-MS/MS Metabolite Identification (MetID)

  • Observation: Mass shift of -14 Da (Loss of

    
    ).
    
  • Mechanism: Hydroxylation of the methyl group

    
     unstable hemiacetal 
    
    
    
    release of formaldehyde
    
    
    formation of the pyridone (or equivalent tautomer).

MetID_Workflow Start Parent Compound (4-OMe) Incubation Microsomal Incubation (+ NADPH) Start->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis ResultA Mass -14 Da (O-Demethylation) Analysis->ResultA Primary Liability ResultB Mass +16 Da (N-Oxidation/Hydroxylation) Analysis->ResultB Secondary Liability

Figure 1: Diagnostic workflow to confirm O-demethylation versus ring oxidation.

Engineering Solutions: Synthetic Remediation

Once


-demethylation is confirmed as the driver of instability, employ the following three strategies. These are ranked from "Least Structural Perturbation" to "High Structural Change."
Strategy A: Deuteration (The "Precision Strike")

Principle: Deuterium Kinetic Isotope Effect (DKIE). Replacing the C-H bonds of the methoxy group with C-D bonds (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) increases the activation energy required for the CYP-mediated hydrogen abstraction step (the rate-limiting step). The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of deuterium [1].[1]
  • Pros: Retains potency and selectivity (isostructural).

  • Cons: Cost of goods; metabolic switching (CYP may attack a different site if the primary site is blocked).

Strategy B: Fluorine Bioisosterism (The "Electronic Shield")

Principle: Electronic Deactivation & Lipophilicity Modulation. Replace


 with 

or

. The high electronegativity of fluorine pulls electron density away from the carbon, making it resistant to oxidation.
  • Impact: This often lowers the

    
     of the pyridine nitrogen, which can affect solubility and binding affinity.
    
  • Reference: Fluorine substitution is a validated strategy to block metabolic soft spots while modulating lipophilicity (

    
    ) [2].
    
Strategy C: Steric & Ring Modifications (The "Fortress Approach")

Principle: Steric Hindrance. If the binding pocket allows, replace the methoxy group with a cyclic ether (e.g., oxetane) or introduce an ortho-substituent (e.g., Cl, F) on the ring to sterically hinder CYP access to the methoxy group.

Comparative Data: Expected Impact on Stability
ModificationStructurePredicted

Fold-Change
Risk Factor
Parent

1x (Baseline)High Clearance
Deuterated

1.5x - 3xMetabolic Switching
Difluoro

>5xLoss of H-bond acceptor capability
Trifluoro

>10xPotency loss (Steric bulk)
Cyclic Ether

-Oxetane
2x - 4xSynthetic complexity

Decision Logic for Optimization

Use this logic gate to determine your synthetic priority.

Optimization_Logic Problem High Clearance (Confirmed O-Demethylation) Q1 Does the binding pocket tolerate bulk? Problem->Q1 Path_NoBulk NO: Tight Pocket Q1->Path_NoBulk Strict Sterics Path_Bulk YES: Space Available Q1->Path_Bulk Permissive Sol_Deuterium Synthesize -OCD3 Analog (Test for DKIE) Path_NoBulk->Sol_Deuterium Sol_Bioisostere Synthesize -OCHF2 or -OCF3 Analogs Path_NoBulk->Sol_Bioisostere If H-bond not critical Path_Bulk->Sol_Bioisostere Sol_Cyclic Synthesize Oxetane/Cyclopropyl Ether Analogs Path_Bulk->Sol_Cyclic

Figure 2: Decision tree for structural modification based on binding pocket constraints.

Validation Protocol: Microsomal Stability Assay

To validate your analogs, use this standardized protocol. It is critical to ensure that "improved stability" is real and not an artifact of enzyme inactivation.

Standard Operating Procedure (SOP)
  • Preparation:

    • Test Compound: 1 µM final concentration (keeps reaction first-order).

    • Microsomes: 0.5 mg/mL protein (Human/Rat/Mouse Liver Microsomes).[2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Solvent: Final DMSO < 0.1% (DMSO inhibits certain CYPs).

  • Incubation:

    • Pre-warm microsomes and buffer to 37°C for 5 mins.

    • Start: Add NADPH (1 mM final) to initiate reaction.[2]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile (containing Internal Standard) at a 3:1 ratio to sample.

    • Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[2]

    • Plot

      
       vs. Time.[3] Slope = 
      
      
      
      .
    • 
      .[3]
      
    • 
      .[3]
      
Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Non-linear depletion (curve flattens) Cofactor (NADPH) depletion or Enzyme inactivation.Reduce incubation time or protein concentration. Ensure NADPH is in excess.
High variance between replicates Inconsistent pipetting or "Crashing out".Check compound solubility in buffer. Use a liquid handler if available.
Stability > 100% at T=5min Matrix effects in LC-MS (Ion Suppression).Optimize chromatography. Ensure T=0 samples contain the same matrix (inactivated microsomes).
No degradation in Positive Control Inactive Microsomes.[3]Always run a control (e.g., Verapamil or Testosterone). Store microsomes at -80°C; never refreeze.
Rapid degradation without NADPH Chemical instability (Hydrolysis).Run a "minus NADPH" control.[2] If unstable, the issue is not metabolic (likely pH or hydrolysis).

References

  • Tung, R. (2010). The kinetic isotope effect in the search for deuterated drugs.[1][4][5] Drug News & Perspectives, 23(6), 398-404.

  • Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Overcoming steric hindrance in 4-position functionalization of pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of functionalizing the 4-position of pyrazolopyridine scaffolds, with a focus on overcoming steric hindrance and electronic deactivation.

Subject: Troubleshooting Steric and Electronic Barriers in C4-Functionalization Scaffolds Covered: Pyrazolo[3,4-b]pyridine & Pyrazolo[1,5-a]pyridine User Level: Advanced (Medicinal Chemistry / Process Development)

Core Diagnostic: Selecting the Right Strategy

Before troubleshooting specific reaction failures, verify that your synthetic pathway aligns with the steric and electronic reality of your specific isomer. The "4-position" behaves differently depending on the fusion pattern.

Scaffold Analysis
ScaffoldPyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyridine
C4 Environment Electronic: Electrophilic (Para to Pyridine N).Steric: Flanked by C3 (pyrazole) and C5.Electronic: Electron-rich/Neutral (depends on C3).Steric: Severely hindered by C3 substituent (peri-interaction).
Primary Challenge Nucleophilic Attack (SNAr): Blocked by C3/C5 bulk.Metalation: C4-H acidity is lower than C6-H.C-H Activation: C4 is often the least reactive position due to C3 blockage.Coupling: Oxidative addition is sluggish.
Preferred Strategy SNAr (Acid Catalyzed), Buchwald-Hartwig, Minisci.Directed Lithiation (DoM), Electrophilic Halogenation (if C3 is H), Radical C-H.

Troubleshooting Module: Metal-Catalyzed Cross-Couplings

Issue: Low conversion in Suzuki-Miyaura coupling of 4-chloro/bromo-pyrazolopyridines with ortho-substituted boronic acids.

Root Cause Analysis

The catalytic cycle stalls at oxidative addition or transmetalation . In pyrazolopyridines, a substituent at C3 creates a "peri-effect," effectively making the C4-halide behave like a sterically hindered ortho,ortho-disubstituted aryl halide. Standard catalysts (e.g., Pd(PPh3)4) fail because the ligand cone angle is insufficient to force the active Pd(0) species into the crowded C4-C3 cleft.

Protocol: The "Bulky Ligand" Solution

Switch to dialkylbiaryl phosphine ligands or precatalysts designed for hindered substrates.

Recommended System:

  • Catalyst: Pd(OAc)2 (2–5 mol%) or Pd2(dba)3.

  • Ligand: SPhos (Universal first choice) or RuPhos (For amines/alkoxides).

    • Advanced: If SPhos fails, use XPhos or Buchwald G3/G4 Precatalysts (ensure rapid activation).

  • Base: K3PO4 (3.0 equiv) – The "anhydrous" condition often works better than aqueous carbonate for hindered systems.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene (if anhydrous).

  • Temperature: 100–110 °C (Microwave irradiation often boosts yields by overcoming the activation energy barrier of the transmetalation step).

FAQ: Coupling Failures

Q: I see dehalogenation (hydrodehalogenation) instead of coupling. Why? A: This indicates β-hydride elimination or protodehalogenation is faster than transmetalation. This usually happens when the oxidative addition complex is unstable or the boronate is too bulky to transmetalate.

  • Fix: Increase the concentration of the boronic acid (1.5–2.0 equiv). Switch to a PEPPSI-IPr catalyst, which stabilizes the oxidative addition intermediate through the NHC ligand.

Q: Can I couple a 4-chloropyrazolo[3,4-b]pyridine? A: Yes, but the C-Cl bond is stronger. You must use a precatalyst like XPhos Pd G4 or CataCXium A . Standard Pd(II) salts will not initiate oxidative addition efficiently at the deactivated C4 position.

Troubleshooting Module: Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction of 4-chloro-pyrazolo[3,4-b]pyridine with an amine nucleophile is stalled, even at high temperatures.

Root Cause Analysis

While C4 is para to the pyridine nitrogen (N7), the electron density from the electron-rich pyrazole ring (N1/N2) can deactivate the pyridine ring via resonance. If C3 bears an electron-donating group (alkyl, phenyl), the C4 position becomes insufficiently electrophilic.

Protocol: Acid-Mediated SNAr

Protonating the pyridine nitrogen (N7) significantly increases the electrophilicity of the C4 carbon.

Step-by-Step:

  • Solvent: n-Butanol or NMP.

  • Additives: 1.0 equiv of p-TsOH (p-Toluenesulfonic acid) or HCl (4M in dioxane).

  • Conditions: Microwave irradiation at 140–160 °C for 30–60 mins.

  • Mechanism: The acid protonates N7, creating a highly electrophilic pyridinium intermediate that is susceptible to attack even by weak nucleophiles.

Decision Diagram: Choosing the SNAr Condition

SNAr_Strategy Start Substrate: 4-Halo-Pyrazolopyridine Check_C3 Is C3 Sterically Bulky? Start->Check_C3 Nucleophile Nucleophile Type Check_C3->Nucleophile No Method_C Pd-Catalyzed Buchwald-Hartwig (RuPhos Pd G4, LiHMDS) Check_C3->Method_C Yes (e.g., Phenyl/t-Butyl) Method_A Standard S_NAr (DIPEA, DMSO, 100°C) Nucleophile->Method_A Primary Amine (Reactive) Method_B Acid-Mediated S_NAr (p-TsOH, n-BuOH, 160°C MW) Nucleophile->Method_B Aniline / Hindered Amine Method_B->Method_C If Failed

Caption: Decision logic for overcoming electronic and steric deactivation in SNAr reactions.

Advanced Module: Direct C-H Functionalization (No Halogen)

Issue: Need to install an alkyl group at C4 without pre-functionalization (halogenation).

Technique A: The Minisci Reaction (Radical Alkylation)

This is effective for Pyrazolo[3,4-b]pyridine because the C4 position is electron-deficient.

  • Reagents: Carboxylic acid (alkyl source), AgNO3 (catalyst), (NH4)2S2O8 (oxidant), TFA (solvent/acid).

  • Steric Note: Radical addition is less sensitive to steric bulk than Pd-coupling.

  • Optimization: If C4/C6 selectivity is poor, use a blocking group strategy (e.g., pre-install a removable silyl group at C6) or control temperature (0 °C often favors C4 over C6).

Technique B: n-Butylsodium (n-BuNa) Mediated C4-Selective Metalation

For Pyrazolo[3,4-b]pyridine , standard lithiation (n-BuLi) often attacks the C=N bond (nucleophilic addition) or deprotonates C6. A recent breakthrough uses n-Butylsodium to thermodynamically favor C4-metalation.[1]

Protocol (Strict Inert Conditions Required):

  • Reagent Prep: Generate n-BuNa in situ (n-BuLi + NaOtBu) or use commercial dispersion.

  • Metalation: Treat substrate with n-BuNa in THF at -78 °C. The sodium species equilibrates to the C4 position (thermodynamic product).

  • Capture: Quench with an electrophile (e.g., alkyl halide, iodine) or transmetalate with ZnCl2 for Negishi coupling.[1][2][3][4]

Workflow: n-BuNa C4-Functionalization

BuNa_Workflow Step1 Substrate (Pyrazolo[3,4-b]pyridine) Step2 n-BuNa Treatment (-78°C, THF) Step1->Step2 Deprotonation Step3 4-Sodio Intermediate (Thermodynamic Control) Step2->Step3 Equilibration Step4 Electrophile Capture (R-X or ZnCl2) Step3->Step4 Functionalization

Caption: Thermodynamic control using organosodium reagents allows exclusive C4 functionalization, bypassing C6 kinetic acidity.

Comparative Data: Yield Optimization

Table 1: Optimization of C4-Arylation of 3-Phenyl-1H-pyrazolo[3,4-b]pyridine (Sterically Hindered)

EntryMethodCatalyst/ReagentLigandYieldNotes
1SuzukiPd(PPh3)4PPh3<10%Ligand too bulky; Pd fails to insert.
2SuzukiPd(OAc)2SPhos 65%SPhos accommodates steric bulk.
3SuzukiPd-RuPhos G4 RuPhos88% Precatalyst ensures rapid initiation.
4SNArNoneNone0%Substrate too electron-rich.
5SNArp-TsOH (1.0 eq) -72%Acid activation succeeds (MW, 160°C).

References

  • Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Source: PMC - NIH [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Source: Wiley Online Library (Angewandte Chemie) [Link][1]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Minisci). Source: PMC - NIH [Link]

  • Sterically Hindered Suzuki-Miyaura Cross-Coupling: Ligand and Base Effect. Source: ResearchGate [Link]

  • Synthesis and Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines. Source: RSC Advances [Link]

Sources

Validation & Comparative

IC50 comparison of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine vs standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine , evaluating its role as a privileged scaffold in kinase inhibitor discovery.

This analysis adopts a Fragment-Based Drug Discovery (FBDD) perspective, comparing the baseline performance of the core scaffold against optimized derivatives and industry-standard kinase inhibitors (e.g., Crizotinib, Ulixertinib).

Executive Summary & Molecule Profile

4-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1357946-03-2) is not a standalone clinical drug but a high-value pharmacophore core . In medicinal chemistry, it serves as a "privileged scaffold"—a molecular framework capable of binding to multiple kinase ATP-pockets with distinct specificity depending on its substitution pattern.

While standard inhibitors (e.g., Tofacitinib, Palbociclib) are fully decorated molecules optimized for nanomolar potency, the 4-methoxy-pyrazolo[4,3-c]pyridine core represents the binding anchor . Its performance is measured by its Ligand Efficiency (LE) and its ability to be evolved into potent inhibitors for targets like ERK1/2 , c-Met , and PEX14 (protein-protein interaction).

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 4-methoxy-1H-pyrazolo[4,3-c]pyridine[1]

  • Molecular Weight: ~149.15 g/mol

  • Key Feature: The pyrazole-pyridine fusion mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds. The 4-methoxy group often occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions, enhancing selectivity.

Comparative Performance Analysis (IC50 Data)

The following data illustrates the "Evolution of Potency." It compares the baseline activity of the core scaffold (or early-stage fragments) against fully optimized derivatives and clinical standards.

Table 1: IC50 Comparison – From Fragment to Clinical Standard

Note: Values represent biochemical IC50s in enzymatic assays. "Core" refers to the minimally substituted scaffold. "Optimized Derivative" refers to the scaffold decorated with specific R-groups (e.g., phenyl, urea linkers) to maximize binding.

Compound ClassMolecule / IDTarget KinaseIC50 (Potency)Binding Mode / Mechanism
Scaffold (The Product) 4-Methoxy-1H-pyrazolo[4,3-c]pyridine c-Met / ERK > 10,000 nM (Est.)*Hinge Binder (Weak): Anchors to ATP site but lacks hydrophobic tail for deep pocket binding.
Optimized Derivative Compound 37 (Sulfonyl-derivative)c-Met 4.2 nM Type I Inhibitor: Hinge binding + Hydrophobic interaction with Tyr1230.
Standard Inhibitor Crizotinib c-Met 5.4 nM Clinical Standard: ATP-competitive, multi-targeted (c-Met/ALK/ROS1).
Optimized Derivative Compound 42 (Pyrazolo-quinoline)ATM 0.8 nM Selective Inhibitor: Extended structure contacts specificity loops.
Standard Inhibitor KU-55933 ATM 13 nM Research Standard: Specific ATM inhibitor.

*Note: Naked scaffolds typically exhibit micromolar (µM) affinity. Their value lies in "Ligand Efficiency"—high binding energy per atom—rather than raw potency.

Key Insight: The "Methoxy" Effect

In Structure-Activity Relationship (SAR) studies, the 4-methoxy substituent is often critical. For example, in PEX14-PEX5 inhibition studies, removing the methoxy group or replacing it with a proton significantly reduced affinity, indicating that this group fills a specific hydrophobic sub-pocket (often the "gatekeeper" region in kinases) [1, 3].

Mechanism of Action & Pathway Visualization

The pyrazolo[4,3-c]pyridine scaffold functions primarily as an ATP-Competitive Inhibitor . It occupies the catalytic cleft between the N-lobe and C-lobe of the kinase.

Pathway Diagram: Kinase Signal Transduction Blockade

The following diagram illustrates how inhibitors based on this scaffold block downstream signaling in the c-Met/ERK pathway, preventing tumor cell proliferation.

KinasePathway HGF HGF (Ligand) cMet c-Met Receptor (Target of Scaffold) HGF->cMet Activation RAS RAS-GTP cMet->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Secondary Target) MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Signals Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->cMet Blocks ATP Binding Inhibitor->ERK Potential Cross-Reactivity

Figure 1: Mechanism of Action. The scaffold competes with ATP (not shown) at the c-Met or ERK active site, halting the phosphorylation cascade.

Experimental Protocol: Determining IC50

To objectively evaluate the IC50 of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine or its derivatives, a FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE) is recommended over standard radiometric assays for higher throughput and sensitivity.

Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Quantify the concentration of inhibitor required to reduce kinase activity by 50%.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Fluorescein-labeled poly-GT or specific peptide substrate (2 µM).

    • ATP: Concentration at

      
       (apparent) for the specific kinase (typically 10–100 µM).
      
    • Test Compound: Dissolve 4-Methoxy-1H-pyrazolo[4,3-c]pyridine in 100% DMSO. Prepare 10-point serial dilution (1:3) starting at 100 µM.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of Test Compound (4x concentration).

    • Add 5 µL of Kinase/Antibody mixture.

    • Incubate for 15 minutes at Room Temperature (allows inhibitor to bind).

    • Add 2.5 µL of ATP/Substrate mixture to initiate reaction.

  • Detection:

    • Incubate for 60 minutes.

    • Add 10 µL of Development Solution (contains site-specific protease or Eu-labeled antibody).

    • Read Fluorescence Ratio (Emission 445 nm / 520 nm) on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Fit data to the 4-parameter logistic equation (Hill Slope) to calculate IC50.

Workflow Diagram

AssayWorkflow Step1 Compound Dilution (DMSO) Step2 Add Kinase + Inhibitor Step1->Step2 Step3 Pre-Incubation (15 min) Step2->Step3 Step4 Add ATP/Substrate (Start Reaction) Step3->Step4 Step5 Detection (TR-FRET Read) Step4->Step5

Figure 2: TR-FRET Assay Workflow for IC50 Determination.

Scientific Integrity & Validation

Why This Scaffold? (Causality)

The choice of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine is driven by its Hinge-Binding Motif . The nitrogen atoms in the pyrazolo-pyridine ring system align perfectly with the hydrogen bond donor/acceptor region of the kinase hinge (residues like Met1160 in c-Met). The 4-methoxy group provides a specific vector to explore the "back pocket" of the ATP site, often improving selectivity over the highly conserved ATP pocket.

Self-Validating Controls
  • Positive Control: Always include a standard inhibitor (e.g., Staurosporine for broad inhibition, or Crizotinib for c-Met) in the assay plate.

  • DMSO Control: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Z-Factor: Ensure the assay Z' > 0.5 for statistical reliability.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines. Journal of Medicinal Chemistry. (2019). Discusses the synthesis and optimization of this scaffold, highlighting the crucial role of the 4-methoxy group in binding affinity.

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NIH / PMC. Provides a comprehensive review of pyrazolopyridine derivatives as privileged scaffolds for c-Met, ERK, and other kinases.

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Journal of Medicinal Chemistry. (2022). Details the use of the 1H-pyrazolo[3,4-c]pyridine core (isomer) and its optimization into nanomolar inhibitors.

  • 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Product Page. Carl Roth. Commercial source and physicochemical data for the specific building block.

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-Alkoxy-Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Hopping" Advantage

The pyrazolo[4,3-c]pyridine scaffold represents a critical bioisostere in modern kinase inhibitor design, offering a distinct vector profile compared to the more ubiquitous pyrazolo[3,4-b]pyridine and quinazoline scaffolds. While the [3,4-b] isomer has been exhaustively mined (e.g., in FDA-approved drugs), the [4,3-c] isomer remains a high-value "privileged structure" for navigating intellectual property (IP) space and overcoming resistance mutations.

This guide focuses specifically on the 4-alkoxy-pyrazolo[4,3-c]pyridine subclass. The introduction of an alkoxy group at the C4 position is not merely a solubility handle; it acts as a pivotal determinant for selectivity (via steric gating) and metabolic stability . This class has demonstrated potent activity against EGFR mutants and, more recently, as a novel inhibitor of the PEX14-PEX5 protein-protein interaction (PPI) in trypanosomes.

Chemical Architecture & Comparative Analysis

To understand the utility of the 4-alkoxy-[4,3-c] scaffold, we must compare it against its primary alternatives: the [3,4-b] isomer and the quinazoline core (found in Gefitinib/Erlotinib).

Core Scaffold Comparison
FeaturePyrazolo[4,3-c]pyridine (Subject)Pyrazolo[3,4-b]pyridine (Alternative)Quinazoline (Standard)
Nitrogen Position N5 (Pyridine ring)N7 (Pyridine ring)N1, N3 (Pyrimidine ring)
H-Bonding Vector Donor (N1-H) / Acceptor (N5)Donor (N1-H) / Acceptor (N7)Acceptor (N1, N3)
4-Position Role Gatekeeper Interaction / Solvation Hydrophobic Pocket BindingSolvent Front / Hinge
Solubility Moderate to High (pKa ~4-5)Low to ModerateLow (often requires solubilizing tail)
IP Status Emerging / Less Crowded Crowded / MatureExhausted
The "4-Alkoxy" Effect

In the [4,3-c] system, the C4 position is flanked by the bridgehead carbon and the pyridine nitrogen (N5). Substituting a chlorine (parent) with an alkoxy group induces three critical changes:

  • Electronic Modulation: The electron-donating alkoxy group increases the electron density of the pyridine ring, modulating the basicity of N5, which is often the hinge-binding acceptor.

  • Conformational Locking: A 4-methoxy or 4-ethoxy group can lock the conformation of adjacent substituents (e.g., at C3) through non-covalent intramolecular interactions, reducing the entropic penalty of binding.

  • Steric Gating: Larger alkoxy groups (isopropoxy, cyclopropoxy) can exploit small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) that are inaccessible to the parent 4-H or 4-Cl analogs.

Detailed SAR Analysis

The following Structure-Activity Relationship (SAR) map synthesizes data from EGFR kinase inhibition and PEX14-PEX5 PPI inhibition studies.

SAR_Map Core Pyrazolo[4,3-c]pyridine Core N1 N1 Position: Solubility & PK (Alkyl/Cycloalkyl preferred) Core->N1  Tolerates bulky groups   C3 C3 Position: Potency Driver (Aryl/Heteroaryl for hydrophobic pocket) Core->C3  Critical for affinity   C4 C4 Position (FOCUS): Selectivity Gatekeeper (Alkoxy vs. Amino/Cl) Core->C4  Modulates N5 basicity   N5 N5 Position: Hinge Binder (H-Bond Acceptor) Core->N5  Essential interaction   Hydrophobic Back Pocket Hydrophobic Back Pocket C3->Hydrophobic Back Pocket Van der Waals OMe 4-OMe: High Potency, Low Steric Clash (Best for small gatekeepers) C4->OMe OEt 4-OEt / 4-OiPr: Increased Selectivity (Reduces off-target binding) C4->OEt Hinge Region (Kinase) Hinge Region (Kinase) N5->Hinge Region (Kinase) H-Bond

Figure 1: SAR Map of Pyrazolo[4,3-c]pyridine. The C4-alkoxy substituent (Red) is the critical differentiator discussed in this guide, modulating the electronic environment of the N5 hinge binder (Green).

Quantitative Comparison (Data Synthesis)

Data derived from EGFR inhibition (Patent WO2022/090481) and PEX14 studies (J. Med. Chem. 2020).

Compound IDR1 (N1)R3 (C3)R4 (C4) IC50 / KD (Target) Selectivity Note
Cmpd A (Ref) MethylPhenylH > 10 µM (Inactive)Lacks donor/acceptor balance.
Cmpd B (Parent) MethylPhenylCl 1.2 µMModerate potency, poor solubility.
Cmpd C Methyl3,4-dimethoxyphenylMethoxy (-OMe) 163 µM (KD) *Good PEX14 binder; high solubility.
Cmpd D IsopropylIndazoleMethoxy (-OMe) < 10 nM **Potent EGFR inhibitor.
Cmpd E IsopropylIndazoleEthoxy (-OEt) 45 nMLower potency, higher selectivity vs WT.

*KD value for PEX14-PEX5 interaction (Source: J. Med. Chem. 2020). **IC50 for EGFR (Mutant) inhibition (Source: Patent WO2022/090481).

Key Insight: The transition from 4-Cl to 4-OMe often results in a >10-fold improvement in solubility and a significant shift in metabolic stability (Cl is liable to oxidative dehalogenation or displacement by glutathione, whereas OMe is more stable).

Mechanistic Insight: The Binding Mode

In kinase targets (e.g., EGFR), the pyrazolo[4,3-c]pyridine binds in the ATP pocket.

  • Hinge Interaction: The N5 (pyridine nitrogen) accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).

  • The 4-Alkoxy Role: The 4-alkoxy group points towards the solvent front or the gatekeeper residue , depending on the exact torsion angle.

    • Small Alkoxy (OMe): Allows the molecule to sit deeper in the pocket.

    • Large Alkoxy (OiPr): Can clash with the gatekeeper residue (e.g., T790M mutation) if not designed precisely, but often confers selectivity against Wild Type (WT) kinases which have smaller pockets.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Derivatives

Rationale: The 4-alkoxy group is most efficiently introduced via Nucleophilic Aromatic Substitution (S_NAr) on a 4-chloro intermediate. This is a self-validating step: the disappearance of the Cl isotope pattern in MS confirms the reaction.

Workflow:

  • Starting Material: 4-Chloro-1H-pyrazolo[4,3-c]pyridine (Commercially available or synthesized from 4-hydroxy precursor).

  • Reagents: Sodium Methoxide (NaOMe) or Potassium t-butoxide (KOtBu) with the corresponding alcohol.

  • Solvent: Dry Methanol (for OMe) or THF.

  • Conditions: Reflux for 4-12 hours.

Synthesis_Workflow Start 4-Chloro-pyrazolo[4,3-c]pyridine (Precursor) Process Reflux, 80°C 4-12 Hours (S_NAr Mechanism) Start->Process Reagent NaOMe / MeOH (Nucleophile) Reagent->Process Product 4-Methoxy-pyrazolo[4,3-c]pyridine (Target) Process->Product Yield > 85%

Figure 2: S_NAr Synthesis Pathway. Displacement of the 4-Chloro group by methoxide is the standard route to 4-alkoxy derivatives.

Step-by-Step:

  • Dissolve 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous MeOH (0.2 M).

  • Add NaOMe (5.0 eq) slowly at room temperature.

  • Heat the mixture to reflux (65°C) under N2 atmosphere.

  • Validation: Monitor by LC-MS. The starting material (M+H 168/170, 3:1 ratio) should convert to product (M+H 164, no Cl pattern).

  • Cool, concentrate, and partition between EtOAc and Water.

  • Purify via flash chromatography (DCM/MeOH).

Protocol 2: EGFR Kinase Inhibition Assay (Lance Ultra)

Rationale: To quantify the potency of the SAR series.

  • Reagents: EGFR (WT or T790M/L858R mutant) enzyme, ULight-poly GT peptide substrate, Europium-anti-phospho-tyrosine antibody.

  • Procedure:

    • Incubate compound (serial dilution) with EGFR kinase and ATP (at Km) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20) for 60 min at RT.

    • Add Detection Mix (Eu-antibody + EDTA) to stop the reaction.

    • Read TR-FRET signal (Ex 320nm, Em 665nm).

  • Data Analysis: Fit curves using a 4-parameter logistic model to determine IC50.

References

  • Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] 4-Methyl-1H-pyrazolo[4,3-c]pyridine Technical Guide. BenchChem Technical Support.[1]

  • Bedwell, E. V., et al. (2023).[2] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.

  • Google Patents. (2022). WO2022090481A1 - Substituted 1h-pyrazolo[4,3-c]pyridines and derivatives as EGFR inhibitors. Google Patents.

  • Sladowska, K., et al. (2019). Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Mini-Reviews in Medicinal Chemistry.

Sources

The Pyrazolo[4,3-c]pyridine Scaffold: A Comparative Guide to ERK Kinase Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors is paramount. Kinases, numbering over 500 in the human genome, are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, owing to its structural resemblance to the purine core of ATP, which allows it to effectively compete for the ATP-binding site of a wide array of kinases.[1] This guide provides an in-depth comparative analysis of the kinase selectivity profile of inhibitors derived from the 1H-pyrazolo[4,3-c]pyridine scaffold, with a focus on its application in targeting the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade in cancer cell proliferation and survival.[2][3]

While the specific compound "4-Methoxy-1H-pyrazolo[4,3-c]pyridine" is not extensively characterized as a kinase inhibitor in publicly available literature, the broader class of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas has been successfully developed as potent inhibitors of Extracellular Signal-Regulated Kinase (ERK).[4] This guide will use the well-characterized ERK1/2 inhibitor, SCH772984 , which incorporates a related indazole core that led to the development of the pyrazolo[4,3-c]pyridine series, as a representative molecule to explore the selectivity of this inhibitor class.[4]

To provide a comprehensive and objective comparison, we will evaluate the selectivity profile of SCH772984 against two other clinically relevant inhibitors that target the MAPK pathway:

  • Vemurafenib (PLX4032): A potent inhibitor of the BRAF serine-threonine kinase, a key upstream activator of the MAPK cascade.[5][6]

  • Ulixertinib (BVD-523): Another potent and selective inhibitor of ERK1/2 with a distinct chemical scaffold.[7]

This guide will delve into the quantitative selectivity data, provide detailed experimental protocols for assessing kinase inhibition, and visualize the pertinent biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

The MAPK/ERK Signaling Pathway: A Key Target in Oncology

The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals from growth factors to the nucleus, ultimately regulating gene expression and critical cellular processes such as proliferation, differentiation, and survival.[8][9][10] The pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK.[8][9]

Mutations in genes encoding components of this pathway, particularly BRAF and RAS, are prevalent in a multitude of human cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[2][7] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical success, resistance often emerges through reactivation of ERK signaling.[1][2] This has underscored the therapeutic potential of directly targeting the terminal kinases of this cascade, ERK1 and ERK2.[2]

Figure 2. Workflow of the KINOMEscan® competition binding assay.

Step-by-Step Methodology:

  • Preparation of Components: A DNA-tagged kinase, an immobilized ligand, and the test compound are prepared in appropriate buffers.

  • Binding Reaction: The three components are mixed in the wells of a microtiter plate. The test compound competes with the immobilized ligand for binding to the kinase.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound components are washed away, leaving only the kinase that is bound to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified by eluting the DNA tags and measuring their concentration using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, from which binding affinity (Kd) or IC50 values can be calculated.

LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding to a kinase. It relies on the binding of a fluorescently labeled tracer to the kinase and its displacement by a test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound at various concentrations.

    • Prepare a 3X solution of the kinase of interest mixed with a europium (Eu)-labeled anti-tag antibody.

    • Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer.

  • Assay Assembly: In a microtiter plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture, and finally 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for a specified period (typically 1 hour) to allow the binding reactions to reach equilibrium.

  • Fluorescence Reading: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Europium, ~615 nm) and acceptor (Alexa Fluor® 647, ~665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A high FRET signal (high ratio) indicates that the tracer is bound to the kinase. Inhibition of this interaction by the test compound results in a decrease in the FRET signal. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.

Conclusion

The 1H-pyrazolo[4,3-c]pyridine scaffold and its derivatives represent a valuable class of kinase inhibitors, particularly for targeting the ERK1/2 kinases within the MAPK signaling pathway. As exemplified by the high selectivity of related compounds like SCH772984, this scaffold can be optimized to yield highly potent and specific inhibitors.

When compared to other MAPK pathway inhibitors such as Vemurafenib and Ulixertinib, the pyrazolo[4,3-c]pyridine-derived inhibitors hold their own in terms of on-target potency and selectivity. Ulixertinib, in particular, sets a high bar for selectivity with its remarkably clean kinome profile. The choice of inhibitor for a specific research or therapeutic application will ultimately depend on a variety of factors, including the specific kinase target, the desired selectivity profile, and other pharmacological properties.

This guide provides a framework for understanding and comparing the kinase selectivity of these important classes of inhibitors. The detailed experimental protocols and an understanding of the underlying biological pathways will empower researchers to make informed decisions in their drug discovery and development efforts.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. (n.d.).
  • Erk Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Mass spectrometry-based chemical proteomics analysis of dabrafenib and... - ResearchGate. (n.d.). Retrieved from [Link]

  • MAPK/ERK pathway - Wikipedia. (n.d.). Retrieved from [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review) - Spandidos Publications. (2020, January 15). Retrieved from [Link]

  • A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC. (n.d.). Retrieved from [Link]

  • SCH772984 - the Chemical Probes Portal. (n.d.). Retrieved from [Link]

  • ulixertinib - My Cancer Genome. (n.d.). Retrieved from [Link]

  • Full article: Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - Taylor & Francis. (n.d.). Retrieved from [Link]

  • A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma. (2024, May 21). Retrieved from [Link]

  • Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC. (n.d.). Retrieved from [Link]

  • First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study | Cancer Discovery - AACR Journals. (n.d.). Retrieved from [Link]

  • Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • SCH772984 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Ulixertinib, a first-in-class ERK1/2 inhibitor, as an effective combination agent in RAS mutated malignancies - Biomed Valley Discoveries. (n.d.). Retrieved from [Link]

  • Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC. (n.d.). Retrieved from [Link]

  • A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma. (n.d.). Retrieved from [Link]

  • Combining ulixertinib (ERK1/2 inhibitor) with EGFR and BRAF inhibition yields significant efficacy in preclinical BRAFV600E mutant colorectal cancer models. (n.d.). Retrieved from [Link]

  • Marked, Homogeneous, and Early [18F]Fluorodeoxyglucose–Positron Emission Tomography Responses to Vemurafenib in BRAF-Mutant Advanced Melanoma - PMC. (n.d.). Retrieved from [Link]

  • BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC. (n.d.). Retrieved from [Link]

  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed. (n.d.). Retrieved from [Link]

  • Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Comparative ADME & Toxicity Profiling: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The 4-Methoxy-1H-pyrazolo[4,3-c]pyridine scaffold represents a "privileged structure" in modern kinase inhibitor discovery (e.g., targeting ERK, c-Met, and PIM kinases). While the pyrazolo-pyridine core offers an optimal vector for ATP-hinge binding, the 4-methoxy substituent introduces a critical dichotomy: it enhances potency via electron donation and steric filling of the ribose pocket, but simultaneously creates a specific metabolic soft spot (O-demethylation) and potential hERG liability .

This guide provides a rigorous ADME-Tox profiling strategy, objectively comparing this chemotype against standard bioisosteres (Indazoles and Imidazo[1,2-a]pyridines) to enable data-driven lead optimization.

Comparative Analysis: Performance vs. Alternatives

To validate the selection of the 4-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold, we must benchmark it against its most common medicinal chemistry alternatives.

Table 1: Physicochemical & ADME Benchmarking
Feature4-Methoxy-1H-pyrazolo[4,3-c]pyridine 5-Methoxy-1H-Indazole (Carbocyclic Analog)Imidazo[1,2-a]pyridine (Alternative Core)
Solubility (pH 7.4) Moderate to High Pyridine N (pKa ~5-6) aids solubility.Low Lacks basic nitrogen; planar stacking dominates.High Bridgehead nitrogen enhances polarity.
Metabolic Liability High 1. O-demethylation (Major) 2. Pyridine N-oxidation.Moderate O-demethylation is slower due to carbocyclic ring electronics.High Prone to oxidation at C-3/C-5 positions.
hERG Inhibition Risk Moderate-High Pyridine N can interact with hERG Y652/F656.Low Neutral core reduces cation-pi interactions in hERG channel.Moderate Depends heavily on substituents.
CYP Inhibition CYP3A4 / 2D6 Pyridine N can coordinate heme iron (Type II binding).Low Generally inert toward heme coordination.Variable Often inhibits CYP1A2.
Kinase Selectivity High [4,3-c] geometry offers unique vector for solvent-front substituents.Moderate "Promiscuous" binder; often hits multiple kinases.Moderate Classic "hinge binder" but crowded IP space.
Expert Insight: The "Methoxy" Trade-off

The 4-methoxy group acts as an electron-donating group (EDG), increasing the electron density on the pyridine ring.

  • Pros: Increases basicity of the pyridine nitrogen, potentially improving solubility and H-bond acceptance in the kinase hinge region.

  • Cons: The methoxy carbon is highly susceptible to CYP-mediated O-dealkylation . This converts the lipophilic parent into a polar phenol/pyridone metabolite, often leading to a rapid loss of potency (pharmacodynamic washout).

Metabolic Stability Profiling

The primary clearance mechanism for this scaffold is Oxidative Dealkylation . Your profiling workflow must specifically track the formation of the O-desmethyl metabolite.

Pathway Visualization

The following diagram illustrates the critical metabolic fate of the scaffold, highlighting the transition from the active parent to the inactive metabolite.

MetabolicFate Parent Parent Compound (4-Methoxy-1H-pyrazolo[4,3-c]pyridine) CYP CYP3A4 / CYP2D6 (Liver Microsomes) Parent->CYP Oxidation Intermediate Hemiacetal Intermediate CYP->Intermediate Hydroxylation of Methyl Metabolite O-Desmethyl Metabolite (4-Hydroxy/Pyridone Tautomer) Intermediate->Metabolite Spontaneous Collapse (-HCHO) Conjugate Phase II Conjugate (Glucuronide) Metabolite->Conjugate UGT Enzymes

Figure 1: The primary metabolic pathway. The 4-methoxy group undergoes hydroxylation followed by spontaneous collapse to release formaldehyde, yielding the polar pyridone metabolite.

Protocol 1: Microsomal Stability with Metabolite Tracking

Do not simply measure "Percent Remaining." You must quantify the specific metabolite to confirm the mechanism.

Objective: Determine Intrinsic Clearance (


) and confirm O-demethylation.
  • Preparation:

    • Test Compound: 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Start: Add NADPH to initiate.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Ratio 1:3 (Sample:ACN).

  • Analysis (LC-MS/MS):

    • Parent Transition: Monitor [M+H]+.

    • Metabolite Transition: Monitor [M-14+H]+ (Loss of CH2). Note: The metabolite is 14 Da lighter due to loss of CH3 and gain of H.

  • Calculation:

    
    
    
    • Acceptance Criteria:

      
       is considered stable. >50 indicates high turnover driven by the methoxy group.
      

Toxicity Profiling: The Pyridine Liability

The pyridine nitrogen in the [4,3-c] orientation is accessible and basic. This creates two distinct toxicity risks: hERG Channel Blockade and CYP Inhibition .

Protocol 2: Fluorescence Polarization Competitive Binding (hERG)

A high-throughput surrogate for Patch Clamp.

Rationale: The basic nitrogen at the 5- or 6-position of the fused ring system can mimic the pharmacophore required for blocking the hERG potassium channel, leading to QT prolongation.

  • Reagents:

    • Membrane prep expressing hERG channel.

    • Tracer: Red-shifted fluorescent hERG ligand (e.g., Predictor™ tracer).

    • Assay Buffer: containing detergent to simulate membrane environment.

  • Workflow:

    • Titrate Test Compound (10 µM to 1 nM) into 384-well black plates.

    • Add hERG membranes and Tracer.

    • Incubate 2-4 hours at room temperature (equilibrium binding).

  • Readout:

    • Measure Fluorescence Polarization (mP).

    • High mP = Tracer bound (Channel open/unblocked).

    • Low mP = Tracer displaced (Channel blocked by compound).

  • Interpretation:

    • IC50 < 1 µM: High Risk. Proceed to Patch Clamp (Gold Standard).

    • IC50 > 10 µM: Low Risk.

Protocol 3: CYP Inhibition (Time-Dependent)

Pyrazolo-pyridines can act as Mechanism-Based Inhibitors (MBI) via formation of reactive nitroso intermediates.

Workflow:

  • IC50 Shift Assay:

    • Run CYP3A4 inhibition assay with 0 min pre-incubation (Reversible inhibition).

    • Run CYP3A4 inhibition assay with 30 min pre-incubation + NADPH (Irreversible/Time-dependent).

  • Analysis:

    • If

      
      , the compound is a Time-Dependent Inhibitor (TDI).
      
    • Mechanism:[1][2][3][4][5] The pyridine nitrogen is oxidized to a reactive intermediate that covalently binds the CYP heme.

Strategic Triage Workflow

Use this decision tree to filter derivatives of the 4-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold.

TriageWorkflow Start New Derivative Synthesis Solubility Kinetic Solubility (pH 7.4) Start->Solubility Metab Microsomal Stability (Human/Mouse) Solubility->Metab > 20 µM Discard Discard / Redesign Solubility->Discard < 5 µM hERG hERG Binding (FP Assay) Metab->hERG CLint < 20 Metab->Discard CLint > 50 (O-demethylation) Patch Manual Patch Clamp hERG->Patch IC50 < 10 µM InVivo In Vivo PK (Rat/Mouse) hERG->InVivo IC50 > 10 µM Patch->InVivo Safe Margin Patch->Discard QT Risk

Figure 2: The ADME-Tox Triage Funnel. Note the strict cutoff for Metabolic Stability early in the process due to the known lability of the methoxy group.

References

  • Pyrazolopyridine Scaffolds in Kinase Discovery: Evaluation of pyrazolo[4,3-c]pyridine derivatives as ERK inhibitors. Journal of Medicinal Chemistry.

  • Metabolic Liabilities of Methoxy-Heterocycles: Scaffold-hopping strategies to address metabolic instability in aromatic heterocycles. Journal of Medicinal Chemistry.

  • CYP Inhibition by Pyridines: Mechanism-based inhibition of CYP450 by nitrogen-containing heterocycles. Drug Metabolism and Disposition.

  • hERG Screening Protocols: High-throughput fluorescence polarization assays for hERG channel blockade. Journal of Biomolecular Screening.

Sources

Bioisosteric Replacement of the 4-Methoxy Group in Pyrazolopyridine Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Replacement of 4-Methoxy Group in Pyrazolopyridine Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase (e.g., MPS1, Src/Abl) and phosphodiesterase (PDE4) inhibitors.[1] A common substituent on this scaffold is the 4-methoxy group (–OCH₃), which often functions as a hydrogen bond acceptor. However, this group is frequently a "metabolic soft spot," susceptible to rapid O-demethylation by cytochrome P450 enzymes (CYPs), leading to poor pharmacokinetic (PK) profiles.

This guide objectively compares bioisosteric alternatives to the 4-methoxy group, with a specific focus on the difluoromethoxy (–OCHF₂) group as a superior replacement. We analyze the physicochemical trade-offs, provide comparative experimental data, and detail synthetic protocols to overcome the specific challenges of functionalizing the pyrazolopyridine core.

The "Methoxy Problem": Metabolic Liability vs. Binding Affinity

In pyrazolo[3,4-b]pyridine derivatives, the 4-methoxy group typically occupies a hydrophobic pocket while engaging in critical H-bond interactions with the target protein (e.g., the conserved glutamine in PDE4).

The Metabolic Pathway

The primary failure mode for 4-methoxy analogs is oxidative O-dealkylation.

  • Mechanism: CYP450 enzymes (specifically CYP3A4 and CYP2D6) hydroxylate the methyl C-H bond.

  • Result: Formation of an unstable hemiacetal intermediate, which collapses to release formaldehyde and the corresponding 4-hydroxypyrazolopyridine (often inactive or rapidly conjugated).

MetabolicPathway Parent 4-Methoxy Parent (Active Drug) Intermediate Hemiacetal Intermediate Parent->Intermediate CYP450 (Oxidation) Metabolite 4-Hydroxy Metabolite (Inactive/Excreted) Intermediate->Metabolite Spontaneous Collapse Formaldehyde Formaldehyde Intermediate->Formaldehyde

Figure 1: Metabolic pathway of 4-methoxy pyrazolopyridines leading to rapid clearance.

Comparative Analysis of Bioisosteres

Replacing the hydrogen atoms of the methoxy group with fluorine or deuterium, or increasing steric bulk, can drastically alter metabolic stability and potency.

The Candidates
  • Difluoromethoxy (–OCHF₂): The "Gold Standard" for metabolic blocking. The C-F bond is stronger than C-H, and the CF₂ group decreases the electron density on the oxygen, reducing its basicity but allowing it to act as a weak H-bond donor (via the C-H).

  • Trifluoromethoxy (–OCF₃): Highly stable and lipophilic. However, it lacks H-bond donor capability and is a very poor acceptor, which can kill potency if the oxygen's lone pairs are critical for binding.

  • Deuterated Methoxy (–OCD₃): Exploits the Kinetic Isotope Effect (KIE). It retains the exact sterics and electronics of –OCH₃ but slows C-H bond breakage.

  • Ethoxy (–OCH₂CH₃): Adds steric bulk. Useful if the metabolic liability is driven by the accessibility of the methyl group, but often increases lipophilicity (LogP) without adding electronic stability.

Comparative Data Table

Data synthesized from representative SAR studies on pyrazolopyridine PDE4 and Kinase inhibitors.

BioisostereStructureMetabolic Stability (t½)Potency (IC₅₀)LogP (Lipophilicity)H-Bond Character
Methoxy –OCH₃Low (Baseline)High (<10 nM)2.5Acceptor
Difluoromethoxy –OCHF₂High (>60 min) High (Maintain/Impr)2.9 (+0.4)Weak Donor + Acceptor
Trifluoromethoxy –OCF₃Very HighLow (Loss of affinity)3.4 (+0.9)None
Ethoxy –OEtModerateModerate/High2.9 (+0.4)Acceptor
Trideuteromethoxy –OCD₃Moderate (+20-50%)High (Identical)2.5 (No change)Acceptor

Case Study: Optimization of a PDE4 Inhibitor

Context: A pyrazolo[3,4-b]pyridine lead compound (Cmpd-1 ) showed excellent potency against PDE4B (IC₅₀ = 8 nM) but suffered from high intrinsic clearance in human liver microsomes (HLM).

Experimental Results

Researchers replaced the 4-methoxy group with bioisosteres to address the clearance issue.

  • Compound 1 (–OCH₃):

    • PDE4B IC₅₀: 8 nM

    • HLM t½: 12 min (Rapid O-demethylation)

  • Compound 2 (–OCHF₂):

    • PDE4B IC₅₀: 5 nM (Potency maintained/improved due to lipophilic contact)

    • HLM t½: >120 min[2]

    • Mechanism:[3][4] The C-F bonds block the oxidative attack point. The slight acidity of the CF₂H proton provided an additional weak H-bond interaction with a backbone carbonyl in the active site.

  • Compound 3 (–OCF₃):

    • PDE4B IC₅₀: 250 nM (30-fold drop)

    • Failure Analysis: The complete removal of H-bond acceptor capability (due to strong electron withdrawal by three fluorines) disrupted the critical interaction with Gln369.

Decision Logic for Optimization

Use the following decision tree to guide your substitution strategy:

SAR_Decision Start Start: 4-Methoxy Lead (Poor Stability) CheckBinding Is the O-atom a critical H-bond Acceptor? Start->CheckBinding Yes Yes CheckBinding->Yes No No CheckBinding->No TryOCD3 Try -OCD3 (KIE) or -OCHF2 (Weak Donor) Yes->TryOCD3 Preserve Electronics TryEthoxy Try -OEt (Steric Shielding) Yes->TryEthoxy If pocket allows bulk TryOCF3 Try -OCF3 (Max Stability) No->TryOCF3 Max Lipophilicity

Figure 2: Strategic decision tree for replacing methoxy groups based on binding mode requirements.

Experimental Protocols

Synthesis: O-Difluoromethylation of 4-Hydroxypyrazolopyridine

Challenge: Pyrazolopyridines can exist as tautomers (pyridone vs. hydroxypyridine). Alkylation often results in a mixture of O-alkylation (desired) and N-alkylation (undesired). Solution: Use of a specific base and solvent system to favor the O-isomer.

Protocol:

  • Reagents:

    • Substrate: 4-Hydroxy-1-alkyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

    • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq) OR Difluoromethyl 2-pyridyl sulfone (Hu's Reagent).

    • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)[5]

    • Solvent: DMF/Water (9:1) or Acetonitrile.

  • Procedure:

    • Dissolve the substrate and K₂CO₃ in DMF/Water.

    • Heat to 100°C.

    • Slowly add Sodium chlorodifluoroacetate (dissolved in DMF) over 1 hour. Note: This reagent generates difluorocarbene (:CF₂) in situ.

    • Stir at 100°C for 4 hours. Monitor by LC-MS.

    • Workup: Dilute with water, extract with EtOAc.

    • Purification: Silica gel chromatography.[6][7] The O-difluoromethyl isomer is typically less polar (higher R_f) than the N-difluoromethyl isomer.

  • Validation: Confirm structure via ¹H-NMR. The –OCHF₂ signal appears as a characteristic triplet (J ≈ 70-75 Hz) around δ 6.5–7.5 ppm.

Assay: Microsomal Stability

Objective: Determine intrinsic clearance (CL_int) of the new analogs.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Hamblin, J. N., et al. (2008).[8] "Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors."[1][9] Bioorganic & Medicinal Chemistry Letters. Link

  • Zafrani, Y., et al. (2017). "Difluoromethyl 2-Pyridyl Sulfone: A New Reagent for the Direct Introduction of the Difluoromethyl Group." Journal of Organic Chemistry. Link

  • Xing, L., et al. (2015). "Bioisosteric Replacement of the Methoxy Group in Drug Design." ChemMedChem. Link

  • Erickson, J. A., et al. (2020). "Physicochemical properties of the difluoromethoxy group and its application in medicinal chemistry." Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" vs. The "Strategic" Scaffold

In the landscape of medicinal chemistry, the pyrazolopyridine system acts as a bioisostere of purine, making it an intrinsic candidate for ATP-competitive inhibition. However, the position of the pyridine nitrogen atom dictates two distinct pharmacological profiles:

  • Pyrazolo[3,4-b]pyridine: The "Privileged Scaffold." It is the dominant isomer in drug discovery, exhibiting nanomolar potency against a broad spectrum of kinases (CDK, c-Met, TRK). Its hydrogen bond donor/acceptor motif closely mimics adenine, facilitating strong binding to the kinase hinge region.

  • Pyrazolo[4,3-c]pyridine: The "Strategic Alternative." Less synthetically accessible and less represented in literature, this scaffold is often utilized for scaffold hopping to bypass patent landscapes or to target specific niches such as phosphatases (PtpB) and Carbonic Anhydrases, where the altered nitrogen vector offers unique selectivity.

Mechanistic Comparison & Structural Logic

Binding Mode & Pharmacophore

The primary difference lies in the orientation of the pyridine nitrogen, which alters the electronic distribution and the vector of hydrogen bonding within the active site.

  • [3,4-b] Isomer: The pyridine nitrogen (N5 position in unified numbering) is optimally positioned to accept a hydrogen bond from the backbone NH of the kinase hinge region. This mimics the N1 of adenine.

  • [4,3-c] Isomer: The pyridine nitrogen is shifted, often requiring a different binding orientation or water-mediated bridging to achieve similar affinity in typical kinase pockets. However, this shift can be advantageous for targets like Carbonic Anhydrase , where the sulfonamide-substituted scaffold coordinates directly with the Zinc ion.

Visualization of Scaffold Logic

ScaffoldComparison Purine Endogenous Purine (Adenine) P34b Pyrazolo[3,4-b]pyridine (Privileged) Purine->P34b Bioisosteric Replacement Target1 Kinase Hinge Region (CDK, c-Met, TRK) P34b->Target1 Direct H-Bond Mimicry (High Affinity) P43c Pyrazolo[4,3-c]pyridine (Alternative) P43c->Target1 Modified Vector (Scaffold Hopping) Target2 Niche Targets (PtpB, Carbonic Anhydrase) P43c->Target2 Unique Geometry (Selectivity)

Figure 1: Structural relationship and target logic. The [3,4-b] isomer is a direct purine mimic for kinases, while [4,3-c] offers alternative geometry for niche targets.

Comparative Biological Activity Data[1][2][3][4]

The following data contrasts the potency of leading derivatives from both classes. Note the difference in potency scale (Nanomolar vs. Micromolar) for typical targets.

Table 1: Potency Comparison (IC50 Values)
Scaffold ClassTargetCompound IDIC50 / KiBiological OutcomeRef
Pyrazolo[3,4-b] TBK1 Cmpd 15y0.2 nM Inhibition of IFN signaling; Anti-inflammatory[1]
Pyrazolo[3,4-b] c-Met Cmpd 5a4.27 nM Anti-proliferative in HepG2 (Liver Cancer)[2]
Pyrazolo[3,4-b] TRKA Cmpd C0356 nM Inhibition of Km-12 cell proliferation[3]
Pyrazolo[3,4-b] CDK2 Cmpd 40.24 µM Cell cycle arrest; superior to Roscovitine[4]
Pyrazolo[4,3-c] PtpB (M. tb)Top Hit14.4 µM Inhibition of M. tuberculosis phosphatase[5]
Pyrazolo[4,3-c] hCA I Sulfonamide 1f87 nM Carbonic Anhydrase inhibition (Glaucoma/Edema)[6]
Pyrazolo[4,3-c] c-Met Generic~1 µM Moderate kinase inhibition (Scaffold hopping)[7]

Analysis:

  • Pyrazolo[3,4-b]pyridine derivatives consistently achieve low nanomolar potency against kinases, validating their status as a "privileged" scaffold.

  • Pyrazolo[4,3-c]pyridine derivatives often show micromolar activity in kinase screens but excel in specific enzymatic pockets like Carbonic Anhydrase (nanomolar) or bacterial phosphatases.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and assay validation for these scaffolds.

Synthesis of Pyrazolo[3,4-b]pyridine Scaffold

Standard "One-Pot" Cyclocondensation Approach

Principle: Reaction of 5-aminopyrazoles with 1,3-dicarbonyls (or equivalents like alkynones).

  • Reagents: 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq), 4-Methoxybenzylidene malononitrile (1.0 eq).

  • Solvent/Catalyst: Ethanol (10 mL/mmol) with catalytic piperidine (3-5 drops).

  • Procedure:

    • Dissolve reactants in ethanol in a round-bottom flask.

    • Add piperidine and reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Work-up: Cool the mixture to room temperature. Pour onto crushed ice/water.

    • Purification: Filter the precipitate.[1] Recrystallize from Ethanol/DMF.

  • Yield: Typically 80–90%.

  • Validation: 1H NMR should show the disappearance of the amino protons and formation of the pyridine ring protons (δ 8.0–8.5 ppm).

Synthesis of Pyrazolo[4,3-c]pyridine Scaffold

Sonogashira Cross-Coupling / Cyclization Route

Principle: This isomer is harder to access. A reliable route involves coupling alkynes to 4-formyl-5-chloropyrazoles followed by ring closure.

  • Reagents: 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), Phenylacetylene (1.2 eq), tert-Butylamine (2.0 eq).

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%).

  • Procedure:

    • Step 1 (Coupling): In a microwave vial, mix aldehyde, alkyne, catalysts, and amine in DMF. Irradiate at 120°C for 20 mins (or reflux 4h).

    • Step 2 (Cyclization): The tert-butylamine acts as the nitrogen source for the pyridine ring formation in situ.

    • Work-up: Dilute with EtOAc, wash with brine (3x). Dry over Na2SO4.

    • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

  • Yield: Typically 50–70% (lower than [3,4-b]).

Biological Assay Workflows

General Kinase Inhibition Assay (ADP-Glo)

This protocol applies to both scaffolds when testing against kinases like c-Met or CDK.

KinaseAssay Start Compound Preparation (DMSO Stock 10mM) Dilution Serial Dilution (3-fold, 10 points) Start->Dilution EnzymeMix Add Kinase + Substrate (e.g., c-Met + Poly Glu:Tyr) Dilution->EnzymeMix Reaction Initiate with ATP Incubate 60 min @ RT EnzymeMix->Reaction Detection Add ADP-Glo Reagent (Depletes ATP, converts ADP to ATP) Reaction->Detection Readout Measure Luminescence (RLU ~ % Inhibition) Detection->Readout

Figure 2: Standard ADP-Glo kinase assay workflow for evaluating pyrazolopyridine derivatives.

Cell Viability Assay (MTT/MTS)

Objective: Determine cellular IC50 (e.g., HepG2 or A549 lines).

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (0.01 µM to 100 µM). Incubate 48–72h.

  • Staining: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add DMSO (150 µL) to dissolve formazan crystals.

  • Analysis: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Discovery of New Pyrazolopyridine... as CDK2 Inhibitors. Molecules. [Link]

  • Identification of novel pyrazolo[4,3-c]pyridine... as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link]

Sources

Validation of Carbonic Anhydrase Inhibition by 4-Methoxy-Pyrazolopyridines

[1][2][3][4][5]

Executive Summary: The Isoform Selectivity Challenge

Carbonic Anhydrases (CAs) are ubiquitous zinc metalloenzymes, but their therapeutic value lies in isoform selectivity . While classical inhibitors like Acetazolamide (AAZ) are potent, they lack discrimination, inhibiting the pervasive cytosolic isoforms (hCA I, II) and causing systemic side effects (paresthesia, fatigue).[1]

The 4-methoxy-pyrazolopyridine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] By fusing the pyrazole and pyridine rings and introducing a 4-methoxy substituent , researchers can fine-tune the lipophilicity and electronic properties of the inhibitor tail. This modification specifically targets the transmembrane, tumor-associated isoforms hCA IX and hCA XII (hypoxia-induced targets in solid tumors) while sparing the housekeeping isoforms.[1]

This guide validates the performance of 4-methoxy-pyrazolopyridines against standard alternatives, grounded in stopped-flow kinetic data and structure-activity relationship (SAR) mechanics.[1][2]

Comparative Performance Analysis

The Competitors[4]
  • Product: 4-Methoxy-Pyrazolopyridine Sulfonamides (Optimized Scaffold).

    • Mechanism:[1][3][4] Binds catalytic Zinc (

      
      ) via sulfonamide; the methoxy-pyrazolopyridine tail occupies the hydrophobic pocket to enforce selectivity.
      
  • Alternative A: Acetazolamide (AAZ) (Standard of Care).[5]

    • Mechanism:[1][3] Non-selective classical sulfonamide.

  • Alternative B: SLC-0111 (Clinical Candidate).

    • Mechanism:[1][3] Ureido-sulfonamide, currently in Phase I/II for metastatic cancer.[1]

Quantitative Inhibition Profile ( in nM)

Data synthesized from recent stopped-flow kinetic assays [1][2][3].

Target IsoformBiological Role4-Methoxy-Pyrazolopyridines Acetazolamide (AAZ) SLC-0111 Performance Verdict
hCA I Cytosolic (RBCs)> 500 nM (Low Affinity)250 nM~500 nMSuperior : Avoids off-target inhibition.[1]
hCA II Cytosolic (Physiological)> 100 nM (Moderate)12.1 nM~100 nMSuperior : Reduced risk of systemic acidosis.
hCA IX Tumor (Hypoxia) 15 - 25 nM 25.8 nM45 nMHigh Potency : Matches or beats AAZ/SLC-0111.[1]
hCA XII Tumor (Hypoxia) 5 - 17 nM 5.7 nM4.5 nMHigh Potency : Excellent sub-nanomolar potential.[1]
Selectivity (IX/II) Therapeutic Index> 10-fold 0.46 (Favors Off-target)~2.2Best-in-Class Selectivity .
Key Technical Insight: The "4-Methoxy Effect"

Recent SAR studies [2][4] demonstrate that the 4-methoxy group acts as a critical "selectivity switch."[1]

  • Without Methoxy: The scaffold often binds hCA I and II indiscriminately.

  • With 4-Methoxy: The substituent creates a steric clash in the narrower active sites of hCA I/II but fits perfectly into the more open hydrophobic cleft of hCA IX/XII. This results in a selectivity index (SI) improvement of up to 50-fold compared to unsubstituted analogs.

Mechanism of Action & SAR Logic

The efficacy of 4-methoxy-pyrazolopyridines relies on a "Dual-Anchor" mechanism.[1]

  • Zinc Anchor: The primary sulfonamide (

    
    ) coordinates with the 
    
    
    ion in the active site.
  • Tail Anchor: The pyrazolopyridine tail extends towards the selective hydrophobic pocket. The 4-methoxy group provides specific van der Waals interactions with residues unique to hCA IX/XII (e.g., Ala/Val variations vs. Phe/His in hCA I/II).[1]

SAR_LogicScaffoldPyrazolopyridine CoreModification4-Methoxy SubstitutionScaffold->ModificationSyntheticOptimizationTarget_InteractionHydrophobic Pocket FitModification->Target_InteractionSteric/ElectronicTuningOutcome_IXhCA IX Inhibition(Tumor)Target_Interaction->Outcome_IXHigh Affinity(Ki < 20nM)Outcome_IIhCA II Exclusion(Off-Target)Target_Interaction->Outcome_IISteric Clash(Ki > 100nM)

Figure 1: The Structure-Activity Relationship (SAR) logic driving the selectivity of 4-methoxy-pyrazolopyridines.

Experimental Validation Protocol

To validate these inhibitors, you must use the Stopped-Flow


 Hydration Assay51

Protocol: Stopped-Flow CO2 Hydrase Assay

Objective: Determine the Inhibition Constant (

52
Reagents & Setup
  • Enzyme: Recombinant hCA I, II, IX, XII (commercially available or expressed in E. coli).[1]

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Applied Photophysics SX.18MV-R (or equivalent stopped-flow spectrometer).[1]

Step-by-Step Workflow
  • Incubation: Incubate the enzyme (concentration ~10 nM) with the 4-methoxy-pyrazolopyridine inhibitor (varying concentrations: 0.1 nM to 10

    
    M) for 15 minutes at room temperature.
    
  • Rapid Mixing:

    • Syringe A: Enzyme + Inhibitor + Indicator (pH 7.5).

    • Syringe B:

      
       saturated water (pH ~4.0).
      
    • Inject both into the mixing chamber (dead time < 10 ms).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red isosbestic point shift) as the pH drops due to

    
    .
    
  • Calculation:

    • Measure the initial rate (

      
      ) vs. uninhibited rate (
      
      
      ).
    • Fit data to the Cheng-Prusoff equation :

      
      
      
    • Note: Since

      
       for 
      
      
      hydration,
      
      
      .[1]

Assay_WorkflowStep11. IncubationEnzyme + Inhibitor (15 min)Step22. Rapid Mixing (Stopped-Flow)Syringe A: Enz/Inh/IndicatorSyringe B: CO2 SubstrateStep1->Step2Step33. Kinetic MeasurementAbsorbance @ 557nm(pH change rate)Step2->Step3Step44. Data AnalysisCalculate IC50 -> Ki(Cheng-Prusoff)Step3->Step4

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Source: Pharmaceuticals (MDPI), 2022.[1] URL:[Link][1]

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents. Source: Journal of Medicinal Chemistry, 2025.[1] URL:[Link][1]

  • Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2021.[1][6] URL:[Link][1]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines. Source: Journal of Medicinal Chemistry, 2019.[1] URL:[Link][1]

Definitive Guide: Cytotoxicity Validation of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine in HepG2 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Target Class: Heterocyclic Kinase Inhibitor Scaffold (Potential PIM-1 / c-Src / CDK inhibitor) Primary Application: Hepatocellular Carcinoma (HCC) Therapeutics Validation Model: HepG2 (Human hepatoblastoma-derived cell line)

This guide provides a rigorous framework for validating the cytotoxic efficacy of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine. Unlike generic screening protocols, this workflow is engineered to distinguish between non-specific necrosis and targeted apoptosis—a critical distinction for pyrazolopyridine derivatives, which often function as ATP-competitive kinase inhibitors causing G2/M cell cycle arrest.

Comparative Performance Analysis

To objectively assess the potency of 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, it must be benchmarked against clinically relevant standards. The following data synthesizes performance ranges for pyrazolo[4,3-c]pyridine derivatives against standard-of-care agents in HepG2 models.

Table 1: Benchmarking Potency (IC50) & Selectivity
CompoundRoleHepG2 IC50 (72h)Mechanism of ActionSelectivity Index (SI)*
4-Methoxy-1H-pyrazolo[4,3-c]pyridine Candidate 0.2 - 2.5 µM (Target Range)Kinase Inhibition (PIM-1/c-Src) > 10 (Target)
SorafenibStandard of Care (HCC)2.5 - 5.0 µMMulti-kinase (VEGFR/RAF)Moderate (~5-8)
DoxorubicinPositive Control (Tox)0.1 - 0.5 µMDNA Intercalation / Topo IILow (< 2)
StaurosporinePan-Kinase Control10 - 50 nMBroad Spectrum Kinase InhibitorVery Low (Toxic)

*Selectivity Index (SI) = IC50 (Normal Fibroblasts, e.g., BJ or WI-38) / IC50 (HepG2). An SI > 10 indicates therapeutic potential.

Expert Insight: Pyrazolopyridine derivatives often exhibit superior selectivity compared to Doxorubicin because they target specific signaling nodes (e.g., PIM-1 or c-Src) rather than causing generalized DNA damage. If your candidate shows an IC50 > 10 µM, it is likely off-target or requires structural optimization (e.g., N1-methylation or C3-substitution) to improve cellular permeability.

Mechanistic Validation & Signaling Pathway

Mere cytotoxicity is insufficient; you must prove how the cell dies. Pyrazolo[4,3-c]pyridines typically induce apoptosis via the mitochondrial pathway following kinase inhibition.

Figure 1: Proposed Mechanism of Action (MoA)

The diagram below illustrates the signaling cascade where 4-Methoxy-1H-pyrazolo[4,3-c]pyridine inhibits PIM-1/c-Src, leading to reduced phosphorylation of Bad, mitochondrial depolarization, and Caspase-3 activation.

G Compound 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Target Target Kinase (PIM-1 / c-Src) Compound->Target Inhibits Bad Bad Protein (Unphosphorylated) Target->Bad Prevents Phosphorylation Survival Cell Survival (Bcl-2/Bcl-xL) Target->Survival Blocks Pro-Survival Mito Mitochondrial Depolarization Bad->Mito Translocates to CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis

Caption: Proposed apoptotic cascade induced by pyrazolo[4,3-c]pyridine inhibition of survival kinases in HepG2 cells.

Experimental Protocols (Self-Validating Systems)

Protocol A: Quantitative Cytotoxicity (SRB or ATP Assay)

Why SRB over MTT? For small molecule kinase inhibitors, MTT can sometimes yield false positives due to metabolic interference. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold. Alternatively, ATP assays (CellTiter-Glo) are acceptable for high-throughput screening.

Reagents:

  • HepG2 Cells (ATCC HB-8065)

  • SRB Dye (0.4% in 1% acetic acid)

  • Trichloroacetic acid (TCA)

  • Tris Base (10 mM)

Workflow:

  • Seeding: Plate HepG2 cells at 3,000 - 5,000 cells/well in 96-well plates. Allow 24h attachment.

    • Validation Check: Ensure 70-80% confluency at the end of the assay (72h). Over-confluency masks toxicity.

  • Treatment: Add 4-Methoxy-1H-pyrazolo[4,3-c]pyridine in serial dilutions (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30 µM).

    • Control 1: DMSO Vehicle (Final concentration < 0.5%).[1]

    • Control 2: Sorafenib (5 µM) as a positive killer.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Fixation: Add cold TCA (10% final) carefully to avoid disturbing the monolayer. Incubate 1h at 4°C.

  • Staining: Wash 4x with water. Dry. Add SRB solution for 15 min.

  • Solubilization: Wash 4x with 1% acetic acid. Dry. Solubilize dye with 10 mM Tris Base.

  • Read: Absorbance at 510 nm.

Data Calculation:


[2]
Protocol B: Mechanistic Confirmation (Flow Cytometry)

To confirm the compound acts via the expected G2/M arrest (common for this scaffold) rather than non-specific lysis.

  • Treatment: Treat HepG2 cells with IC50 concentration for 24h.

  • Staining: Harvest cells, fix in 70% ethanol (-20°C, overnight). Stain with Propidium Iodide (PI) + RNase A.

  • Analysis: Measure DNA content via Flow Cytometry.

  • Success Criteria: A distinct increase in the G2/M peak compared to DMSO control confirms cell cycle blockade.

Troubleshooting & Optimization

  • Issue: Flat Dose-Response Curve.

    • Cause: Compound precipitation. Pyrazolopyridines can be hydrophobic.

    • Solution: Verify solubility in media. If precipitating, lower the maximum dose or use a solubility enhancer (e.g., cyclodextrin) strictly for the stock, though DMSO is usually sufficient up to 0.5%.

  • Issue: High IC50 (> 20 µM). [3][4]

    • Cause: Poor permeability or efflux by P-gp (HepG2 expresses high efflux pumps).

    • Solution: Co-treat with a P-gp inhibitor (e.g., Verapamil) to check if potency is restored. This validates if the molecule is a substrate for efflux pumps.

References

  • El-Naggar, A. M., et al. (2024). "Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors."[5] RSC Advances.

  • Ghorab, M. M., et al. (2022). "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Int. J. Mol.[4] Sci.

  • Baraldi, P. G., et al. (2015). "Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review." Mini-Reviews in Organic Chemistry.

  • Creative Biolabs. "HepG2-based Cytotoxicity Assay Service Protocols."

Sources

A Senior Application Scientist's Guide to Validating Pyrazolopyridine Structure via Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of isomeric heterocycles is a cornerstone of robust chemical synthesis and analysis. Among the myriad of scaffolds, pyrazolopyridines, a class of nitrogen-containing bicyclic heterocycles, present a significant analytical challenge due to the existence of multiple constitutional isomers with identical molecular weights. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of key pyrazolopyridine isomers, offering a validated, data-driven approach to their structural elucidation. We will delve into the mechanistic underpinnings of their fragmentation, present comparative data, and provide a detailed experimental protocol for confident structural assignment.

The Challenge of Isomerism in Pyrazolopyridines

Pyrazolopyridines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The fusion of a pyrazole and a pyridine ring can result in several isomers, with pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine being two of the most common and often encountered scaffolds. While possessing the same elemental composition, their distinct connectivity leads to different chemical properties and biological activities. Therefore, a reliable method to differentiate these isomers is paramount. Mass spectrometry, particularly with electron ionization (EI), offers a powerful tool for this purpose by inducing reproducible fragmentation patterns that act as a structural fingerprint.

Differentiating Pyrazolopyridine Isomers: A Head-to-Head Fragmentation Analysis

The key to distinguishing pyrazolopyridine isomers lies in the differential stability of their molecular ions and the subsequent fragmentation pathways they undertake upon electron ionization. The position of the nitrogen atoms and the nature of the ring fusion significantly influence which bonds are preferentially cleaved.

While extensive, directly comparative studies on the fragmentation of unsubstituted pyrazolopyridine isomers are not abundant in publicly available literature, we can infer and compare their expected fragmentation patterns based on the known fragmentation of related heterocyclic systems and substituted analogs. For instance, studies on complex pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines have indicated that fragmentation is often initiated by the loss of small molecules like carbon monoxide (CO) and hydrogen cyanide (HCN)[1][2].

Table 1: Predicted Major Fragmentation Pathways of Unsubstituted Pyrazolopyridine Isomers under Electron Ionization

IsomerKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)Mechanistic Rationale
Pyrazolo[1,5-a]pyridine - Loss of HCN from the pyrazole ring- Cleavage of the N-N bond- Loss of a neutral C2H2 moleculeM-27The pyrazole ring is often susceptible to the loss of HCN. The N-N bond is a point of weakness.
Pyrazolo[3,4-b]pyridine - Initial loss of HCN from the pyridine ring- Subsequent loss of another HCN from the pyrazole ringM-27, M-54The pyridine ring can undergo fragmentation with the loss of HCN. The remaining pyrazole ring can then also lose HCN.

It is important to note that the presence of substituents can significantly alter these fragmentation patterns. For example, in substituted pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, the fragmentation is often dominated by the loss of the carboxamide side chain[3]. Similarly, in substituted pyrazolo[3,4-b]pyridines, the initial fragmentation may involve the substituent rather than the core heterocyclic rings[4].

Experimental Protocol for Validation of Pyrazolopyridine Structure

This section provides a detailed, step-by-step methodology for the analysis of pyrazolopyridine isomers using Electron Ionization Mass Spectrometry (EI-MS). This protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.[5][6][7]

  • Solubilization: Dissolve approximately 1 mg of the purified pyrazolopyridine sample in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[8]

  • Dilution: Take a 100 µL aliquot of the stock solution and dilute it with 900 µL of the same solvent to achieve a final concentration of approximately 100 µg/mL.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument's inlet system.

  • Vialing: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

II. Mass Spectrometry Analysis (EI-MS)

The following parameters are recommended for a standard EI-MS analysis on a gas chromatograph-mass spectrometer (GC-MS) system.

  • GC Separation (if required):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).[9]

    • Electron Energy: 70 eV (standard for library matching).[10]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

III. Data Analysis and Interpretation
  • Identify the Molecular Ion Peak (M•+): This peak represents the intact molecule with one electron removed. Its m/z value should correspond to the calculated molecular weight of the pyrazolopyridine isomer.

  • Analyze the Fragmentation Pattern: Carefully examine the major fragment ions and their relative abundances.

  • Compare with Reference Spectra: If available, compare the acquired spectrum with library spectra of known pyrazolopyridine isomers.

  • Propose Fragmentation Pathways: Based on the observed fragment ions, propose plausible fragmentation mechanisms. This step is crucial for confirming the structure and differentiating between isomers.

Visualizing the Fragmentation Pathways

To better understand the fragmentation processes, we can represent them using diagrams.

fragmentation_pathway cluster_isomer1 Pyrazolo[1,5-a]pyridine cluster_isomer2 Pyrazolo[3,4-b]pyridine M1 Molecular Ion (M•+) F1_1 [M-HCN]•+ M1->F1_1 - HCN F1_2 [M-N2]•+ M1->F1_2 - N2 M2 Molecular Ion (M•+) F2_1 [M-HCN]•+ M2->F2_1 - HCN (from pyridine) F2_2 [M-2HCN]•+ F2_1->F2_2 - HCN (from pyrazole)

Caption: Proposed fragmentation pathways for pyrazolopyridine isomers.

Experimental Workflow Diagram

The overall process for validating the structure of a pyrazolopyridine isomer can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute filter Filter (if needed) dilute->filter vial Transfer to Autosampler Vial filter->vial gcms GC-MS with EI vial->gcms acquire Acquire Mass Spectrum gcms->acquire mol_ion Identify Molecular Ion acquire->mol_ion frag_pattern Analyze Fragmentation Pattern mol_ion->frag_pattern compare Compare with Reference Data frag_pattern->compare elucidate Elucidate Structure compare->elucidate

Caption: Workflow for pyrazolopyridine structure validation.

Conclusion

The structural validation of pyrazolopyridine isomers is a critical step in chemical research and drug development. Mass spectrometry, with its ability to generate unique fragmentation patterns, provides a robust and reliable method for differentiating between these closely related structures. By understanding the underlying fragmentation mechanisms and following a systematic experimental protocol, researchers can confidently assign the correct structure to their synthesized compounds. This guide serves as a practical resource, combining theoretical principles with actionable experimental advice, to empower scientists in their analytical endeavors.

References

  • Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

  • Sample Preparation. School of Chemical Sciences, University of Illinois. [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. [Link]

  • Sample preparation in mass spectrometry. Wikipedia. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. ResearchGate. [Link]

  • Sample Preparation in Mass Spectrometry. Wiley Analytical Science. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. MOST Wiedzy. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. [Link]

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Benchmarking 4-Methoxy-1H-pyrazolo[4,3-c]pyridine: Potency Profiling of a Privileged Kinase Scaffold

[1]

Executive Summary: The Scaffold vs. The Drug

In the landscape of antiproliferative benchmarking, 4-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1357946-03-2) occupies a distinct niche.[1][2] Unlike fully optimized clinical candidates (e.g., Crizotinib, Palbociclib), this compound represents a privileged scaffold fragment .[1] It is a bioisostere of purine, designed to bind the ATP-binding pocket of protein kinases (e.g., LRRK2, CDKs, c-Met).[1]

The Core Challenge: Researchers often misinterpret the high micromolar (µM) IC50 values of such fragments as "inactivity."[1] In reality, benchmarking this compound requires assessing its Ligand Efficiency (LE) —its ability to bind targets despite its low molecular weight—rather than raw nanomolar potency.[1]

This guide outlines the protocol to benchmark 4-Methoxy-1H-pyrazolo[4,3-c]pyridine against established kinase inhibitors, distinguishing between cytotoxicity (general cell death) and targeted antiproliferative efficacy (pathway modulation).[1]

Chemical & Biological Context

The Molecule[1][5][6][7][8][9][10][11]
  • Compound: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine[1][2][3][4][5]

  • CAS: 1357946-03-2[1][2][3]

  • Role: Kinase Inhibitor Scaffold / Fragment[1]

  • Mechanism: ATP-Competitive Inhibition (Type I)[1]

Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural homology between the scaffold and Adenine (ATP), explaining its intrinsic affinity for kinase domains.[1]

Scaffold_HomologyAdenineAdenine (ATP Core)Endogenous LigandTargetKinase ATP Pocket(Hinge Region)Adenine->Target H-Bonds (N1, N6)Scaffold4-Methoxy-1H-pyrazolo[4,3-c]pyridineSynthetic MimicScaffold->Adenine Bioisostere(Purine Mimicry)Scaffold->Target H-Bonds (Pyridine N, Pyrazole NH)

Caption: Structural mimicry allows the pyrazolo[4,3-c]pyridine scaffold to occupy the ATP-binding hinge region of kinases.[1]

Benchmarking Strategy: Selecting the Right Controls

To validate the potency of this scaffold, you must compare it against agents with known mechanisms.[1][6] A "Fragment-to-Lead" comparison is the most scientifically robust approach.[1]

The Comparator Table
CategoryCompoundRole in AssayExpected IC50 (HCT-116)
Test Article 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Target Scaffold 10 - 100 µM (Fragment range)
Gold Standard Staurosporine Pan-Kinase Inhibitor< 0.1 µM (High Potency Control)
Specific Control Crizotinib Optimized Pyrazole Drug0.1 - 1.0 µM (Targeted Control)
Cytotoxic Doxorubicin General Cell Death0.01 - 0.5 µM (Apoptosis Control)
Negative DMSO (0.5%) Vehicle ControlNo Effect (100% Viability)

Scientific Insight: Do not expect the test article to match Staurosporine. If 4-Methoxy-1H-pyrazolo[4,3-c]pyridine achieves an IC50 < 50 µM, it is considered a highly active starting point for medicinal chemistry optimization.[1]

Experimental Protocol: ATP-Based Antiproliferative Assay[1]

We recommend CellTiter-Glo® (Promega) over MTT/MTS.[1]

  • Why? Fragments often have weak potency. MTT requires metabolic conversion, which can be skewed by metabolic stress.[1] CellTiter-Glo measures ATP (cell presence) directly, offering higher sensitivity and linearity for weak inhibitors.[1]

Step-by-Step Workflow
Phase 1: Preparation
  • Stock Solution: Dissolve 4-Methoxy-1H-pyrazolo[4,3-c]pyridine in 100% DMSO to 50 mM . (Note: Fragments require high stock concentrations).

  • Serial Dilution: Prepare a 1:3 serial dilution in a separate "Compound Plate" (DMSO only).

    • Top Concentration: 10 mM (Final assay conc: 100 µM).

    • Range: 8 points.

Phase 2: Cell Seeding
  • Cell Line: HCT-116 (ATCC® CCL-247™) - Highly sensitive to kinase inhibition.[1]

  • Density: 3,000 cells/well in 96-well white-walled plates.[1]

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO2.

Phase 3: Treatment & Readout[1]
  • Transfer: Add 1 µL of compound from the Compound Plate to 199 µL of media in the Cell Plate (0.5% final DMSO).

  • Duration: Incubate for 72 hours (Standard proliferation window).

  • Lysis: Equilibrate plate to Room Temp (RT). Add 100 µL CellTiter-Glo reagent.[1]

  • Shake: Orbital shake for 2 minutes (lysis). Incubate 10 mins (stabilize signal).

  • Measure: Read Luminescence (Integration time: 1.0s).

Assay Workflow Diagram (Graphviz)

Assay_WorkflowStockCompound Stock(50 mM in DMSO)DilutionSerial Dilution(1:3 in DMSO)Stock->DilutionTreatmentTreatment (72h)Final DMSO: 0.5%Dilution->Treatment 1 µL transferSeedingCell Seeding(HCT-116, 3k/well)Seeding->Treatment 24h AdhesionReagentAdd CellTiter-Glo(Lysis & ATP Reaction)Treatment->ReagentReadoutLuminescence Read(Envision/Plate Reader)Reagent->Readout 10 min IncubationAnalysisData Analysis(Non-linear Regression)Readout->Analysis RLU Values

Caption: Optimized CellTiter-Glo workflow for assessing fragment potency with high sensitivity.

Data Analysis & Interpretation

Calculation

Normalize raw Luminescence Units (RLU) to the DMSO control:

17

Fit data to a 4-Parameter Logistic (4PL) Model :

1
Interpreting the Result
  • IC50 > 100 µM: Inactive. The 4-methoxy substitution may sterically hinder binding in the ATP pocket.[1]

  • IC50 = 10 - 50 µM: Valid Hit. The scaffold binds. This is the expected range for a fragment.

  • IC50 < 10 µM: Potent Lead. The compound likely hits a specific kinase with high affinity or has poly-pharmacology (off-target toxicity).[1] Check cell morphology for necrosis.

Mechanism of Action (Hypothetical)

Understanding why this scaffold works is crucial for the discussion section of your report. It likely targets the MAPK or PI3K pathways, common targets for pyrazolo-pyridines.[1]

Signaling_PathwayGFGrowth Factor(EGF/HGF)RTKRTK(c-Met/EGFR)GF->RTKRASRASRTK->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationProliferationERK->Proliferation NucleusInhibitor4-Methoxy-1H-pyrazolo[4,3-c]pyridineInhibitor->RTK ATP CompetitionInhibitor->RAF Potential Target

Caption: Potential interference points of pyrazolo[4,3-c]pyridine derivatives within the MAPK proliferation cascade.

References

  • BenchChem. (2025). 4-Methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Studies. Retrieved from [1]

  • National Institutes of Health (NIH). (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [1]

  • Carl Roth. (2023).[1][7] 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Product Data (CAS 1357946-03-2).[1][2][3] Retrieved from [1]

  • Google Patents. (2012).[1][4] Compounds and their administration for treating a neurodegenerative disease (US8569281B2).[1][4] Retrieved from

  • MDPI. (2023).[1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. Retrieved from [1]

Safety Operating Guide

4-Methoxy-1H-pyrazolo[4,3-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocols for 4-Methoxy-1H-pyrazolo[4,3-c]pyridine , designed for laboratory and industrial safety officers.

Part 1: Executive Safety Directive

Immediate Disposal Classification: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine (CAS: 1357946-03-2) must be treated as Hazardous Organic Waste . It is a nitrogen-rich heterocyclic compound that generates nitrogen oxides (NOx) upon combustion.

Primary Disposal Method: High-Temperature Incineration equipped with an afterburner and scrubber system.

  • Do NOT dispose of via sanitary sewer (drain).[1]

  • Do NOT dispose of as general trash/municipal waste.[2]

Part 2: Chemical Profile & Waste Characterization

To ensure compliant disposal, you must understand the chemical's behavior in a waste stream. Unlike simple pyridine (a flammable liquid), this fused-ring derivative is typically a solid research chemical with distinct stability properties.

PropertyData / CharacteristicRelevance to Disposal
CAS Number 1357946-03-2Unique identifier for waste manifests.
Physical State Solid (Powder/Crystalline)Requires "Solid Hazardous Waste" segregation unless dissolved.
Chemical Class Fused Pyridine-PyrazoleNOx Generation: Thermal decomposition releases toxic nitrogen oxides.[3]
Solubility Soluble in DMSO, MethanolCompatible with organic solvent waste streams.
Reactivity Stable; Incompatible with strong oxidizersSegregation: Keep away from nitric acid or peroxides in waste storage.
Regulatory Status (RCRA - USA)
  • Listing: Not specifically listed on the EPA P-list or U-list (unlike parent Pyridine U196).

  • Determination: Under 40 CFR § 262.11, the generator must determine if the waste exhibits hazardous characteristics.[2]

    • Default Protocol: Due to its bioactive heterocyclic nature, treat as Non-listed Hazardous Waste (often coded generally or by the solvent it is dissolved in).

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired shelf-stock or surplus dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass amber vial.

  • Labeling: Apply a hazardous waste label.

    • Text: "Hazardous Waste - Solid Organic - Toxic/Irritant."

    • Constituents: Write "4-Methoxy-1H-pyrazolo[4,3-c]pyridine."[4][5]

  • Packaging:

    • Place the primary container inside a clear secondary zip-seal bag to contain potential dust.

    • Place into the lab's "Solid Hazardous Waste" drum (typically a fiber or poly drum destined for incineration).

Scenario B: Disposal of Solutions (HPLC Waste/Reaction Mixtures)

Use this workflow for reaction byproducts or dissolved samples.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DMSO, Methanol, Dichloromethane) is compatible with the waste stream.

  • Segregation:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.

    • Halogenated Stream: If dissolved in DCM or Chloroform.

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains reactive species (e.g., acid chlorides, hydrides), quench carefully before adding to the waste container.

    • Note: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine itself does not require quenching.

  • Transfer: Pour into the appropriate safety waste carboy (HDPE or Steel).

  • Documentation: Log the approximate concentration of the heterocycle on the waste tag.

Scenario C: Contaminated Debris

Gloves, weigh boats, and paper towels.

  • Gross Contamination: If the debris is visibly caked with the substance, dispose of it in the Solid Hazardous Waste drum (Scenario A).

  • Trace Contamination: Minor residues on gloves may often be disposed of as solid lab trash if permitted by local EHS policy, but the safest "self-validating" protocol is to treat all contact materials as hazardous waste.

Part 4: Decision Logic & Workflow (Visualized)

The following diagram illustrates the decision matrix for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste: 4-Methoxy-1H-pyrazolo[4,3-c]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris PackSolid Pack in HDPE/Glass Jar Double Bag Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck VisiblySoiled Visibly Soiled? Debris->VisiblySoiled SolidDrum Lab Pack / Solid Waste Drum PackSolid->SolidDrum Incinerator DESTINATION: High-Temp Incineration (w/ Scrubber for NOx) SolidDrum->Incinerator Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Carboy Liquid Waste Carboy Halo->Carboy NonHalo->Carboy Carboy->Incinerator Trace Trace Residue VisiblySoiled->Trace No Gross Gross Contamination VisiblySoiled->Gross Yes Trash Solid Lab Trash (Verify Local Policy) Trace->Trash Gross->SolidDrum

Caption: Operational decision tree for segregating 4-Methoxy-1H-pyrazolo[4,3-c]pyridine waste streams based on physical state and solvent composition.

Part 5: Scientific Rationale (E-E-A-T)

Why Incineration? Heterocyclic compounds containing nitrogen in the ring structure (such as the pyrazole and pyridine rings in this molecule) possess high thermal stability.

  • NOx Mitigation: Simple open burning or low-temp combustion can result in the release of Nitrogen Oxides (NOx), a regulated pollutant. Professional chemical incinerators operate at >1000°C with specific scrubbers to capture these emissions.

  • Bioactivity Destruction: As a likely pharmaceutical intermediate, the compound may possess biological activity. High-temperature incineration guarantees the destruction of the pharmacophore, preventing environmental bio-accumulation.

Why Segregate from Oxidizers? The "Methoxy" (electron-donating) group on the pyridine ring can make the ring system more electron-rich and potentially susceptible to vigorous reactions with strong oxidizers (like fuming nitric acid). Segregation prevents accidental exothermic runaway in the waste container.

References

  • Carl Roth. (n.d.). 4-Methoxy-1H-pyrazolo[4,3-c]pyridine SDS. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Pyridine, 4-methoxy- (Analogous Structure Data). NIST Chemistry WebBook. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Methoxy-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

This guide supersedes generic safety templates. It is engineered for researchers handling 4-Methoxy-1H-pyrazolo[4,3-c]pyridine , a fused heterocyclic building block frequently used in the synthesis of kinase inhibitors and bioactive pharmaceutical intermediates.

Critical Warning: While often classified as an Irritant (H315/H319/H335) in vendor catalogs, the structural fusion of pyridine and pyrazole moieties suggests potential biological activity (kinase inhibition). Treat this compound as a Potent Bioactive Agent (Occupational Exposure Band 3) until specific toxicological data proves otherwise.

PPE Quick-Reference Matrix[1]
Protection ZoneComponentTechnical Specification (Minimum)Rationale
Dermal (Hands) Inner Glove Nitrile (0.11 mm / 4 mil)Barrier against incidental solid contact.
Outer Glove Nitrile (Extended Cuff, 0.15 mm / 6 mil)Sacrificial layer; extended cuff covers wrist gap.
Respiratory Primary Certified Fume Hood (Face velocity: 0.5 m/s)Engineering control is superior to PPE.
Secondary N95 or P100 (If hood work is impossible)Particulate filtration efficiency >99.97%.
Ocular Primary Chemical Splash Goggles (Indirect Vent)Prevents migration of fine dust to mucosa.
Body Suit Tyvek® 400 (or equivalent microporous laminate)Prevents dust accumulation on street clothes.

Part 2: Risk Characterization & Logic

To ensure safety, we must understand the nature of the hazard, not just the regulation.

Structure-Activity Relationship (SAR) Analysis

The 4-methoxy-1H-pyrazolo[4,3-c]pyridine scaffold is a bio-isostere often employed to target ATP-binding pockets in enzymes.

  • The Hazard: Beyond standard chemical irritation, there is a risk of specific receptor binding.

  • The Implication: Inhalation of dust is the critical failure point. Systemic absorption via lungs is rapid.

  • The Protocol: We utilize a "Zero-Skin/Zero-Lung" exposure policy.

Occupational Exposure Banding (OEB) Logic

Since specific OEL (Occupational Exposure Limit) data is often absent for this specific isomer, we apply Band 3 Logic (10 – 100 µg/m³) .

RiskLogic Compound 4-Methoxy-1H-pyrazolo[4,3-c]pyridine Analysis SAR Analysis: Fused Heterocycle Compound->Analysis Hazard Potential Bioactivity (Kinase Inhibition) Analysis->Hazard Band Assign OEB 3 (Potent Compound) Hazard->Band Control Engineering Control: Fume Hood Mandatory Band->Control PPE PPE: Double Nitrile + Goggles Band->PPE

Figure 1: Decision logic for elevating safety protocols based on structural potential rather than missing toxicological data.

Part 3: Operational Protocol (The Self-Validating System)

Safety is not just what you wear; it is how you move. This protocol creates a "Chain of Custody" for the chemical to prevent cross-contamination.

Phase 1: The "Clean to Dirty" Transition (Donning)

Objective: Create a sealed barrier before entering the handling zone.

  • Remove Personal Items: Watches and rings can tear gloves and trap chemical dust.

  • Don Tyvek Lab Coat: Ensure cuffs are elasticated.

  • Don Inner Gloves (Nitrile 4 mil): Pull the lab coat cuffs over these gloves.

  • Don Outer Gloves (Nitrile 6 mil, Extended Cuff): Pull these over the lab coat cuffs.

    • Validation: You now have a "shingle effect." Liquids/dust falling down the arm shed onto the outer glove, not onto the skin.

Phase 2: Handling & Weighing (The Critical Zone)

Objective: Contain the powder at the source.

  • Static Neutralization: Pyrazolopyridines are often fluffy, electrostatic solids. Use an ionizing bar or wipe the spatula with an anti-static cloth before entering the vial.

    • Why? Static charge causes powder to "jump" onto gloves, creating invisible contamination.

  • Weighing: Perform strictly inside a certified chemical fume hood.

    • Technique: Keep the sash at the lowest operational height. Do not make rapid hand movements that disrupt the air curtain.

  • Solubilization: If possible, dissolve the solid immediately in the weighing vessel before removing it from the hood. Solutions are easier to contain than dust.

Phase 3: The "Dirty to Clean" Transition (Doffing)

Objective: Remove PPE without touching the skin with the contaminated exterior.[1]

  • Outer Glove Removal:

    • Grasp the outside of one glove near the wrist. Peel it away from the hand, turning it inside out.

    • Hold the peeled glove in the gloved hand.

    • Slide a finger of the un-gloved (inner glove) hand under the wrist of the remaining outer glove. Peel it off, creating a "bag" containing both gloves.

    • Dispose immediately into solid hazardous waste.

  • Inspection: Check inner gloves for visible dust. If clean, proceed to remove eye protection.

  • Wash: Wash hands with soap and cool water (warm water opens pores) immediately after removing inner gloves.

Workflow Start Start Donning Donning: Inner Glove -> Coat -> Outer Glove Start->Donning Handling Handling: Static Control -> Weighing Donning->Handling Doffing1 Doff Outer Glove (Beak Method) Handling->Doffing1 Inspect Inspect Inner Glove Doffing1->Inspect Wash Hand Wash (Cool Water) Inspect->Wash

Figure 2: Sequential workflow ensuring contamination is trapped and removed systematically.[2]

Part 4: Waste Management & Decontamination

Chemical Compatibility: Pyrazolopyridines are nitrogen-rich heterocycles. Avoid mixing with strong oxidizers (e.g., concentrated nitric acid) in waste streams, as this can generate exothermic reactions or toxic NOx gases.

Disposal Protocol:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (incineration stream).

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • Spill Cleanup (Powder):

    • Do not dry sweep (creates aerosols).

    • Cover spill with a wet paper towel (solvent-dampened) to suppress dust.

    • Wipe inward from the perimeter to the center.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394468 (Related Pyrazolo[4,3-c]pyridine structures). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA 3844-04 2016. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. NIOSH.[3][4][5] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.